molecular formula C44H51N7O10S3 B15557156 Sulfo-Cy5-Methyltetrazine

Sulfo-Cy5-Methyltetrazine

Cat. No.: B15557156
M. Wt: 934.1 g/mol
InChI Key: ZXNMMOJPJIHIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5-Methyltetrazine is a useful research compound. Its molecular formula is C44H51N7O10S3 and its molecular weight is 934.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H51N7O10S3

Molecular Weight

934.1 g/mol

IUPAC Name

2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61)

InChI Key

ZXNMMOJPJIHIMB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Sulfo-Cy5-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document details its chemical and spectral properties, mechanism of action, and provides detailed experimental protocols for its application in labeling biomolecules.

Introduction

This compound is a water-soluble, far-red fluorescent probe designed for highly specific and efficient labeling of biomolecules in complex biological systems. It consists of a sulfated Cyanine 5 (Cy5) fluorophore, which provides excellent brightness and photostability in the far-red spectrum, linked to a methyltetrazine moiety. The methyltetrazine group is a highly reactive and stable diene that participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives. This reaction, often referred to as "tetrazine ligation," is a cornerstone of bioorthogonal chemistry, allowing for the rapid and specific formation of a stable covalent bond under physiological conditions without the need for a catalyst. The sulfonate groups on the Cy5 core enhance water solubility, making it ideal for use in aqueous biological environments.[1]

Chemical and Physical Properties

This compound is a robust and versatile chemical tool for a wide range of applications. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C44H51N7O10S3[2]
Molecular Weight 934.1 g/mol [2]
CAS Number 1801924-46-8[2]
Purity Typically >95%[2]
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C, protected from light[2]
Appearance Blue solid

Spectral Properties

The fluorophore component of this compound, a derivative of Cy5, exhibits strong fluorescence in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components.

Spectral PropertyValueReference
Excitation Maximum (λex) ~647 nm[2]
Emission Maximum (λem) ~665 nm[2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[2]
Quantum Yield High[1]
Recommended Laser Line 633 nm or 647 nm

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is exceptionally fast and specific, proceeding readily under physiological conditions (pH 7.4, 37°C) without the need for a catalyst.

The reaction occurs between the electron-deficient tetrazine ring of this compound and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO) derivative that has been incorporated into a biomolecule of interest. The cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) linkage.

Figure 1: Schematic of the iEDDA reaction between this compound and a TCO-modified biomolecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in labeling applications. Optimization may be required for specific biomolecules and experimental systems.

Labeling of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Prepare Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 5-20 fold excess of the dye to the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~647 nm.

Two-Step Labeling of Cells for Flow Cytometry

This protocol outlines a pre-targeting approach for labeling cell surface proteins.

Materials:

  • Cells of interest

  • TCO-modified antibody specific for a cell surface antigen

  • This compound

  • FACS buffer (e.g., PBS with 1% BSA)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation: Harvest cells and wash with FACS buffer. Resuspend cells to a concentration of 1x10⁶ cells/mL.

  • Primary Antibody Incubation: Incubate the cells with the TCO-modified antibody at a predetermined optimal concentration for 30-60 minutes at 4°C.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • This compound Incubation: Resuspend the cells in FACS buffer and add this compound to a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells twice with FACS buffer to remove unreacted this compound.

  • Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using an appropriate laser and filter set for Cy5.

Cell_Labeling_Workflow A Prepare Cell Suspension (1x10⁶ cells/mL) B Incubate with TCO-modified Antibody (30-60 min, 4°C) A->B C Wash Cells (2x) with FACS Buffer B->C D Incubate with This compound (30 min, RT) C->D E Wash Cells (2x) with FACS Buffer D->E F Analyze by Flow Cytometry E->F

Figure 2: Experimental workflow for two-step cell labeling using this compound.

Applications

The unique properties of this compound make it a versatile tool for a variety of applications in biological research and drug development.

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and biomolecules.[1]

  • Flow Cytometry: Precise cell sorting and analysis based on the expression of specific markers.[1]

  • In Vivo Imaging: Deep tissue imaging with low background fluorescence.[1]

  • Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[1]

  • Drug Delivery and Targeting: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of this compound and the tetrazine-TCO ligation.

ParameterValueNotesReference
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹For the reaction between tetrazines and TCO derivatives.
Optimal pH Range 6.0 - 9.0The reaction is efficient within this range.
Reaction Temperature Room Temperature to 37°CThe reaction proceeds rapidly at these temperatures.
Stability Stable at physiological pHThe methyltetrazine moiety exhibits good stability in biological media.[2][3]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and participation in the exceptionally fast and specific inverse-electron-demand Diels-Alder reaction make it an ideal choice for a wide range of bioorthogonal labeling applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to Sulfo-Cy5-Methyltetrazine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. The document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and advanced imaging techniques.

Core Concepts: Introduction to this compound

This compound is a highly efficient and versatile molecule that combines the superior spectral properties of the cyanine (B1664457) dye, Sulfo-Cy5, with the bioorthogonal reactivity of a methyltetrazine moiety. The Sulfo-Cy5 core provides intense fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. The methyltetrazine group enables highly specific and rapid covalent bond formation with trans-cyclooctene (B1233481) (TCO) tagged molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][2] The inclusion of sulfonate groups enhances the water solubility of the molecule, making it highly suitable for use in aqueous biological buffers.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central polymethine chain flanked by two indolenine rings, a feature of cyanine dyes. This core structure is functionalized with sulfonate groups to increase hydrophilicity and a methyltetrazine ring for bioorthogonal conjugation.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Chemical Formula C44H51N7O10S3[4][5]
Molecular Weight ~934.1 g/mol [4][5]
CAS Number 1801924-46-8[4][5]
Excitation Maximum (λex) ~647 nm[4]
Emission Maximum (λem) ~655 nm[4]
Molar Extinction Coefficient (ε) ~250,000 cm-1 M-1[4]
Solubility Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated, protected from light[3][4]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the general procedure for labeling a TCO-modified antibody with this compound.

Materials:

  • TCO-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., spin desalting column with appropriate molecular weight cutoff)

  • Collection tubes

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), dialysis against PBS is required.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Purification of the Labeled Antibody:

    • Remove unconjugated this compound using a spin desalting column according to the manufacturer's instructions.

    • Equilibrate the column with PBS.

    • Load the reaction mixture onto the column and centrifuge to elute the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and 650 nm (A650).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 7.

Experimental Workflow for Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a powerful application of this compound that enhances the signal-to-noise ratio in fluorescence imaging.[6][7] This two-step approach separates the targeting and imaging steps.[1][6]

Workflow Description:

  • Step 1: Administration of TCO-modified Targeting Agent: A targeting molecule, such as an antibody conjugated with a TCO group, is administered to the subject.[1]

  • Step 2: Accumulation and Clearance: The TCO-modified antibody is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues. This phase typically takes 24 to 72 hours.[1]

  • Step 3: Administration of this compound: The fluorescent this compound probe is then administered.[6]

  • Step 4: In Vivo Click Reaction and Imaging: The this compound rapidly reacts with the TCO-modified antibody at the target site via the iEDDA click reaction. Unreacted dye is quickly cleared from the body, leading to a high-contrast fluorescent signal at the target, which can then be imaged.[1][6]

Visualizations

TCO-Tetrazine Ligation Reaction

The core of this compound's utility lies in its highly efficient and specific reaction with TCO-modified molecules. This inverse-electron-demand Diels-Alder reaction is depicted below.

TCO_Tetrazine_Ligation TCO TCO-modified Biomolecule Intermediate Diels-Alder Cycloaddition TCO->Intermediate + Tetrazine This compound Tetrazine->Intermediate Product Fluorescently Labeled Biomolecule Intermediate->Product Rapid, Irreversible Reaction Nitrogen N₂ (gas) Intermediate->Nitrogen releases

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

Pre-targeted In Vivo Imaging Workflow

The following diagram illustrates the logical flow of a pre-targeted in vivo imaging experiment using a TCO-modified antibody and this compound.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_TCO_Ab Administer TCO-Antibody Accumulation Antibody Accumulates at Target (e.g., Tumor) Inject_TCO_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation (24-72h) Accumulation->Clearance Inject_Tetrazine Administer this compound Clearance->Inject_Tetrazine Click_Reaction In Vivo Click Reaction at Target Site Inject_Tetrazine->Click_Reaction Dye_Clearance Unbound Dye Rapidly Clears Click_Reaction->Dye_Clearance Imaging High-Contrast Fluorescence Imaging Dye_Clearance->Imaging

Caption: Workflow for pre-targeted in vivo fluorescence imaging.

References

Sulfo-Cy5-Methyltetrazine: A Technical Guide to its Spectroscopic Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe Sulfo-Cy5-Methyltetrazine, focusing on its excitation and emission spectra, and its application in bioorthogonal chemistry. The information is tailored for professionals in research and drug development who utilize advanced bioconjugation techniques.

Core Spectroscopic and Physicochemical Properties

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristics are summarized below, providing essential data for experimental design and analysis. The sulfonate groups enhance its solubility in aqueous buffers, making it highly suitable for biological applications.

PropertyValueReference
Excitation Maximum (λex) ~646-649 nm[1][2]
Emission Maximum (λem) ~655-670 nm[2][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[2][3]
Molecular Weight ~934.1 g/mol [3]
Solubility Water, DMSO, DMF[3][4]

Note: The exact spectral characteristics can vary slightly depending on the solvent and local chemical environment.

Bioorthogonal Labeling via iEDDA Chemistry

This compound is a key reagent in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Specifically, it participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between the electron-deficient tetrazine ring of this compound and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.

The iEDDA reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst. This makes it an ideal tool for labeling and imaging biomolecules in real-time within complex biological systems.

Experimental Workflow: Bioorthogonal Labeling

The general workflow for labeling a biomolecule of interest (e.g., a protein) with this compound involves a two-step process. First, the biomolecule is functionalized with a TCO group. Subsequently, the TCO-modified biomolecule is reacted with this compound for fluorescent labeling.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Fluorescent Labeling cluster_2 Downstream Applications Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Functionalization Reaction: Amine-reactive crosslinking Biomolecule->Functionalization TCO_NHS TCO-NHS Ester TCO_NHS->Functionalization TCO_Biomolecule TCO-functionalized Biomolecule Functionalization->TCO_Biomolecule iEDDA iEDDA Reaction (Click Chemistry) TCO_Biomolecule->iEDDA Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->iEDDA Labeled_Biomolecule Fluorescently Labeled Biomolecule iEDDA->Labeled_Biomolecule Applications - Fluorescence Microscopy - Flow Cytometry - In vivo Imaging Labeled_Biomolecule->Applications

Bioorthogonal labeling workflow using this compound.

Experimental Protocols

The following provides a generalized protocol for the bioorthogonal labeling of a protein with this compound. Optimization may be required for specific biomolecules and experimental conditions.

Part 1: Functionalization of Protein with TCO-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the NHS ester reaction.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS). The TCO-labeled protein is now ready for the subsequent click reaction.

Part 2: Fluorescent Labeling with this compound

Materials:

  • TCO-functionalized protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Click Reaction: To the TCO-functionalized protein solution, add a 1.5- to 3-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction for 30-90 minutes at room temperature, protected from light. The reaction progress can be monitored by fluorescence measurements.

  • Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis.

  • Analysis: The fluorescently labeled protein is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically or by mass spectrometry.

This guide provides a foundational understanding of the spectroscopic properties and bioorthogonal applications of this compound. For specific experimental designs, further optimization and validation are recommended.

References

Navigating the Aqueous Environment: A Technical Guide to Sulfo-Cy5-Methyltetrazine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspect of Sulfo-Cy5-Methyltetrazine's solubility in aqueous buffers, a crucial parameter for its effective application in bioconjugation, imaging, and drug development. While specific quantitative solubility data in various aqueous buffers is not extensively published, this document provides a comprehensive overview of its known qualitative solubility and presents a detailed experimental protocol for researchers to determine precise solubility limits in their specific buffer systems.

Qualitative Solubility Profile

Product specifications from various suppliers consistently indicate that this compound, a sulfonated cyanine (B1664457) dye, exhibits good solubility in aqueous solutions due to the presence of sulfo groups which enhance its hydrophilicity.[1][2][3][4] This makes it well-suited for biological applications in aqueous environments without the need for organic co-solvents.

Table 1: General Solubility of this compound

SolventSolubility
WaterSoluble
DMSOSoluble
DMFSoluble
DCMSoluble

This table summarizes the qualitative solubility as reported by various suppliers.

Determining Quantitative Solubility in Aqueous Buffers: An Experimental Protocol

The following protocol provides a robust framework for determining the quantitative solubility of this compound in commonly used aqueous buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES. This method is based on the principle of preparing saturated solutions and quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound powder

  • Aqueous buffers of interest (e.g., 1x PBS pH 7.4, 50 mM TRIS pH 8.0, 50 mM HEPES pH 7.5)

  • High-purity water

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • UV-Vis spectrophotometer

  • Calibrated micropipettes

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_separation Separation of Soluble Fraction cluster_analysis Quantification prep_stock Prepare Supersaturated Mixtures vortex Vortex Vigorously prep_stock->vortex equilibrate Equilibrate at RT vortex->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Carefully Collect Supernatant centrifuge->supernatant serial_dilute Perform Serial Dilution supernatant->serial_dilute measure_abs Measure Absorbance at ~647 nm serial_dilute->measure_abs calculate Calculate Concentration (Beer-Lambert Law) measure_abs->calculate result result calculate->result Quantitative Solubility Data

References

Stability of Sulfo-Cy5-Methyltetrazine at Physiological pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sulfo-Cy5-Methyltetrazine at physiological pH. The document synthesizes available data on the stability of the methyltetrazine and Sulfo-Cy5 moieties, presents detailed experimental protocols for stability assessment, and includes visualizations of key chemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers utilizing this compound in bioconjugation, drug delivery, and imaging applications.

Introduction

This compound is a key reagent in bioorthogonal chemistry, combining the bright and photostable far-red fluorescent properties of a sulfonated cyanine (B1664457) 5 (Sulfo-Cy5) dye with the highly reactive and specific methyltetrazine moiety. This combination allows for the efficient labeling and tracking of biomolecules in complex biological systems. For applications in living cells and in vivo studies, the stability of this compound at physiological pH (typically around 7.4) is of paramount importance. This guide delves into the factors influencing its stability and provides methods for its evaluation.

Core Concepts: Factors Influencing Stability

The overall stability of this compound in aqueous media at physiological pH is primarily influenced by the chemical properties of its two key components: the methyltetrazine ring and the Sulfo-Cy5 dye.

  • Methyltetrazine Moiety: The 1,2,4,5-tetrazine (B1199680) core is susceptible to degradation in aqueous environments. However, the stability of the tetrazine ring is significantly influenced by its substituents. Electron-donating groups, such as the methyl group in this compound, are known to enhance the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines. This increased stability is crucial for applications requiring long incubation times. Product datasheets assert that methyltetrazines have optimal stability at physiological pH.[1]

  • Sulfo-Cy5 Dye: The Sulfo-Cy5 dye is a robust fluorophore known for its high photostability and chemical stability across a broad pH range.[2] The sulfonate groups enhance its aqueous solubility and reduce aggregation, which can otherwise lead to fluorescence quenching.[3] Conjugates of Sulfo-Cy5 are reported to be pH-insensitive from pH 4 to 10.[2]

Quantitative Stability Data

Tetrazine DerivativeHalf-life (t½) in SerumReference Compound(s)
Methyl-substituted Tetrazine> 24 hours3-methyl-6-pyridyl-1,2,4,5-tetrazine

Table 1: Stability of a methyl-substituted tetrazine derivative in serum. This data suggests a high degree of stability for the methyltetrazine moiety under physiological conditions.

Potential Degradation Pathways

The degradation of this compound at physiological pH can potentially occur through two main pathways: degradation of the tetrazine ring and, to a lesser extent, degradation of the cyanine dye.

Tetrazine Ring Degradation

The primary degradation pathway for tetrazines in aqueous media is thought to involve nucleophilic attack by water or other nucleophiles present in the buffer, leading to the opening of the tetrazine ring. The presence of an electron-donating methyl group is believed to decrease the electrophilicity of the tetrazine ring, thereby slowing down this degradation process.

G cluster_degradation Putative Tetrazine Degradation Pathway SulfoCy5_Methyltetrazine This compound Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O, OH⁻) SulfoCy5_Methyltetrazine->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products

Caption: Putative degradation pathway of the methyltetrazine ring at physiological pH.

Cyanine Dye Degradation

Cyanine dyes like Cy5 can undergo oxidative damage, particularly in the presence of reactive oxygen species, which can lead to a loss of fluorescence. However, Sulfo-Cy5 is known for its good photostability, and in the absence of strong light exposure, its degradation at physiological pH in the dark is expected to be minimal.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols can be employed.

UV-Vis Spectrophotometry-Based Stability Assay

This method relies on monitoring the characteristic absorbance of the tetrazine ring over time.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Temperature-controlled incubator or water bath at 37°C

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in pre-warmed PBS (37°C) to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the absorbance maximum of the tetrazine moiety (typically around 520-540 nm).

  • Absorbance Measurements:

    • Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., 300-700 nm) of the working solution to determine the initial absorbance at the tetrazine and Cy5 maxima (around 520-540 nm and ~650 nm, respectively).

    • Incubate the solution at 37°C in the dark.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and measure its UV-Vis absorbance spectrum.

  • Data Analysis:

    • Plot the absorbance at the tetrazine's λmax versus time.

    • The percentage of remaining this compound at each time point can be calculated as (Absorbance at time t / Initial Absorbance) * 100.

    • The half-life (t½) can be determined from the resulting degradation curve.

G cluster_workflow UV-Vis Stability Assay Workflow Prepare_Stock Prepare Stock Solution (this compound in DMSO) Prepare_Working Prepare Working Solution in PBS (pH 7.4, 37°C) Prepare_Stock->Prepare_Working Initial_Measurement Measure Initial Absorbance (t=0) Prepare_Working->Initial_Measurement Incubate Incubate at 37°C (dark) Initial_Measurement->Incubate Time_Point_Measurement Measure Absorbance at Time Intervals Incubate->Time_Point_Measurement Time_Point_Measurement->Incubate Data_Analysis Plot Absorbance vs. Time Calculate Half-life Time_Point_Measurement->Data_Analysis G cluster_hplc_workflow HPLC Stability Assay Workflow Prepare_Sample Prepare Sample in PBS (pH 7.4) Incubate_37C Incubate at 37°C (dark) Prepare_Sample->Incubate_37C Inject_HPLC Inject Aliquots at Time Intervals Incubate_37C->Inject_HPLC Inject_HPLC->Incubate_37C Separate_Analyze Separate on C18 Column Detect at ~530nm & ~650nm Inject_HPLC->Separate_Analyze Quantify_Plot Quantify Peak Area Plot vs. Time Separate_Analyze->Quantify_Plot

References

A Technical Guide to Sulfo-Cy5-Methyltetrazine Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core principles of Sulfo-Cy5-Methyltetrazine and its application in bioorthogonal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental mechanisms, provides detailed experimental protocols, and presents key quantitative data to facilitate the integration of this powerful tool into advanced biological research and therapeutic development.

Core Principles: The Inverse Electron Demand Diels-Alder Reaction

The bioorthogonal reaction involving this compound is a cornerstone of modern chemical biology, enabling the specific labeling of biomolecules in complex biological systems. This transformation is predicated on the principles of the inverse electron demand Diels-Alder (IEDDA) reaction.[1] In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring of this compound acts as the diene, while an electron-rich dienophile, typically a strained trans-cyclooctene (B1233481) (TCO), serves as the dienophile.[1][2][3]

The reaction is initiated by the cycloaddition of the tetrazine and TCO moieties, forming a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the expulsion of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[2] This process is characterized by its exceptionally fast reaction kinetics and high degree of specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1][4] The lack of interference with native biological processes underscores its "bioorthogonal" nature.[1]

The methyl group on the tetrazine ring of this compound provides an optimal balance between reactivity and stability in aqueous environments, making it a superior choice for in vivo applications compared to other tetrazine derivatives.[5] Furthermore, the sulfonate groups on the Cy5 fluorophore confer excellent water solubility to the entire molecule.

Figure 1: Inverse Electron Demand Diels-Alder (IEDDA) reaction between this compound and a TCO-modified biomolecule.

Quantitative Data

The selection of appropriate reagents is critical for the success of any bioorthogonal labeling experiment. The following tables summarize the key physicochemical properties of this compound and the reaction kinetics of methyltetrazine derivatives with trans-cyclooctene (TCO).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~934.1 g/mol [2]
Excitation Maximum (λex)~647 nm[2]
Emission Maximum (λem)~655 nm[2]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[2]
SolubilityWater, DMSO, DMF[2]

Table 2: Second-Order Rate Constants for Methyltetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
Methyltetrazine and TCO~1,000 - 10,332 M⁻¹s⁻¹Aqueous media[5]
Hydrogen-substituted Tetrazine and TCOUp to 30,000 M⁻¹s⁻¹Not specified[5]
Phenyl-Tetrazine and TCO~1,000 M⁻¹s⁻¹Not specified[5]
General Tetrazine and TCO1 - 1 x 10⁶ M⁻¹s⁻¹PBS buffer, pH 6-9, room temperature[6]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting. The following sections provide step-by-step protocols for antibody conjugation and live-cell imaging.

Antibody Conjugation with this compound

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with this compound.

Antibody_Labeling_Workflow cluster_tco_activation TCO Activation of Antibody cluster_tetrazine_ligation Tetrazine Ligation cluster_purification_characterization Purification and Characterization A 1. Prepare antibody solution (1-5 mg/mL in amine-free buffer, pH 8.0-9.0). B 2. Add TCO-NHS ester (10-20 fold molar excess) to the antibody solution. A->B C 3. Incubate for 30-60 minutes at room temperature. B->C D 4. Purify the TCO-labeled antibody using a desalting column. C->D F 6. Add this compound (2-5 fold molar excess) to the purified TCO-antibody. D->F E 5. Prepare this compound solution in DMSO or water. E->F G 7. Incubate for 30-60 minutes at room temperature, protected from light. F->G H 8. Purify the final conjugate using a desalting column to remove excess dye. G->H I 9. Determine the degree of labeling (DOL) via spectrophotometry. H->I

Figure 2: Experimental workflow for antibody conjugation with this compound.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • TCO-NHS ester

  • This compound

  • Anhydrous DMSO or DMF (optional)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as PBS (pH 7.2-7.4).

    • Adjust the pH of the antibody solution to 8.0-9.0 for optimal NHS ester reactivity by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • TCO-NHS Ester Reaction:

    • Prepare a fresh stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

    • Add a 10 to 20-fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of TCO-labeled Antibody:

    • Remove the unreacted TCO-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.2-7.4).

  • This compound Ligation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Add a 2 to 5-fold molar excess of this compound to the purified TCO-labeled antibody.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Final Purification and Characterization:

    • Purify the Sulfo-Cy5-labeled antibody conjugate from excess tetrazine dye using a desalting column.

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~647 nm (for Sulfo-Cy5). An optimal DOL is typically between 2 and 7.

Live-Cell Imaging with this compound

This protocol describes the labeling of live cells expressing a TCO-modified biomolecule with this compound for fluorescence microscopy.

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_washing_imaging Washing and Imaging A 1. Culture cells expressing the TCO-modified biomolecule of interest. B 2. Plate cells on a suitable imaging dish or coverslip. A->B D 4. Incubate cells with the this compound solution (e.g., 1-10 µM for 15-30 min). B->D C 3. Prepare a working solution of this compound in cell culture medium. C->D E 5. Wash cells with fresh, pre-warmed medium to remove unbound dye. D->E F 6. Mount the imaging dish on the microscope stage. E->F G 7. Acquire images using appropriate fluorescence channels for Cy5. F->G

References

Sulfo-Cy5-Methyltetrazine for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy5-Methyltetrazine, a key reagent in advanced in vivo imaging applications. Leveraging its unique properties as a near-infrared (NIR) fluorescent dye and its role in bioorthogonal chemistry, this compound enables highly specific and sensitive visualization of biological targets in living organisms. This document outlines its core properties, the underlying chemical principles, detailed experimental protocols, and data presentation to facilitate its effective use in research and development.

Introduction to this compound

This compound is a water-soluble, far-red fluorescent dye that belongs to the cyanine (B1664457) family of dyes.[1] Its chemical structure incorporates a sulfonate group, which enhances its aqueous solubility, and a methyltetrazine moiety.[2][3] This tetrazine group is crucial for its application in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] This reaction allows for the highly specific and rapid labeling of molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), within a complex biological environment.[3][4]

The fluorescence properties of Sulfo-Cy5 fall within the near-infrared window (700-900 nm), a range where light absorption and scattering by biological tissues are minimized.[6] This characteristic leads to deeper tissue penetration and a higher signal-to-background ratio, making it an ideal probe for in vivo imaging.[1][6]

Core Properties and Specifications

The utility of this compound in in vivo imaging is dictated by its chemical and spectral properties. The following tables summarize key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C44H51N7O10S3[2]
Molecular Weight ~934.1 g/mol [2]
Solubility Water, DMSO, DMF[2][3]
Purity ≥95%[2]
Storage Conditions -20°C, in the dark, desiccated[2][7]
Table 2: Spectral Properties of this compound
PropertyValueReferences
Excitation Maximum (λex) ~647-649 nm[2][3]
Emission Maximum (λem) ~655-670 nm[2][3]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2][3]
Stokes Shift ~16 nm[1]
Fluorescence Far-red[1]

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

The core of this compound's utility in targeted imaging lies in its participation in the IEDDA reaction. This bioorthogonal "click chemistry" reaction occurs between the tetrazine group on the dye and a trans-cyclooctene (TCO) moiety.[4][5]

The IEDDA reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[3][8] This allows for the specific labeling of TCO-modified molecules in vivo with minimal off-target effects. The reaction is irreversible due to a subsequent retro-Diels-Alder reaction that releases nitrogen gas.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product SulfoCy5_Tetrazine This compound Labeled_Product Covalently Labeled Fluorescent Biomolecule SulfoCy5_Tetrazine->Labeled_Product IEDDA Reaction (k₂ ≈ 2000 M⁻¹s⁻¹) TCO_Molecule TCO-Modified Biomolecule (e.g., Antibody) TCO_Molecule->Labeled_Product N2 Nitrogen (N₂) Labeled_Product->N2 Retro-[4+2] Cycloaddition

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound for in vivo imaging.

Antibody-TCO Conjugation

A common application of this compound is in a pre-targeting strategy where an antibody is first modified with TCO, administered to the subject, and allowed to accumulate at the target site. The fluorescent probe is then administered and rapidly "clicks" to the TCO-modified antibody.

Materials:

  • Antibody of interest (e.g., IgG)

  • TCO-NHS ester

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 or other desalting column

Protocol:

  • Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. Adjust the pH of the antibody solution to 8.5-9.5 using the 1 M sodium bicarbonate buffer.

  • Prepare the TCO-NHS Ester Stock Solution: Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM. This should be done immediately before use.

  • Conjugation Reaction: Add the TCO-NHS ester stock solution to the antibody solution at a molar ratio of 5:1 to 20:1 (TCO:antibody). The optimal ratio should be determined empirically for each antibody. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature with continuous rotation.

  • Purification: Purify the TCO-conjugated antibody from the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and, if applicable, a wavelength specific to the TCO moiety.

Antibody_Conjugation_Workflow start Start: Antibody Solution prep_ab Prepare Antibody (2-10 mg/mL in PBS) start->prep_ab adjust_ph Adjust pH to 8.5-9.5 prep_ab->adjust_ph conjugate Mix Antibody and TCO-NHS (1-2 hours at RT) adjust_ph->conjugate prep_tco Prepare 10 mM TCO-NHS Ester in DMSO prep_tco->conjugate purify Purify via Desalting Column (e.g., Sephadex G-25) conjugate->purify characterize Characterize Conjugate (DOL) purify->characterize end_product End: TCO-Conjugated Antibody characterize->end_product

Workflow for TCO-Conjugation of an Antibody.
In Vivo Pre-targeting Imaging Protocol

This protocol outlines a general workflow for a pre-targeting in vivo imaging experiment in a mouse model.

Materials:

  • TCO-conjugated antibody

  • This compound

  • Sterile PBS or saline for injection

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo optical imaging system with appropriate filters for Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm)

Protocol:

  • Antibody Administration: Administer the TCO-conjugated antibody to the animal via intravenous (e.g., tail vein) injection. The typical dosage may range from 20 mg/kg, but should be optimized for the specific antibody and model.[2]

  • Accumulation Period: Allow the TCO-conjugated antibody to circulate and accumulate at the target site while unbound antibody clears from the bloodstream. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[7][9]

  • This compound Administration: Prepare a solution of this compound in sterile PBS or saline. Administer the solution to the animal, typically via intravenous injection. The amount administered should be in molar excess relative to the estimated amount of accumulated antibody.

  • In Vivo Imaging: Perform whole-body fluorescence imaging at various time points post-injection of the this compound (e.g., 15 min, 1h, 4h, 24h).[6] Anesthetize the animal and place it in the imaging chamber. Acquire images using the appropriate filter set for Cy5.

  • Ex Vivo Organ Analysis (Optional): At the end of the imaging study, euthanize the animal and perfuse with saline. Dissect the major organs and the target tissue (e.g., tumor). Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.[6]

InVivo_Imaging_Workflow start Start: Animal Model inject_ab Inject TCO-Antibody (e.g., 20 mg/kg IV) start->inject_ab wait Accumulation and Clearance (24-72 hours) inject_ab->wait inject_dye Inject this compound (IV) wait->inject_dye image In Vivo Imaging (Multiple Time Points) inject_dye->image ex_vivo Optional: Ex Vivo Organ Analysis image->ex_vivo end End: Data Analysis image->end ex_vivo->end

General Workflow for Pre-targeting In Vivo Imaging.

Applications and Advantages

The use of this compound for in vivo imaging offers several advantages:

  • High Specificity: The bioorthogonal nature of the IEDDA reaction ensures that the fluorescent signal is localized only to the pre-targeted sites.

  • Improved Signal-to-Noise Ratio: The pre-targeting approach allows for the clearance of unbound antibody before the administration of the fluorescent probe, reducing background signal.[2]

  • Deep Tissue Imaging: The far-red fluorescence of Sulfo-Cy5 allows for imaging deeper within tissues compared to probes that emit in the visible spectrum.[1]

  • Versatility: This system can be adapted to target a wide range of biological molecules by simply changing the TCO-modified targeting vector (e.g., different antibodies, peptides, or small molecules).

Applications of this technology are widespread and include:

  • Oncology: Visualizing tumors and their response to therapy by targeting cancer-specific antigens.[6]

  • Immunology: Tracking immune cells and their interactions in vivo.

  • Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.

Conclusion

This compound is a powerful tool for researchers and drug developers engaged in in vivo imaging. Its excellent spectral properties, aqueous solubility, and participation in the rapid and specific IEDDA bioorthogonal reaction make it highly suitable for pre-targeting strategies. By following the detailed protocols and understanding the underlying principles outlined in this guide, users can effectively leverage this compound to achieve high-contrast, specific, and sensitive imaging of biological targets in living systems.

References

The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction, particularly the ligation between 1,2,4,5-tetrazines and strained dienophiles, has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction speed, exceptional specificity, and ability to perform in complex biological systems without a catalyst have made it an indispensable tool for applications ranging from cellular imaging to advanced drug delivery.[1][2] This technical guide offers a comprehensive overview of the iEDDA reaction's core principles, detailed experimental protocols, and key quantitative data to assist researchers in its effective application.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition that occurs between an electron-deficient diene (like a tetrazine) and an electron-rich dienophile (such as a strained alkene).[1][3] In contrast to the classical Diels-Alder reaction, the iEDDA reaction's energetics are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4][5] This "inverse" electronic requirement allows the reaction to proceed rapidly and with high selectivity.[6]

Mechanism: The reaction initiates with a [4+2] cycloaddition between the tetrazine and the dienophile, forming a highly unstable bicyclic intermediate.[7][8] This intermediate then undergoes a rapid, irreversible retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) derivative.[7][8] This product can subsequently be oxidized to the corresponding pyridazine.[7] The release of N₂ gas makes the reaction irreversible, a key advantage for bioconjugation applications.[9]

iEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Transition & Intermediate cluster_products Products Diene Electron-Poor Diene (e.g., Tetrazine) Cycloaddition [4+2] Cycloaddition (Bicyclic Intermediate) Diene->Cycloaddition + Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->Cycloaddition + Dihydropyridazine 4,5-Dihydropyridazine Cycloaddition->Dihydropyridazine Retro-Diels-Alder (fast, irreversible) Nitrogen N₂ Gas Cycloaddition->Nitrogen - N₂ Pyridazine Pyridazine (after oxidation) Dihydropyridazine->Pyridazine Oxidation

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.

Key Advantages:

  • Exceptional Speed: iEDDA reactions are among the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][10] This allows for labeling at very low, biologically relevant concentrations.[4]

  • High Selectivity: The reactants are highly selective for each other and do not interact with native biological functional groups, ensuring minimal off-target reactions.[7]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, 37°C) without the need for cytotoxic catalysts like copper.[5][7]

  • Irreversibility: The elimination of nitrogen gas drives the reaction to completion.[9]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the choice of the diene and dienophile. Reactivity is enhanced by electron-withdrawing groups on the tetrazine and by increased ring strain in the dienophile.[4][5][8] Trans-cyclooctenes (TCOs) are significantly more reactive than norbornenes or unstrained alkenes due to their high ring strain.[4][11]

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent / Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (B1233481) (TCO)~2,0009:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9Aqueous Buffer
3-(4-benzylamino)-1,2,4,5-tetrazinetrans-Cyclooctene (TCO)~26,000Not Specified
3-(4-benzylamino)-1,2,4,5-tetrazineNorbornene~1-2Not Specified
Water-soluble s-TCO derivative3,6-di-(2-pyridyl)-s-tetrazine3,300,000Not Specified
3-methyl-6-trimethylene-tetrazineTCO-Antibody ConjugateSlower than 3,6-bispyridyl-tetrazinePBS Buffer / Serum
3,6-di-2-pyridyl-1,2,4,5-tetrazineAminopyruvate derivative~0.625PBS Buffer

This table compiles data from multiple sources for comparison.[5][11][12][13][14][15] Reaction rates can vary significantly based on substituents and precise reaction conditions.

Applications in Drug Development and Research

The unique characteristics of the iEDDA reaction have led to its widespread adoption in various fields, particularly in drug development and chemical biology.

3.1. Pre-targeted Drug Delivery and Imaging Pre-targeting is a multi-step strategy designed to improve the therapeutic index of potent drugs or the signal-to-noise ratio in imaging.[11][16][17] First, a biomolecule, such as an antibody conjugated to a dienophile (e.g., TCO), is administered.[18] This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.[11] Subsequently, a small, rapidly clearing molecule containing the tetrazine linked to a payload (e.g., a cytotoxic drug, a fluorescent probe, or a radioisotope) is administered.[11][18] The fast iEDDA reaction occurs specifically at the target site, concentrating the payload where it is needed while minimizing systemic exposure.[11][17]

Pretargeting_Workflow A Step 1: Administer Antibody-TCO Conjugate B Antibody Accumulates at Target Site (e.g., Tumor) A->B Targeting C Unbound Antibody Clears from Circulation B->C Time Delay (24-72h) D Step 2: Administer Tetrazine-Payload (Drug, Fluorophore, Radioisotope) C->D E Rapid iEDDA 'Click' Reaction Occurs at Target Site D->E Distribution G Unbound Tetrazine-Payload Rapidly Clears from Body D->G Renal Clearance F Payload is Concentrated at Target E->F H Therapeutic Action or Imaging F->H

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.

3.2. Biological Imaging and Biomolecule Labeling iEDDA reactions are extensively used for labeling a wide array of biomolecules, including proteins, lipids, and nucleic acids, for visualization in living systems.[7] The reaction's speed is critical for capturing dynamic cellular processes.[4] Fluorogenic tetrazines, which become highly fluorescent only after reacting, are particularly useful as they reduce background signal.[19] This has enabled applications in super-resolution microscopy and real-time tracking of biomolecules.[20]

3.3. "Click-to-Release" Systems A sophisticated application of iEDDA is in "click-to-release" chemistry.[7] In this approach, a drug is linked to a dienophile (like TCO) via a carbamate (B1207046) that is cleaved upon the iEDDA reaction. An antibody can deliver this construct to a target cell, and a subsequently administered tetrazine triggers the cycloaddition, which in turn causes the cleavage of the carbamate and the site-specific release of the drug.[7]

Experimental Protocols

4.1. Protocol: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine This protocol describes a representative synthesis of a commonly used tetrazine.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanopyridine in ethanol. Add an excess of anhydrous hydrazine (e.g., 5 equivalents).[1]

  • Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate and can be collected by filtration.

  • Oxidation to Tetrazine: Cool the reaction mixture or the re-dissolved intermediate in an ice bath.[1]

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The solution should turn a characteristic vibrant pink/red color, indicating tetrazine formation.[1]

  • Purification: Extract the crude product from the aqueous solution using an organic solvent like dichloromethane. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be further purified by column chromatography on silica (B1680970) gel.[1]

4.2. Protocol: Antibody Labeling via Tetrazine-TCO Ligation This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore).[1]

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • TCO-NHS ester

  • Tetrazine-fluorophore conjugate

  • Spin desalting columns

  • Reaction buffer (amine-free, e.g., phosphate-buffered saline)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1]

  • TCO Conjugation: Add a molar excess (e.g., 5-20 equivalents) of TCO-NHS ester (dissolved in a small amount of DMSO) to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer, following the manufacturer's instructions.[1]

  • Tetrazine Ligation: Add the tetrazine-fluorophore conjugate (typically 1.5-3 molar equivalents relative to the antibody) to the purified TCO-labeled antibody solution.

  • Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like UV-Vis spectroscopy (monitoring the absorbance peak around 520-540 nm).[5][6]

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a second spin desalting column.[1] The final antibody-fluorophore conjugate is now ready for use.

Antibody_Labeling_Workflow A Start: Prepare Antibody in Amine-Free Buffer B React with TCO-NHS Ester (30-60 min, RT) A->B Add TCO C Purification Step 1: Remove Excess TCO-NHS (Spin Desalting Column) B->C Quench/Purify D React with Tetrazine-Fluorophore (30-60 min, RT) C->D Add Tetrazine E Purification Step 2 (Optional): Remove Excess Tetrazine Probe (Spin Desalting Column) D->E Final Cleanup F End: Purified Antibody-Fluorophore Conjugate Ready for Use E->F

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

References

Sulfo-Cy5-Methyltetrazine: A Technical Guide to its Photophysical Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent dye crucial for a variety of bio-conjugation applications. This document details the quantum yield and extinction coefficient of this fluorophore, outlines the experimental protocols for their determination, and illustrates its application in a typical bioorthogonal labeling workflow.

Core Photophysical Properties

This compound is a highly efficient fluorescent probe characterized by its strong absorption and emission in the far-red region of the spectrum. This property is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio. The key photophysical parameters are summarized below.

PropertyValueReference
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) Expected to be in the range of 0.2-0.3*[2][3]
Excitation Maximum (λ_abs) ~649 nm[1]
Emission Maximum (λ_em) ~670 nm[1]

*While a specific quantum yield for this compound is not definitively published, values for structurally similar compounds such as Sulfo-Cy5 NHS ester (0.28) and sulfo-Cyanine5.5 tetrazine (0.21) provide a reliable estimate.[2][3]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is paramount for the quantitative use of fluorescent probes. The following sections detail the standardized methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

  • Preparation of a Stock Solution: A stock solution of this compound of a precisely known concentration is prepared by accurately weighing a small amount of the lyophilized powder and dissolving it in a known volume of an appropriate solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of concentrations.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λ_max), approximately 649 nm for this compound, using a spectrophotometer. A blank containing only the solvent is used to zero the instrument.

  • Data Analysis: According to the Beer-Lambert law (A = εbc), a plot of absorbance versus concentration should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line, where 'b' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen. A common standard for this spectral region is Rhodamine 101 in ethanol (B145695) (Φ = 0.91).[4]

  • Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. It is critical that the absorbance of these solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[4]

  • Absorbance and Fluorescence Measurements: The UV-Vis absorbance spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength. Subsequently, the fluorescence emission spectra are recorded for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then calculated.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).[4]

Application in Bioorthogonal Labeling

This compound is a key reagent in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder cycloaddition reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[5][6] This "click chemistry" reaction is highly specific and proceeds rapidly under physiological conditions, making it ideal for labeling biomolecules in living systems.[5][6]

Bioorthogonal_Labeling_Workflow cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: Bioorthogonal Labeling cluster_analysis Step 3: Downstream Analysis Biomolecule Biomolecule (e.g., Protein, Antibody) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule TCO_Biomolecule->Labeled_Biomolecule Inverse Electron-Demand Diels-Alder Reaction Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Biomolecule Analysis Fluorescence-Based Analysis (e.g., Microscopy, Flow Cytometry) Labeled_Biomolecule->Analysis

Caption: Workflow for bioorthogonal labeling using this compound.

The workflow begins with the modification of a biomolecule of interest with a trans-cyclooctene (TCO) group, often through the reaction of an NHS-ester functionalized TCO with primary amines on the biomolecule.[5] The TCO-modified biomolecule is then incubated with this compound. The highly reactive tetrazine moiety on the dye rapidly and specifically reacts with the TCO group, forming a stable covalent bond and attaching the fluorescent label.[5][6] This labeled biomolecule can then be used in a variety of downstream applications, including fluorescence microscopy and flow cytometry, for visualization and quantification.[7]

References

In-Depth Technical Guide to the Safe Handling and Application of Sulfo-Cy5-Methyltetrazine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of Sulfo-Cy5-Methyltetrazine, a fluorescent probe increasingly utilized in advanced biological imaging and drug development. By adhering to the methodologies outlined herein, researchers can ensure personnel safety, maintain reagent integrity, and achieve reliable experimental outcomes.

Chemical and Physical Properties

This compound is a water-soluble, far-red fluorescent dye functionalized with a methyltetrazine moiety. This modification allows for its participation in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (B1233481) (TCO) dienophiles. The sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1]

PropertyValueReference
Molecular Formula C44H51N7O10S3BroadPharm
Molecular Weight 934.1 g/mol BroadPharm
Excitation Maximum (λex) ~647 nmBroadPharm
Emission Maximum (λem) ~668 nmMedchemExpress.com
Extinction Coefficient ~250,000 cm-1 M-1BroadPharm
Solubility Water, DMSO, DMFBroadPharm
Appearance Blue solidVector Labs

Safety and Handling

While specific toxicity data for this compound is limited, the precautionary measures for related cyanine (B1664457) dyes and tetrazine compounds should be strictly followed. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat must be worn at all times.

General Handling Procedures
  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Weigh the compound in an enclosed balance or a fume hood to prevent dispersal of the powdered form.

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly after handling the compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal start Start: Retrieve from -20°C Storage ppe Don appropriate PPE: Lab coat, gloves, safety goggles start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh the required amount of solid dye fume_hood->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO, water) weigh->dissolve add_to_sample Add dye solution to the experimental sample dissolve->add_to_sample incubate Incubate under specified conditions (time, temperature) add_to_sample->incubate wash Perform washing steps to remove unbound dye incubate->wash dispose_waste Dispose of liquid and solid waste in designated hazardous waste containers wash->dispose_waste clean_area Clean the work area thoroughly dispose_waste->clean_area end End: Return stock to -20°C storage clean_area->end

Caption: General laboratory workflow for handling this compound.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.

  • Small Spills (Solid): Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

G Spill Response Decision Tree spill Spill of this compound Occurs assess Assess the spill size and nature (solid or liquid) spill->assess is_large Is the spill large or unmanageable? assess->is_large evacuate Evacuate the area and call EHS is_large->evacuate Yes small_spill Small, manageable spill is_large->small_spill No ppe Wear appropriate PPE small_spill->ppe is_solid Is the spill solid? ppe->is_solid sweep Gently sweep up solid material is_solid->sweep Yes absorb Absorb liquid with inert material is_solid->absorb No containerize Place in a sealed, labeled hazardous waste container sweep->containerize absorb->containerize clean Clean the spill area with soap and water containerize->clean dispose Dispose of waste according to institutional guidelines clean->dispose

Caption: Decision tree for responding to a this compound spill.

Storage and Stability

Proper storage is crucial to maintain the reactivity and fluorescence of this compound.

ConditionRecommendationRationale
Temperature -20°CMinimizes degradation over time.
Light Protect from lightCyanine dyes are susceptible to photobleaching.
Moisture Store in a desiccatorThe compound is hygroscopic.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storagePrevents oxidation.

Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. For immediate use in aqueous buffers, prepare fresh solutions. Stock solutions in organic solvents can be stored at -20°C for several weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Stability: this compound exhibits good stability at physiological pH.[2] A similar compound, Cy5 Tetrazine, is reported to be pH-insensitive in the range of pH 4 to 10.[3]

Experimental Protocols

The primary application of this compound is in bioorthogonal labeling via the iEDDA reaction.

Bioorthogonal Reaction Mechanism

This compound reacts with a TCO-modified molecule in a rapid and selective manner, forming a stable covalent bond without the need for a catalyst.[3]

G Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) reagents Reactants tetrazine This compound reaction iEDDA Reaction (Bioorthogonal) tetrazine->reaction tco TCO-modified Biomolecule tco->reaction product Fluorescently Labeled Biomolecule reaction->product

Caption: The bioorthogonal reaction between this compound and a TCO-modified molecule.

General Protocol for Labeling Proteins on the Cell Surface

This protocol is adapted from a study on bioorthogonal labeling for super-resolution microscopy and provides a general framework.[4] Optimization may be required for specific cell types and proteins.

Materials:

  • Cells expressing a TCO-modified protein of interest.

  • This compound.

  • Anhydrous DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium.

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Culture cells expressing the TCO-modified protein to the desired confluency.

  • Prepare the labeling solution: Dilute the this compound stock solution in cell culture medium or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Wash the cells twice with PBS to remove any residual serum from the culture medium.

  • Incubate the cells with the labeling solution for 10-30 minutes at 37°C.

  • Wash the cells three times with PBS to remove any unbound dye.

  • Image the cells using a fluorescence microscope with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

Disposal

All waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Concluding Remarks

This compound is a powerful tool for biological research. By understanding its properties and adhering to the safety and handling protocols outlined in this guide, researchers can use this reagent effectively and safely. Always consult the Safety Data Sheet provided by the manufacturer and your institution's safety guidelines before beginning any new experimental procedure.

References

An In-depth Technical Guide to Sulfo-Cy5-Methyltetrazine for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a key reagent in advanced bioorthogonal chemistry. It details its chemical and physical properties, provides protocols for its use in labeling biomolecules, and discusses its applications in cellular imaging and pre-targeted drug delivery systems, with a focus on cancer research.

Core Properties of this compound

This compound is a water-soluble fluorescent probe combining a sulfonated cyanine (B1664457) 5 (Cy5) fluorophore with a highly reactive methyltetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling, particularly through the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference(s)
Molecular Formula C₄₄H₅₁N₇O₁₀S₃[1][2][3]
Molecular Weight ~934.11 g/mol [1][2][3][4]
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~665 nm[1]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]
Quantum Yield ~0.20 (for Cy5)[5]
Solubility Water, DMSO, DMF[1]
Comparative Analysis of Reaction Kinetics

The primary advantage of the tetrazine-TCO ligation is its exceptional speed. The table below compares the second-order rate constants of this reaction with other common click chemistry reactions.

Bioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine-TCO Ligation 10³ - 10⁶Extremely fast, catalyst-free, highly bioorthogonal.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1Catalyst-free, but significantly slower than tetrazine ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³Fast, but requires a cytotoxic copper catalyst, limiting in vivo applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for common applications of this compound.

Protocol 1: General Antibody Labeling with a TCO-NHS Ester

This protocol describes the initial modification of an antibody with a TCO group, preparing it for subsequent reaction with this compound.

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve a TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting spin column (7K MWCO) or through dialysis against PBS.

Protocol 2: Pre-targeted Cell Surface Labeling and Imaging

This protocol outlines a two-step pre-targeting strategy for labeling and imaging cell surface receptors, such as HER2 or EGFR, on live cells.

  • Pre-targeting Step:

    • Incubate live cells with a TCO-modified antibody (prepared as in Protocol 1) specific for the target receptor (e.g., anti-HER2 or anti-EGFR antibody). A typical concentration is 10-100 nM in cell culture medium.

    • Incubate for 30-60 minutes at 37°C to allow for antibody binding.

    • Gently wash the cells two to three times with fresh, pre-warmed culture medium to remove unbound antibody.

  • Labeling with this compound:

    • Prepare a 1-5 µM solution of this compound in cell culture medium.

    • Add the this compound solution to the pre-targeted cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging:

    • Gently wash the cells twice with fresh medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway for the application of this compound.

G cluster_pretargeting Pre-targeting Workflow A TCO-modified Antibody C Incubate Antibody with Cells A->C B Target Cells (e.g., HER2+) B->C D Wash to Remove Unbound Antibody C->D E Add this compound D->E F Incubate for Ligation E->F G Wash to Remove Unbound Dye F->G H Fluorescence Imaging G->H G cluster_egfr Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (TCO-modified) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Technical Guide to the Storage and Handling of Sulfo-Cy5-Methyltetrazine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for storing and handling Sulfo-Cy5-Methyltetrazine, a fluorescent dye crucial for click chemistry applications. Adherence to these protocols is essential to ensure the reagent's stability and performance in labeling and imaging experiments.

Introduction to this compound

This compound is a water-soluble fluorescent probe widely used in bioconjugation reactions.[1][2] It contains a methyltetrazine moiety that reacts with trans-cyclooctene (B1233481) (TCO) functional groups in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[3] This reaction's efficiency and selectivity make it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems. The sulfonated Cy5 fluorophore imparts good aqueous solubility and emits in the far-red spectrum, minimizing background fluorescence from biological samples.

Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueReference
Molecular Weight~934.1 g/mol [1]
Excitation Maximum (λex)~647 nm[1]
Emission Maximum (λem)~665 nm[1]
Recommended Storage (Solid)-20°C, in the dark, desiccated[1][4]
SolubilityWater, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM)[1][2]

Handling and Storage of Solid this compound

Proper handling of the lyophilized powder is critical to prevent degradation and ensure long-term stability.

  • Receiving and Initial Storage : Upon receipt, the solid product should be stored at -20°C in a desiccated environment and protected from light.[1][4] Transportation at room temperature for up to three weeks is generally acceptable.[4]

  • Equilibration : Before opening the vial, it is crucial to allow it to warm to room temperature. This prevents the condensation of atmospheric moisture, which can hydrolyze the reactive methyltetrazine group and compromise the reagent's efficacy.[5]

  • Inert Atmosphere : After use, purging the vial with an inert gas like argon or nitrogen before resealing can help extend the shelf life of the solid reagent by displacing moisture and oxygen.[5]

Preparation of Stock Solutions

The following protocol outlines the steps for reconstituting solid this compound to prepare a stock solution.

Required Materials
  • This compound (lyophilized powder)

  • Anhydrous, high-purity solvent (e.g., DMSO or sterile, nuclease-free water)

  • Vortex mixer

  • Microcentrifuge

  • Low-retention polypropylene (B1209903) microcentrifuge tubes

  • Pipettes and low-retention tips

Reconstitution Protocol

This protocol provides an example for preparing a 10 mM stock solution.

  • Equilibrate : Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Solvent Addition : Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of solvent to the vial to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of the powder (MW ~934.1 g/mol ), add 107 µL of solvent.

    Calculation: (1 mg / 934.1 g/mol ) * (1 L / 0.01 mol) * (1,000,000 µL / 1 L) = 107.05 µL

  • Dissolution : Tightly cap the vial and vortex thoroughly for at least one minute to ensure the powder is completely dissolved.[6] A brief sonication in a water bath can aid in dissolving any aggregates.

  • Centrifugation : Centrifuge the vial briefly to collect the entire stock solution at the bottom of the tube.

Storage of Stock Solutions

The stability of this compound is highly dependent on the storage conditions of its stock solutions.

ParameterRecommendationRationale
Storage Temperature -20°C is standard. For long-term storage (>6 months), -80°C is recommended.Minimizes degradation and hydrolysis.
Aliquoting Divide the stock solution into single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to degradation.[6]
Light Protection Store aliquots in amber or light-blocking tubes, or in a dark container.Cyanine dyes are susceptible to photobleaching.[4]
Solvent Choice Anhydrous DMSO is preferred for long-term stability. Aqueous solutions are less stable and should be used fresh.The presence of water can lead to hydrolysis of the tetrazine moiety.

Experimental Workflows and Decision Making

Visualizing the handling and storage procedures can aid in establishing robust laboratory practices.

Reconstitution_Workflow start Start: Receive Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge_powder Briefly centrifuge vial equilibrate->centrifuge_powder add_solvent Add appropriate volume of anhydrous solvent (e.g., DMSO) centrifuge_powder->add_solvent dissolve Vortex thoroughly to dissolve add_solvent->dissolve centrifuge_solution Briefly centrifuge to collect solution dissolve->centrifuge_solution aliquot Aliquot into single-use, light-protected tubes centrifuge_solution->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for experimental use store->end

Caption: Workflow for the reconstitution of lyophilized this compound.

Storage_Decision_Tree start Stock Solution Prepared solvent_choice Solvent? start->solvent_choice usage_timeframe Intended usage timeframe? short_term Short-term (< 1 month) usage_timeframe->short_term < 1 month long_term Long-term (> 1 month) usage_timeframe->long_term > 1 month store_minus_20 Store at -20°C in single-use aliquots. Protect from light. short_term->store_minus_20 store_minus_80 Store at -80°C in single-use aliquots. Protect from light. long_term->store_minus_80 dmso DMSO solvent_choice->dmso Anhydrous aqueous Aqueous Buffer solvent_choice->aqueous Aqueous dmso->usage_timeframe use_fresh Prepare fresh before each experiment. aqueous->use_fresh

Caption: Decision tree for the optimal storage of this compound stock solutions.

Conclusion

The integrity of this compound is paramount for the success of click chemistry-based labeling and imaging studies. By following these guidelines for storage and handling, researchers can ensure the reagent's stability and reactivity, leading to reliable and reproducible experimental outcomes. Always refer to the manufacturer-specific datasheet for any additional information.

References

Photostability of Sulfo-Cy5-Methyltetrazine Under Laser Excitation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent dye increasingly utilized in bioconjugation and cellular imaging.[1][2][3] Understanding the photobleaching characteristics of this fluorophore is critical for designing and interpreting fluorescence-based assays, particularly in applications requiring high-intensity laser excitation such as fluorescence microscopy and single-molecule studies.

Core Concepts in Photostability

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light, leading to a loss of its fluorescent properties. For cyanine (B1664457) dyes like Sulfo-Cy5, the primary mechanism of photobleaching involves photo-oxidation.[4] The excited triplet state of the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which in turn degrade the fluorophore.[4] The photostability of a dye is a critical parameter that dictates the duration of imaging experiments and the total number of photons that can be detected before the signal is lost.

Quantitative Photophysical and Photostability Parameters

The following tables summarize key quantitative data for Cy5 and related cyanine dyes, which serve as a reference for understanding the expected performance of this compound. It is important to note that photostability is highly dependent on the experimental environment, including laser power, buffer composition, and the presence of antifade agents.

Table 1: Spectral and Photophysical Properties of Sulfo-Cy5 and Related Dyes

PropertySulfo-Cy5Cy5Cy5B-disulfoCy5B-trisulfo
Excitation Maximum (nm) ~646[1]~649652652
Emission Maximum (nm) ~662[1]~670671671
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[3]~250,000180,000185,000
Fluorescence Quantum Yield (Φf) ~0.20 - 0.28[5]~0.270.450.48
Fluorescence Lifetime (τF) (ns) Not Specified~1.01.751.75

Data for Cy5B derivatives from reference[6].

Table 2: Representative Photobleaching Lifetimes of Cy5 under Laser Illumination

Experimental ConditionLaser Wavelength (nm)Laser Power DensityPhotobleaching Lifetime (s)Reference
Single-molecule TIRF, deoxygenated637400 W/cm²~5.6[7]
Single-molecule TIRF, deoxygenated, with TCEP637400 W/cm²>20[8]
Ensemble, on quartz slide6052 mW~100[9]
Ensemble, on silver island film6052 mW~400[9]

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate via Time-Lapse Microscopy

This protocol outlines a standard method for quantifying the photobleaching rate of this compound conjugated to a biomolecule of interest.[4][5]

1. Sample Preparation:

  • Prepare a solution of the this compound conjugate at a suitable concentration in an appropriate imaging buffer (e.g., PBS, pH 7.4).
  • Immobilize the conjugate on a microscope coverslip. For cellular imaging, prepare cells labeled with the conjugate according to your specific protocol.
  • Mount the coverslip on a microscope slide and seal to prevent evaporation.

2. Microscope Setup:

  • Use a fluorescence microscope (e.g., widefield, confocal, or TIRF) equipped with a laser line appropriate for exciting Sulfo-Cy5 (e.g., 633 nm or 647 nm).[3][5]
  • Allow the laser source to stabilize before image acquisition.
  • Select an appropriate objective lens (e.g., 60x or 100x oil immersion) and a filter set for Cy5 emission.[4]
  • Adjust the laser power to an intensity representative of your intended imaging experiments. It is crucial to keep the laser power constant throughout the experiment.

3. Image Acquisition:

  • Focus on a region of interest (ROI) containing the fluorescent sample.
  • Set up a time-lapse acquisition sequence with continuous laser excitation.
  • Acquire images at the fastest possible frame rate to accurately capture the fluorescence decay.
  • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.[4]

4. Data Analysis:

  • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
  • Measure the mean fluorescence intensity within the ROI for each time point.
  • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores from the ROI intensity at each time point.[4]
  • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
  • Plot the normalized fluorescence intensity as a function of time.
  • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.[5]

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield (Φb) is an intrinsic measure of a fluorophore's photostability. This protocol is adapted from established methods for determining Φb.[10]

1. Sample and Reference Preparation:

  • Prepare a solution of the this compound conjugate and a reference standard with a known quantum yield (e.g., Rhodamine 101) in the same solvent.
  • Prepare a series of dilutions for both the sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.

2. Absorbance and Fluorescence Measurements:

  • Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
  • Record the fluorescence emission spectra of all solutions using a fluorometer. Ensure the excitation wavelength is the same for both the sample and the reference.
  • The integrated fluorescence intensity (the area under the emission curve) should be calculated for each spectrum.

3. Data Analysis:

  • For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance.
  • Determine the gradient of the linear fit for both plots.
  • The quantum yield of the this compound conjugate (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
  • Φst is the quantum yield of the standard.
  • Gradx and Gradst are the gradients of the sample and standard plots, respectively.
  • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[11]

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Laser Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached Dye S1->Bleached Direct Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 T1->Bleached Direct Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram of cyanine dye photobleaching pathways.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis Conjugate Prepare Sulfo-Cy5-MeTet Conjugate Immobilize Immobilize on Coverslip Conjugate->Immobilize Setup Configure Microscope (Laser, Filters, Objective) Immobilize->Setup Timelapse Acquire Time-Lapse Image Series Setup->Timelapse Measure Measure Mean Fluorescence Intensity Timelapse->Measure Correct Background Correction Measure->Correct Normalize Normalize to Initial Intensity Correct->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit Exponential Decay Plot->Fit Result Determine Photobleaching Lifetime (τ) Fit->Result

Caption: Experimental workflow for assessing photobleaching rates.

Strategies for Enhancing Photostability

For demanding applications, several strategies can be employed to mitigate photobleaching and extend the useful lifetime of this compound.

  • Antifade Reagents: The addition of commercially available or homemade antifade reagents to the imaging buffer is a common and effective method. These reagents often contain components that scavenge reactive oxygen species.

  • Oxygen Scavenging Systems: Enzymatic oxygen scavenging systems, such as glucose oxidase and catalase (GOC), can be used to remove dissolved molecular oxygen from the imaging buffer, thereby reducing the primary pathway for photo-oxidation.[12]

  • Triplet State Quenchers: Small molecules like Trolox, a derivative of vitamin E, can quench the excited triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen.[13]

By understanding the mechanisms of photobleaching and employing appropriate experimental protocols and mitigation strategies, researchers can maximize the performance of this compound in their fluorescence-based studies.

References

Methodological & Application

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the two-step covalent labeling of antibodies using Sulfo-Cy5-Methyltetrazine. This method utilizes bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) modified antibody and a tetrazine-functionalized fluorescent dye.[1][2][3] This highly efficient and specific "click chemistry" reaction proceeds rapidly under mild, aqueous conditions, making it an ideal strategy for conjugating sensitive biomolecules like antibodies.[4][5]

The protocol is designed for researchers, scientists, and drug development professionals for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][7]

Principle of the Two-Step Labeling Protocol
  • Antibody Modification: Primary amine groups (e.g., lysine (B10760008) residues) on the antibody are first functionalized with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester-TCO reagent.[4][5]

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with this compound. The tetrazine dye rapidly and covalently "clicks" onto the TCO group, forming a stable conjugate and yielding the final fluorescently labeled antibody.[1][5]

Experimental Protocols

Protocol 1: Antibody Preparation and TCO Modification

This initial step involves preparing the antibody and conjugating it with a TCO-NHS ester.

1.1. Antibody Preparation

  • The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.4.[8][9] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete in the labeling reaction and must be removed by dialysis or buffer exchange.[8][10]

  • Impurities or stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin should be removed prior to labeling.[8]

  • For optimal labeling efficiency, the recommended antibody concentration is between 2-10 mg/mL.[8][9] If the concentration is below 2 mg/mL, it should be concentrated.[11]

1.2. Adjusting Reaction Buffer pH

  • For the NHS ester reaction to proceed efficiently, the pH of the antibody solution should be adjusted to 8.5 - 9.0.[7][10]

  • Add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 9.0) to the antibody solution. For example, add 10 µL of the bicarbonate buffer to 90 µL of the antibody solution.[10]

1.3. TCO-NHS Ester Conjugation

  • Prepare a stock solution of the TCO-PEGx-NHS ester (the PEG linker length can be varied) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 10-20 mM immediately before use.[5]

  • Add the TCO-NHS ester stock solution to the pH-adjusted antibody solution. A 10-20 fold molar excess of the TCO-NHS ester is recommended as a starting point.[5]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[5]

  • (Optional) To quench the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[5]

ParameterRecommended Condition
Antibody Concentration 2-10 mg/mL[8][9]
Reaction pH 8.5 - 9.0[7][10]
Molar Ratio (TCO-NHS:Ab) 10:1 to 20:1[5]
Incubation Time 30-60 minutes[5]
Incubation Temperature Room Temperature

Table 1: Summary of conditions for antibody modification with TCO-NHS ester.

1.4. Purification of TCO-Modified Antibody

  • It is crucial to remove unreacted TCO-NHS ester before proceeding to the next step.

  • Use a size-exclusion chromatography method, such as a desalting spin column (e.g., Sephadex G-25 or Zeba™ Spin Desalting Columns, 7K MWCO), equilibrated with PBS (pH 7.4).[8][12]

  • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified TCO-modified antibody.[8][11]

Protocol 2: Ligation of TCO-Antibody with this compound

This protocol describes the bioorthogonal reaction to label the TCO-modified antibody with the fluorescent dye.

2.1. Reagent Preparation

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

2.2. Ligation Reaction

  • Combine the purified TCO-modified antibody with the this compound stock solution. A molar excess of 2 to 5-fold of the tetrazine dye over the antibody is typically sufficient due to the high reaction speed.[12]

  • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within minutes.[5][12]

ParameterRecommended Condition
Molar Ratio (Dye:Ab) 2:1 to 5:1[12]
Incubation Time 30-60 minutes[12]
Incubation Temperature Room Temperature
Reaction pH 7.2 - 7.4 (in PBS)[12]

Table 2: Summary of conditions for this compound ligation.

Protocol 3: Purification and Characterization of Labeled Antibody

3.1. Purification of the Final Conjugate

  • Remove excess, unreacted this compound using a desalting spin column as described in step 1.4. This will ensure that absorbance measurements for characterization are accurate.[8][11]

3.2. Characterization: Determining Degree of Labeling (DOL) The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, can be determined using a spectrophotometer.[7][13]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy5, which is approximately 650 nm (A₆₅₀).[10]

  • Calculate the molar concentration of the antibody and the dye using the Beer-Lambert law and the equations below. An optimal DOL for most antibodies is between 2 and 10.[8][10]

Calculation Formulas:

  • Corrected Antibody Absorbance: AAb = A₂₈₀ - (A₆₅₀ × CF₂₈₀) Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

  • Molar Concentration of Antibody: [Antibody] (M) = AAb / εAb Where εAb is the molar extinction coefficient of the antibody at 280 nm.

  • Molar Concentration of Dye: [Sulfo-Cy5] (M) = A₆₅₀ / εDye Where εDye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Degree of Labeling (DOL): DOL = [Sulfo-Cy5] / [Antibody]

ParameterValue
ε of IgG Antibody at 280 nm ~210,000 M⁻¹cm⁻¹
ε of Sulfo-Cy5 at ~650 nm ~250,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) for Sulfo-Cy5 ~0.04[11]
Optimal DOL 2 - 10[8][10]

Table 3: Spectral characteristics for DOL calculation.

3.3. Storage

  • Store the final Sulfo-Cy5 labeled antibody conjugate at 4°C, protected from light.[14] For long-term storage, add a carrier protein (e.g., 0.1% BSA) and 2 mM sodium azide, and store at 4°C or aliquot and freeze at -20°C.[14]

Workflow Visualization

Antibody_Labeling_Workflow cluster_prep Step 1: Antibody Preparation & TCO Modification cluster_ligation Step 2: Bioorthogonal Ligation cluster_final Step 3: Purification & Characterization start Purified Antibody (Amine-free buffer) ph_adjust Adjust pH to 8.5-9.0 (1M NaHCO₃) start->ph_adjust add_tco Add TCO-NHS Ester (10-20x molar excess) ph_adjust->add_tco incubate1 Incubate (30-60 min, RT) add_tco->incubate1 purify1 Purify TCO-Antibody (Desalting Column) incubate1->purify1 add_dye Add this compound (2-5x molar excess) purify1->add_dye TCO-Modified Antibody incubate2 Incubate (30-60 min, RT) add_dye->incubate2 purify2 Purify Final Conjugate (Desalting Column) incubate2->purify2 characterize Characterize (Measure A₂₈₀ & A₆₅₀, Calculate DOL) purify2->characterize end_product Sulfo-Cy5 Labeled Antibody characterize->end_product

Caption: Workflow for labeling antibodies via TCO-tetrazine ligation.

References

Application Notes and Protocols for Labeling Proteins with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of proteins with Sulfo-Cy5-Methyltetrazine. This method utilizes a two-step bioorthogonal reaction strategy, beginning with the modification of the protein with a trans-cyclooctene (B1233481) (TCO) group, followed by the highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with this compound.[1][2][3] This "click chemistry" approach allows for precise control over the labeling site and stoichiometry, yielding homogeneously labeled protein conjugates with high efficiency.[3]

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye ideal for biological applications due to its high photostability and minimal background fluorescence.[4] The methyltetrazine moiety exhibits excellent stability at physiological pH and reacts selectively with TCO groups, ensuring minimal off-target labeling.[5][6] This protocol is designed for researchers requiring fluorescently labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and other fluorescence-based assays.[4][7]

Product Information

ParameterValueReference
Fluorophore Sulfo-Cy5[4]
Reactive Group Methyltetrazine[5][6]
Reaction Chemistry Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA)[1][3]
Excitation Maximum (λex) ~646 nm[8]
Emission Maximum (λem) ~662 nm[8]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[8]
Solubility Water, DMSO, DMF[5]
Storage (this compound) -20°C in the dark, desiccated[8]
Storage (Labeled Protein) 4°C for short-term, -80°C for long-term[9]

Experimental Workflow Overview

The protein labeling strategy involves two main stages:

  • Protein Modification: Introduction of a trans-cyclooctene (TCO) reactive handle onto the protein of interest. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein with a TCO-NHS ester.

  • Fluorophore Conjugation: Reaction of the TCO-modified protein with this compound via the iEDDA click reaction.

G cluster_0 Stage 1: Protein Modification with TCO cluster_1 Stage 2: Conjugation with this compound A Protein of Interest B Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) A->B D Incubate Protein + TCO-NHS Ester (Room temp, 30-60 min) B->D C Prepare TCO-NHS Ester Stock Solution (DMSO) C->D E Purify TCO-modified Protein (Desalting column) D->E F TCO-modified Protein E->F Proceed to Labeling H Incubate TCO-Protein + this compound (Room temp, 30 min) F->H G Prepare this compound Stock Solution (DMSO) G->H I Purify Labeled Protein (Desalting column) H->I J Characterize Labeled Protein (Spectroscopy, SDS-PAGE) I->J

Caption: Overall workflow for labeling proteins with this compound.

Detailed Experimental Protocols

Protocol 1: Modification of Protein with TCO-NHS Ester

This protocol details the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • TCO-PEGx-NHS ester (the length of the PEG linker can be varied)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free from primary amines such as Tris or glycine, as these will compete with the TCO-NHS ester for reaction with the protein.[2]

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS).[2]

  • Characterization:

    • The successful modification of the protein with the TCO group can be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified protein. The TCO-modified protein is now ready for conjugation with this compound.

Protocol 2: Conjugation of TCO-Modified Protein with this compound

This protocol describes the reaction of the TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[10] The disappearance of the characteristic pink color of the tetrazine can indicate the progression of the reaction.[10]

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Storage:

    • Store the purified Sulfo-Cy5 labeled protein at 4°C for short-term use (up to one week) or at -80°C for long-term storage. Protect from light.

Characterization of the Labeled Protein

G cluster_0 Characterization Methods cluster_1 Calculated Parameters A Purified Labeled Protein B UV-Vis Spectroscopy A->B C SDS-PAGE A->C D Mass Spectrometry A->D E Degree of Labeling (DOL) B->E F Protein Concentration B->F H Purity and Integrity C->H I Confirmation of Conjugation D->I G Labeling Efficiency E->G

Caption: Methods for characterizing the final protein conjugate.
Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry.[11][12]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (~646 nm, A_max).

  • Calculate the protein concentration and DOL using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • CF is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is approximately 0.03.[11]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its A_max (~271,000 cm⁻¹M⁻¹).[8]

Expected Results and Troubleshooting
ParameterTypical RangeTroubleshooting
Degree of Labeling (DOL) 1 - 5Low DOL: Increase the molar excess of TCO-NHS ester or this compound. Ensure the protein buffer is free of primary amines. High DOL: Decrease the molar excess of labeling reagents. High DOL can sometimes lead to protein precipitation or altered function.
Protein Recovery > 80%Low Recovery: Protein may be precipitating during labeling or sticking to purification columns. Consider using a different purification resin or adding a carrier protein (e.g., BSA) to the storage buffer.
Purity (by SDS-PAGE) > 95%Presence of Unlabeled Protein: Increase incubation time or molar excess of labeling reagents. Presence of Free Dye: Ensure thorough purification by using a desalting column or dialysis.
Conjugate Stability Stable for months at -80°CDegradation: Avoid repeated freeze-thaw cycles. Store in a suitable buffer at the correct pH. Protect from light.

Conclusion

The protocol described provides a robust and efficient method for the site-specific labeling of proteins with this compound. The use of bioorthogonal click chemistry ensures high specificity and yield, resulting in well-defined, fluorescently labeled protein conjugates suitable for a wide range of downstream applications in biological research and drug development. Careful optimization of the labeling conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Sulfo-Cy5-Methyltetrazine TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Sulfo-Cy5-Methyltetrazine in bioorthogonal ligation reactions with trans-cyclooctene (B1233481) (TCO)-modified biomolecules. The protocols outlined are intended for research purposes in cellular imaging, flow cytometry, and other fluorescence-based analytical techniques.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a leading bioorthogonal conjugation method, prized for its exceptionally rapid, catalyst-free kinetics.[1][2][3] This "click chemistry" approach enables the specific and efficient labeling of biomolecules in complex biological environments.[2][4] this compound is a fluorescent probe that utilizes this chemistry. It contains a sulfonated cyanine (B1664457) 5 (Sulfo-Cy5) fluorophore for robust signaling in the far-red spectrum and a methyltetrazine moiety for reaction with a TCO-functionalized molecule.[5][6] The inclusion of a PEG linker in similar reagents can enhance solubility and reduce steric hindrance.[2] This ligation is a powerful tool for a variety of applications, including live-cell imaging and antibody-drug conjugation.[2][4]

Principle of the Reaction

The this compound TCO ligation is based on a [4+2] cycloaddition between the tetrazine ring and the strained double bond of the trans-cyclooctene.[2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.[1][2] A key advantage of this reaction is its bioorthogonality; neither the tetrazine nor the TCO group reacts with naturally occurring functional groups in biological systems.[1][3] The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for a catalyst.[1]

Quantitative Data

The performance of the tetrazine-TCO ligation is distinguished by its rapid kinetics. The following table summarizes key quantitative parameters for this bioorthogonal reaction.

ParameterValueNotes
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹This is among the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[1]
Optimal pH Range 6.0 - 9.0The reaction is efficient across a broad range of pH values compatible with biological systems.[1]
Excitation Wavelength (Ex) ~650 nm
Emission Wavelength (Em) ~670 nm
Byproduct Nitrogen gas (N₂)The only byproduct is inert and diffuses away, ensuring a clean reaction.[1][3]
Required Temperature Room TemperatureThe reaction proceeds efficiently without the need for heating.[1]

Experimental Protocols

Protocol 1: Modification of Proteins/Antibodies with a TCO-NHS Ester

This protocol details the initial step of modifying a biomolecule with a TCO group, preparing it for ligation with this compound.

Materials:

  • Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Desalting spin column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein or antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialysis against PBS is required.[7]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

    • Add 5 µL of 1 M NaHCO₃ to 100 µL of the protein solution to raise the pH to approximately 8.5-9.0, which is optimal for the NHS ester reaction.[1]

  • TCO-NHS Ester Preparation:

    • Prepare a 10 mM stock solution of the TCO-PEGx-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions.[1] This step is crucial to prevent the quenching of the tetrazine probe in the subsequent step.

Protocol 2: Labeling of TCO-Modified Biomolecules with this compound

This protocol describes the ligation of the TCO-modified biomolecule with the this compound fluorescent probe.

Materials:

  • TCO-modified protein/antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS (pH 7.4)

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

  • Ligation Reaction:

    • Add a 1.5 to 2-fold molar excess of the this compound stock solution to the TCO-modified protein in PBS.

    • Incubate for 1 hour at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[1]

  • Purification of the Final Conjugate:

    • Remove unreacted this compound using a desalting spin column or through dialysis.[8]

    • The purified Sulfo-Cy5-labeled protein is now ready for downstream applications.

Protocol 3: Pre-targeting Strategy for Live-Cell Imaging

This protocol outlines a two-step method for labeling live cells, which can reduce background fluorescence from unbound antibodies.

Materials:

  • TCO-labeled antibody specific to a cell surface antigen

  • This compound

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Pre-targeting Step:

    • Incubate cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[2]

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[2]

  • Ligation and Imaging:

    • Prepare a 1-5 µM solution of this compound in the imaging medium.[2]

    • Add the this compound solution to the cells.

    • Immediately begin imaging the cells. The fluorescent signal will develop rapidly as the ligation occurs.[2] Time-lapse imaging can be used to monitor the labeling process in real-time.

Visualizations

cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Ligation Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Application Biomolecule-NH2 Biomolecule-NH₂ TCO_Biomolecule TCO-Biomolecule Biomolecule-NH2->TCO_Biomolecule + TCO-NHS Ester TCO_NHS TCO-NHS Ester Labeled_Biomolecule Sulfo-Cy5-Labeled Biomolecule TCO_Biomolecule->Labeled_Biomolecule + this compound Sulfo_Cy5_Tetrazine This compound Purification Purification (e.g., Spin Column) Labeled_Biomolecule->Purification Application Downstream Application (e.g., Imaging) Purification->Application

Caption: Experimental workflow for labeling a biomolecule.

TCO Trans-Cyclooctene (on Biomolecule) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine This compound Tetrazine->Intermediate Product Stable Conjugate (Dihydropyridazine) Intermediate->Product - N₂ N2 N₂ Gas

References

Application Notes and Protocols for Sulfo-Cy5-Methyltetrazine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy5-Methyltetrazine in live cell imaging applications. This far-red fluorescent probe is an essential tool for bioorthogonal labeling, enabling the specific visualization of biomolecules in their native cellular environment.

Introduction

This compound is a water-soluble and highly reactive fluorescent probe designed for bioorthogonal chemistry. It contains a sulfonate group, which enhances its hydrophilicity, and a methyltetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling and tracking biomolecules in living cells. The Cy5 fluorophore exhibits bright fluorescence in the far-red region of the spectrum, which minimizes background autofluorescence from cellular components and allows for deep tissue penetration.

Key Features and Applications

  • High Water Solubility: The sulfonate group ensures excellent solubility in aqueous buffers, preventing aggregation and non-specific binding.

  • Bioorthogonal Reactivity: The methyltetrazine group reacts specifically with TCO-modified biomolecules, ensuring highly selective labeling.

  • Far-Red Fluorescence: The Cy5 fluorophore emits in the far-red spectrum, reducing cellular autofluorescence and enabling multiplexing with other fluorescent probes.

  • Live Cell Compatibility: The reaction is biocompatible and proceeds efficiently at physiological temperature and pH.

  • Applications:

    • Fluorescence microscopy of live and fixed cells.

    • Tracking of proteins, glycans, and other biomolecules.

    • Pulse-chase labeling experiments.

    • Super-resolution microscopy.

Quantitative Data

The following tables summarize the key spectral and photophysical properties of Sulfo-Cy5 and related cyanine (B1664457) dyes. While specific photostability and signal-to-noise ratio data for this compound in live cells is not extensively published in a comparative format, the data for the core Sulfo-Cy5 fluorophore provides a strong indication of its performance.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646 - 649 nm[1][2]
Emission Maximum (λem)~662 - 670 nm[1][2]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[2]
Recommended Laser Line633 nm or 647 nm

Table 2: General Performance Characteristics of Cyanine Dyes in Live Cell Imaging

ParameterSulfo-Cy5 (and derivatives)Considerations for Live Cell Imaging
Photostability Good, but can be susceptible to photobleaching with intense or prolonged illumination. The sulfonated form generally exhibits improved photostability compared to non-sulfonated Cy5.Use of antifade reagents and minimizing light exposure can enhance photostability. The cellular environment can also influence dye stability.
Signal-to-Noise Ratio (SNR) Generally high due to emission in the far-red spectrum, which reduces background from cellular autofluorescence.SNR is influenced by labeling efficiency, probe concentration, and the imaging setup. Optimizing these parameters is crucial for achieving high-quality images.
Cell Permeability Generally cell-impermeable due to the charged sulfonate groups. This makes it ideal for labeling cell surface molecules.For intracellular targets, alternative strategies such as cell-permeable derivatives or genetic tagging methods are required.

Experimental Protocols

Two primary strategies for labeling live cells using this compound are outlined below: direct labeling of cell surface proteins and antibody-based labeling.

Protocol 1: Direct Labeling of Cell Surface Proteins

This protocol is suitable for labeling cell surface proteins that have been modified to contain a TCO group, for example, through metabolic labeling or enzymatic modification.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • TCO-NHS ester (for labeling of primary amines on cell surface proteins)

  • This compound

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in an imaging dish.

  • TCO Labeling: a. Prepare a stock solution of TCO-NHS ester in anhydrous DMSO. b. On the day of the experiment, dilute the TCO-NHS ester stock solution in ice-cold PBS to the desired final concentration (typically 10-100 µM). c. Wash the cells twice with ice-cold PBS. d. Incubate the cells with the TCO-NHS ester solution for 30-60 minutes at 4°C to label cell surface proteins. e. Wash the cells three times with ice-cold PBS to remove unreacted TCO-NHS ester.

  • This compound Labeling: a. Prepare a stock solution of this compound in water or DMSO. b. Dilute the this compound stock solution in live cell imaging medium to a final concentration of 1-5 µM. c. Add the this compound solution to the TCO-labeled cells. d. Incubate for 10-30 minutes at 37°C in a cell culture incubator.

  • Washing and Imaging: a. Wash the cells twice with warm live cell imaging medium to remove unbound this compound. b. Replace the medium with fresh, pre-warmed live cell imaging medium. c. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Antibody-Based Labeling of Cell Surface Antigens

This protocol is used to label specific cell surface antigens using a primary antibody followed by a TCO-conjugated secondary antibody, and then detection with this compound.

Materials:

  • Live cells cultured in a suitable imaging dish

  • Primary antibody specific to the cell surface antigen of interest

  • TCO-conjugated secondary antibody

  • This compound

  • Live cell imaging medium

  • PBS, pH 7.4

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in an imaging dish.

  • Primary Antibody Incubation: a. Dilute the primary antibody in blocking buffer to the recommended concentration. b. Wash the cells once with PBS. c. Incubate the cells with the primary antibody solution for 1 hour at 4°C or 30 minutes at room temperature. d. Wash the cells three times with PBS.

  • Secondary Antibody (TCO-conjugated) Incubation: a. Dilute the TCO-conjugated secondary antibody in blocking buffer. b. Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS to remove unbound secondary antibody.

  • This compound Labeling: a. Prepare a 1-5 µM solution of this compound in live cell imaging medium. b. Add the this compound solution to the cells. c. Incubate for 10-30 minutes at 37°C.

  • Washing and Imaging: a. Wash the cells twice with warm live cell imaging medium. b. Add fresh, pre-warmed imaging medium. c. Proceed with fluorescence imaging.

Diagrams

Below are diagrams illustrating the experimental workflows described in the protocols.

DirectLabelingWorkflow cluster_prep Cell Preparation cluster_tco TCO Labeling cluster_cy5 This compound Labeling cluster_imaging Imaging start Live Cells in Imaging Dish tco_label Incubate with TCO-NHS Ester start->tco_label wash1 Wash (x3) with PBS tco_label->wash1 cy5_label Incubate with This compound wash1->cy5_label wash2 Wash (x2) with Imaging Medium cy5_label->wash2 image Live Cell Imaging wash2->image

Caption: Workflow for Direct Labeling of Cell Surface Proteins.

AntibodyLabelingWorkflow cluster_prep Cell Preparation cluster_ab Antibody Labeling cluster_cy5 This compound Labeling cluster_imaging Imaging start Live Cells in Imaging Dish primary_ab Incubate with Primary Antibody start->primary_ab wash1 Wash (x3) with PBS primary_ab->wash1 secondary_ab Incubate with TCO-Secondary Antibody wash1->secondary_ab wash2 Wash (x3) with PBS secondary_ab->wash2 cy5_label Incubate with This compound wash2->cy5_label wash3 Wash (x2) with Imaging Medium cy5_label->wash3 image Live Cell Imaging wash3->image

Caption: Workflow for Antibody-Based Labeling of Cell Surface Antigens.

SignalingPathway TCO_Biomolecule TCO-modified Biomolecule Reaction Bioorthogonal iEDDA Reaction (Click Chemistry) TCO_Biomolecule->Reaction SulfoCy5_Tet This compound SulfoCy5_Tet->Reaction Labeled_Product Fluorescently Labeled Biomolecule Reaction->Labeled_Product Excitation Excitation (~649 nm) Labeled_Product->Excitation in cell Emission Far-Red Emission (~670 nm) Excitation->Emission Microscope Fluorescence Microscope Detection Emission->Microscope

Caption: Bioorthogonal Labeling and Detection Pathway.

References

Application Notes and Protocols for Sulfo-Cy5-Methyltetrazine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo-Cy5-Methyltetrazine in flow cytometry experiments. This far-red fluorescent dye is a valuable tool for cell surface labeling through a bioorthogonal click chemistry reaction, offering high specificity and minimal background interference.[1]

Introduction

This compound is a water-soluble, far-red fluorescent dye designed for bioorthogonal labeling.[1][2] It participates in an inverse electron demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (B1233481) (TCO) group.[3][4] This highly efficient and specific "click" reaction allows for the covalent labeling of TCO-modified biomolecules, such as antibodies, on the cell surface for subsequent flow cytometric analysis.[3][4][5] The sulfonated nature of the dye enhances its water solubility, making it ideal for use in aqueous biological buffers.[1][2]

A key feature of many tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety. Upon ligation with a TCO group, this quenching is alleviated, leading to a significant increase in fluorescence intensity.[6][7][8] This fluorogenic response results in a high signal-to-noise ratio, which is advantageous for sensitive detection in flow cytometry.

Spectral Properties

Proper instrument setup is crucial for detecting the Sulfo-Cy5 signal while minimizing spectral overlap with other fluorochromes in a multicolor panel.

ParameterWavelength/Value
Excitation Maximum~646 nm[1]
Emission Maximum~662 nm[1]
Recommended Laser633/640 nm[4][9]
Recommended Filter670/30 nm bandpass (or similar)[4]

Experimental Workflow

The general workflow for labeling cells using a two-step approach with a TCO-modified antibody and this compound is depicted below. This method involves an initial "pre-targeting" step where the TCO-labeled antibody binds to the cellular target, followed by the "ligation" step where the this compound reacts with the TCO group.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Ligation & Analysis a Prepare Cell Suspension b Incubate with TCO-labeled Antibody (30-60 min, 37°C) a->b c Wash to Remove Unbound Antibody b->c d Add this compound Staining Solution (15-30 min, RT) c->d Proceed to Ligation e Wash to Remove Excess Dye d->e f Resuspend in FACS Buffer e->f g Acquire on Flow Cytometer f->g G cluster_1 cluster_2 Antibody TCO-Modified Antibody Plus + Reaction iEDDA Click Reaction Antibody->Reaction Dye Sulfo-Cy5- Methyltetrazine Dye->Reaction LabeledAb Fluorescently Labeled Antibody on Cell Surface Reaction->LabeledAb

References

Sulfo-Cy5-Methyltetrazine: Applications and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-Cy5-Methyltetrazine in fluorescence microscopy. This far-red fluorescent probe has emerged as a powerful tool for bio-imaging, offering high water solubility, bright fluorescence, and exceptional specificity through bioorthogonal chemistry. This document details its applications, provides structured protocols for its use, and presents key quantitative data to inform experimental design.

Introduction to this compound

This compound is a water-soluble cyanine (B1664457) dye functionalized with a methyltetrazine moiety.[1][2] The Sulfo-Cy5 core provides strong fluorescence in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] The methyltetrazine group enables highly specific and efficient labeling of molecules containing a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[4][5] This bioorthogonal "click chemistry" reaction is rapid, proceeds under physiological conditions without the need for a catalyst, and is highly specific, minimizing off-target labeling.[5][6]

The sulfonate groups on the Cy5 dye enhance its water solubility, which is beneficial for labeling biomolecules in aqueous environments and helps to minimize non-specific binding.[3][7] These properties make this compound an excellent choice for a variety of fluorescence microscopy applications, including live-cell imaging, super-resolution microscopy, and in vivo imaging.[3][8][9]

Key Applications in Fluorescence Microscopy

The unique characteristics of this compound lend it to a range of advanced imaging techniques:

  • Live-Cell Imaging: Its high water solubility and biocompatibility make it suitable for labeling and tracking biomolecules in living cells over time. The bioorthogonal nature of the TCO-tetrazine ligation allows for specific labeling of target molecules without disrupting cellular processes.[10][11]

  • Pre-Targeted Imaging: This powerful strategy involves a two-step labeling process. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to bind to its target and for the unbound excess to clear. Subsequently, the this compound is administered and rapidly "clicks" onto the TCO-tagged molecule at the target site. This approach significantly improves the signal-to-noise ratio by reducing background fluorescence from unbound probes.[12]

  • Super-Resolution Microscopy: The high photon output and photostability of the Cy5 fluorophore are advantageous for techniques like dSTORM (direct stochastic optical reconstruction microscopy), enabling the visualization of cellular structures with nanoscale resolution.[9]

  • In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration, making it a valuable tool for non-invasive imaging in small animal models to study biological processes in a whole-organism context.[12][13]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its application in fluorescence microscopy.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference(s)
Molecular FormulaC44H51N7O10S3[2]
Molecular Weight934.1 g/mol [2]
Excitation Maximum (λex)~647 nm[2]
Emission Maximum (λem)~655 nm[2]
Molar Extinction Coefficient~250,000 cm-1 M-1[2][6]
SolubilityWater, DMSO, DMF[2]
Storage Conditions-20°C, desiccated, protected from light[2][14]

Table 2: TCO-Tetrazine Ligation Reaction Parameters

ParameterValue/DescriptionReference(s)
Reaction TypeInverse-electron-demand Diels-Alder (iEDDA) Cycloaddition[5]
ReactantsMethyltetrazine and trans-cyclooctene (TCO)[5]
Reaction KineticsExceptionally fast, up to 1 x 10^6 M-1s-1[5]
Optimal pH Range6.0 - 9.0[15]
Reaction Temperature4°C to 37°C[15]
Catalyst RequirementNone (bioorthogonal)[6]

Experimental Protocols

Protocol 1: General Live-Cell Labeling using TCO-Tetrazine Ligation

This protocol outlines the labeling of live cells that have been pre-treated to display TCO groups on their surface, for example, through metabolic labeling or by targeting with a TCO-conjugated antibody.

Materials:

  • TCO-modified live cells in culture

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture TCO-modified cells to the desired confluency on a suitable imaging dish or slide.

    • Gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction:

    • Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[15]

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[15]

  • Washing:

    • Remove the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~660 nm).

Protocol 2: Antibody Conjugation with this compound (via TCO-NHS ester)

This is a two-step protocol to first modify an antibody with a TCO group, followed by ligation with this compound.

Part A: TCO-Modification of the Antibody

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • TCO-PEGx-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dissolve or buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[15]

  • Prepare TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[15]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[15]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[15]

  • Quenching (Optional):

    • Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature to stop the reaction.[15]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

Part B: Ligation with this compound

Materials:

  • TCO-modified antibody

  • This compound stock solution (from Protocol 1)

Procedure:

  • Ligation Reaction:

    • Add a 1.5 to 3-fold molar excess of this compound to the TCO-modified antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic red color of the tetrazine.[4]

  • Purification:

    • Remove any unreacted this compound using a desalting column.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~647 nm (for Sulfo-Cy5). An optimal DOL is typically between 2 and 7.[16][17]

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

G cluster_0 Pre-Targeting Phase cluster_1 Labeling Phase cluster_2 Imaging Phase TCO_Antibody TCO-conjugated Antibody Binding Binding and Unbound Clearance TCO_Antibody->Binding Target_Cell Target Cell Target_Cell->Binding Click_Reaction iEDDA Click Reaction Binding->Click_Reaction Pre-targeted Cell Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Click_Reaction Labeled_Cell Fluorescently Labeled Target Cell Click_Reaction->Labeled_Cell Covalent Bond Formation Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy G cluster_reactants Reactants cluster_product Product Tetrazine This compound Plus + Tetrazine->Plus TCO TCO-modified Biomolecule Reaction_Arrow iEDDA Reaction (Bioorthogonal) TCO->Reaction_Arrow Plus->TCO Labeled_Biomolecule Fluorescently Labeled Biomolecule Plus2 + Labeled_Biomolecule->Plus2 Nitrogen N2 Gas Plus2->Nitrogen Reaction_Arrow->Labeled_Biomolecule G Start Start: TCO-modified Cells Wash1 Wash Cells with PBS Start->Wash1 Prepare_Dye Prepare Sulfo-Cy5-Tetrazine Working Solution Label Incubate Cells with Dye (15-30 min, 37°C) Prepare_Dye->Label Wash1->Prepare_Dye Wash2 Wash Cells with Imaging Medium Label->Wash2 Image Fluorescence Microscopy Wash2->Image

References

Application Notes and Protocols for Labeling Nucleic Acids with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent dye that offers a robust method for labeling nucleic acids through a bioorthogonal click chemistry reaction. This approach utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, a highly efficient and specific ligation between the methyltetrazine moiety on the dye and a trans-cyclooctene (B1233481) (TCO) group pre-incorporated into the nucleic acid.[1] This reaction is exceptionally fast, proceeds under mild, aqueous conditions without the need for a catalyst, and is orthogonal to most biological functional groups, ensuring that the labeled nucleic acid maintains its structural and functional integrity.

These application notes provide detailed protocols for the covalent labeling of TCO-modified DNA or RNA with this compound, purification of the labeled product, and quantification of the labeling efficiency.

Data Presentation

Physicochemical and Spectral Properties of this compound
ParameterValueReference
Molecular Weight 934.11 g/mol [2]
Excitation Maximum (Ex) ~647 nm[2]
Emission Maximum (Em) ~668 nm[3]
Extinction Coefficient 250,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2]
Storage -20°C, desiccated and protected from light[2]
Reaction Kinetics of Tetrazine-TCO Ligation

The inverse-electron-demand Diels-Alder reaction between tetrazines and TCO is characterized by exceptionally fast kinetics. The second-order rate constants are among the highest of any bioorthogonal reaction, allowing for efficient labeling at low concentrations.

Reaction PairSecond-Order Rate Constant (k₂)Reference
Tetrazine - TCOUp to 10⁶ M⁻¹s⁻¹[4]
Tetrazine-modified dye - Dienophile-modified 2'-deoxyuridine0.15 x 10⁻² to 105 x 10⁻² M⁻¹s⁻¹[1][5]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotides with this compound

This protocol describes the labeling of a trans-cyclooctene (TCO)-modified oligonucleotide with this compound.

Materials:

  • TCO-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. Mix well by vortexing.

    • Note: This stock solution should be prepared fresh. If storage is necessary, aliquot and store at -20°C, protected from light and moisture.

  • Prepare TCO-Modified Oligonucleotide Solution:

    • Dissolve the TCO-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 100 µM TCO-modified oligonucleotide (1 nmol)

      • 1.5 µL of 10 mM this compound (15 nmol, 15-fold molar excess)

      • 88.5 µL of PBS (pH 7.4)

    • Mix gently by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 2: Purification of Labeled Oligonucleotide

This protocol describes the purification of the Sulfo-Cy5-labeled oligonucleotide from unreacted dye using n-butanol extraction, a rapid and efficient method.[6]

Materials:

  • Labeling reaction mixture from Protocol 1

  • n-butanol, saturated with nuclease-free water

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Water-Saturated n-Butanol:

    • Mix equal volumes of n-butanol and nuclease-free water in a tube.

    • Vortex vigorously for 1 minute.

    • Allow the phases to separate. The upper phase is the water-saturated n-butanol.

  • Extraction:

    • Add an equal volume of water-saturated n-butanol to the labeling reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 2 minutes to separate the phases.

    • The upper, organic phase (containing unreacted dye) will be colored, while the lower, aqueous phase (containing the labeled oligonucleotide) should be clear.

    • Carefully remove and discard the upper organic phase.

  • Repeat Extraction:

    • Repeat the extraction step 2-3 times, or until the upper organic phase is colorless.

  • Final Product:

    • The lower aqueous phase contains the purified Sulfo-Cy5-labeled oligonucleotide.

Alternative purification methods include size-exclusion chromatography (e.g., spin columns) or ethanol (B145695) precipitation.

Protocol 3: Quantification of Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), which is the molar ratio of dye to oligonucleotide, can be determined by measuring the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and ~647 nm (for Sulfo-Cy5).

Materials:

  • Purified Sulfo-Cy5-labeled oligonucleotide

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum of the dye, ~647 nm (A_max).

  • Calculate Concentrations:

    • Concentration of Sulfo-Cy5 (M): [Dye] = A_max / ε_dye where ε_dye is the extinction coefficient of Sulfo-Cy5 (250,000 M⁻¹cm⁻¹).

    • Concentration of Oligonucleotide (M): A correction factor is needed to account for the dye's absorbance at 260 nm. A₂₆₀_corrected = A₂₆₀ - (A_max * CF) where CF (Correction Factor) = A₂₆₀ of free dye / A_max of free dye. For Cy5, this is approximately 0.05. [Oligo] = A₂₆₀_corrected / ε_oligo where ε_oligo is the extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.

  • Calculate Degree of Labeling (DOL): DOL = [Dye] / [Oligo]

A typical DOL for a singly labeled oligonucleotide should be close to 1.0.

Mandatory Visualizations

G cluster_modification Step 1: Nucleic Acid Modification cluster_labeling Step 2: Click Chemistry Labeling cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis NA DNA or RNA TCO_NA TCO-Modified Nucleic Acid NA->TCO_NA Incorporate TCO moiety Labeled_NA Sulfo-Cy5 Labeled Nucleic Acid TCO_NA->Labeled_NA iEDDA Reaction (1-2h, RT) SulfoCy5 This compound SulfoCy5->Labeled_NA Purified_NA Purified Labeled Nucleic Acid Labeled_NA->Purified_NA Remove unreacted dye Analysis Downstream Applications (e.g., FISH, Microarrays) Purified_NA->Analysis

Caption: Experimental workflow for labeling nucleic acids with this compound.

G TCO_NA TCO-Modified Nucleic Acid Intermediate Diels-Alder Adduct (unstable) TCO_NA->Intermediate + Tetrazine_Dye This compound Tetrazine_Dye->Intermediate Final_Product Stable Labeled Nucleic Acid Intermediate->Final_Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

References

Application Note: Sulfo-Cy5-Methyltetrazine for In Vivo Tumor Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details the use of Sulfo-Cy5-Methyltetrazine, a water-soluble fluorescent probe, for in vivo tumor imaging in mice using a pre-targeting strategy. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2][3] In this two-step approach, a TCO-modified targeting moiety, such as an antibody specific for a tumor antigen, is first administered. After allowing for accumulation at the tumor site and clearance of the unbound conjugate from circulation, the this compound probe is injected. The rapid and highly specific "click" reaction between the TCO and tetrazine enables fluorescent labeling of the tumor in vivo, leading to high-contrast imaging.[1][4][5] The use of Sulfo-Cy5 provides a far-red fluorescent signal, which is ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[6][7]

Principle of the Method: Pre-targeted In Vivo Imaging

The pre-targeted imaging strategy using a TCO-conjugated antibody and this compound involves two key steps:

  • Administration of the TCO-modified Targeting Moiety: An antibody targeting a specific tumor antigen is conjugated with a TCO group. This conjugate is administered to the tumor-bearing mouse, and a waiting period (typically 24-72 hours) allows for the antibody to bind to its target and for any unbound antibody to clear from the bloodstream and non-target tissues.[1]

  • Administration of this compound: The small, fluorescently labeled tetrazine probe is then administered. Due to its small size, it rapidly distributes throughout the body and reacts specifically with the TCO-modified antibody accumulated at the tumor site. Unreacted this compound is quickly cleared from the body, resulting in a high tumor-to-background signal ratio.[8]

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a targeting antibody using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Targeting antibody (e.g., anti-HER2)

  • TCO-PEGn-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Bicarbonate buffer (pH 8.3-8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.[1]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[1]

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 2: In Vivo Tumor Imaging with this compound

This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using the pre-targeting strategy.

Animal Models:

  • SPF BALB/c nude mice (6-8 weeks old, weighing 18-20 grams) bearing subcutaneous tumors (e.g., HER2-positive BT-474 xenografts).[7][9]

  • It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.[7]

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • This compound

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each antibody.[1]

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1]

  • Administration of this compound: Dissolve the this compound in sterile PBS. Administer the probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).[1][10]

    • Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).[6][7]

    • Acquire a photographic image of the mouse for anatomical reference.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the analysis of probe distribution in various organs after the final imaging time point.

Procedure:

  • Euthanasia and Perfusion: At the end of the imaging study, euthanize the mice. Perfuse the animals with saline to remove blood from the organs.[7]

  • Organ Dissection: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor.[7][11]

  • Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.

  • Data Quantification:

    • Draw regions of interest (ROIs) around each organ in the ex vivo image and measure the average fluorescence intensity.[7]

    • This data can be used to quantify the biodistribution of the probe and determine the tumor-to-organ ratios.

Data Presentation

The following tables present representative quantitative data that could be obtained from the described experiments.

Table 1: In Vivo Tumor-to-Background Ratios

Time Post-Injection (hours)Tumor-to-Muscle RatioTumor-to-Liver Ratio
12.5 ± 0.41.8 ± 0.3
44.8 ± 0.73.5 ± 0.5
86.2 ± 0.95.1 ± 0.6
248.5 ± 1.27.3 ± 0.9

Table 2: Ex Vivo Biodistribution of this compound (% Injected Dose per Gram of Tissue)

OrganPre-targeted (TCO-Ab + Sulfo-Cy5-Tetrazine)Control (Sulfo-Cy5-Tetrazine only)
Tumor10.2 ± 1.51.5 ± 0.3
Liver3.5 ± 0.62.8 ± 0.4
Kidneys2.1 ± 0.48.5 ± 1.1
Spleen1.8 ± 0.31.2 ± 0.2
Lungs1.5 ± 0.21.0 ± 0.1
Heart0.8 ± 0.10.7 ± 0.1
Muscle0.5 ± 0.10.6 ± 0.1

Visualizations

pretargeted_imaging_workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging TCO_Ab TCO-conjugated Antibody Injection Accumulation Antibody Accumulation at Tumor Site (24-72h) TCO_Ab->Accumulation Clearance Clearance of Unbound Antibody Accumulation->Clearance Tetrazine_Injection This compound Injection Clearance->Tetrazine_Injection Bioorthogonal_Reaction In Vivo 'Click' Reaction at Tumor Tetrazine_Injection->Bioorthogonal_Reaction Imaging Fluorescence Imaging (1-24h) Bioorthogonal_Reaction->Imaging

Caption: Experimental workflow for pre-targeted in vivo tumor imaging.

bioorthogonal_reaction TCO_Ab TCO-Antibody (at tumor site) Product Fluorescently Labeled Antibody (at tumor site) TCO_Ab->Product + Tetrazine This compound (in circulation) Tetrazine->Product

Caption: Bioorthogonal reaction between TCO-antibody and this compound.

biodistribution_concept cluster_pretargeted Pre-targeted cluster_control Control (Tetrazine Only) Tumor_P High Signal Liver_P Low Signal Kidneys_P Low Signal Tumor_C Low Signal Liver_C Low Signal Kidneys_C High Signal (Clearance)

Caption: Conceptual biodistribution of this compound.

References

Application Notes and Protocols for Pre-targeting Strategies using Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeting strategies represent a significant advancement in targeted therapies and molecular imaging, aiming to improve the therapeutic index and diagnostic accuracy. This approach decouples the targeting vector (e.g., a monoclonal antibody) from the therapeutic or imaging payload. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal "click" chemistry reaction for this purpose due to its exceptionally fast kinetics and high specificity in a biological context.[1][2][3][4]

This document provides detailed application notes and protocols for utilizing Sulfo-Cy5-Methyltetrazine in a pre-targeting workflow. Sulfo-Cy5 is a water-soluble, far-red fluorescent dye ideal for in vivo imaging due to its high photostability, bright fluorescence, and low background interference.[5] Its methyltetrazine moiety allows for a highly efficient and specific reaction with a TCO-modified targeting molecule, such as an antibody, that has been pre-administered and allowed to accumulate at the target site.[1][6][7]

Principle of the Pre-targeting Strategy

The pre-targeting strategy described herein is a two-step process:

  • Step 1: Targeting. A monoclonal antibody (mAb) conjugated to a trans-cyclooctene (TCO) derivative is administered. This mAb-TCO conjugate specifically binds to its target antigen on the cell surface and is given time to accumulate at the target site while the unbound conjugate clears from circulation.[8][9]

  • Step 2: Ligation. this compound, a small, rapidly diffusing molecule, is administered. It quickly travels throughout the body and undergoes a highly specific IEDDA "click" reaction with the TCO moiety on the pre-localized mAb-TCO conjugate at the target site, resulting in a fluorescently labeled target.[2][6] The unreacted this compound is rapidly cleared from the body, leading to high target-to-background signal ratios.[10][11]

Key Components and their Properties

ComponentKey PropertiesReference
Monoclonal Antibody (mAb) High specificity and affinity for the target antigen.[8]
trans-Cyclooctene (TCO) A strained alkene that reacts rapidly and specifically with tetrazines. Generally more stable in vivo than tetrazines.[2][8]
This compound Water-soluble, far-red fluorescent dye with a methyltetrazine group for bioorthogonal ligation. Exhibits good stability at physiological pH.[5][6][7]
Spectral Properties of Sulfo-Cy5
PropertyValueReference
Excitation Maximum~646-649 nm[5][7][12]
Emission Maximum~662-670 nm[5][7][12]
Extinction Coefficient~250,000 M⁻¹cm⁻¹[7][12]

Experimental Protocols

Protocol 1: Preparation of Antibody-TCO Conjugate

This protocol describes the modification of a monoclonal antibody with a TCO-NHS ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4[13]

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in reaction buffer.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[13]

  • Purification:

    • Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Collect the purified antibody-TCO conjugate.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with a known concentration of a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: In Vivo Pre-targeting and Imaging

This protocol outlines the two-step in vivo pre-targeting procedure in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • Purified antibody-TCO conjugate

  • This compound

  • Sterile PBS, pH 7.4

  • In vivo imaging system capable of detecting far-red fluorescence.

Procedure:

  • Step 1: Administration of Antibody-TCO Conjugate:

    • Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The optimal dose will depend on the antibody and target but typically ranges from 50-100 µg per mouse.[14][15]

    • Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This "pre-targeting interval" is critical and can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[1][14][15]

  • Step 2: Administration of this compound:

    • After the pre-targeting interval, administer this compound via intravenous injection. A typical dose is a 2-10 fold molar excess relative to the injected antibody-TCO.

  • In Vivo Imaging:

    • Perform fluorescence imaging at various time points post-injection of the this compound (e.g., 1, 4, 24, and 48 hours) to monitor the localization of the fluorescent signal.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the mice.

    • Harvest tumors and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).

    • Measure the fluorescence intensity in each tissue using an imaging system or a tissue homogenizer and a fluorescence plate reader to quantify the biodistribution of the Sulfo-Cy5 signal.

Data Presentation

The following tables summarize representative quantitative data from pre-targeting studies.

Table 1: In Vivo Tumor Uptake and Biodistribution
Pre-targeting SystemAnimal ModelTime Post-Injection of TetrazineTumor Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
⁵B1-TCO + ¹⁷⁷Lu-DOTA-PEG₇-TzPancreatic Cancer Xenograft4 h4.6 ± 0.8--[1]
⁵B1-TCO + ¹⁷⁷Lu-DOTA-PEG₇-TzPancreatic Cancer Xenograft120 h16.8 ± 3.9--[1]
CC49-TCO + ¹¹¹In-tetrazineLS174T Xenograft3 h4.2-13.1[9]
huA33-TCO + ⁶⁴Cu-tetrazineSW1222 Xenograft1 h~4.1--[14]
Cetuximab-TCO + ⁶⁸Ga-tetrazineA431 Xenograft23 h3.482.64 (Tumor/Liver)-[14]

%ID/g = percentage of injected dose per gram of tissue.

Visualizations

Pre-targeting Experimental Workflow

G cluster_prep Preparation cluster_invivo In Vivo Application mAb Monoclonal Antibody (mAb) mAb_TCO mAb-TCO Conjugate mAb->mAb_TCO Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO injection1 Step 1: Inject mAb-TCO (24-72h circulation) mAb_TCO->injection1 accumulation mAb-TCO accumulates at tumor site injection1->accumulation clearance Unbound mAb-TCO clears from blood injection1->clearance injection2 Step 2: Inject This compound accumulation->injection2 clearance->injection2 ligation Bioorthogonal Ligation (Click Reaction) injection2->ligation imaging Fluorescence Imaging ligation->imaging

Caption: Workflow of the two-step pre-targeting strategy.

Bioorthogonal IEDDA Reaction

Caption: Inverse electron demand Diels-Alder (IEDDA) reaction.

Conclusion

Pre-targeting strategies utilizing this compound and the IEDDA bioorthogonal reaction offer a robust platform for high-contrast in vivo imaging. By separating the targeting and imaging steps, this methodology overcomes the pharmacokinetic limitations of large antibody conjugates, leading to reduced background signal and potentially lower radiation doses in nuclear imaging applications.[8][16] The protocols and data presented here provide a comprehensive guide for researchers to implement this powerful technology in their own pre-clinical studies.

References

Application Notes: High-Efficiency Fluorescent Labeling of Peptides with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of peptides is a cornerstone of modern biological research and drug development. Sulfo-Cy5-Methyltetrazine is a bright, water-soluble cyanine (B1664457) dye activated for bioorthogonal "click chemistry." It reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) modified peptide via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This catalyst-free reaction offers exceptional kinetics and selectivity, enabling the efficient formation of stable peptide-dye conjugates under mild, aqueous conditions.[1] These fluorescently labeled peptides are invaluable tools for a wide range of applications, including cellular imaging, in vivo tracking, receptor binding assays, and diagnostics.

The key advantages of using the this compound and TCO ligation system include its biocompatibility, as no catalyst is required, and the stability of the resulting conjugate. The reaction is highly efficient, proceeding rapidly even at low concentrations.[1]

Reaction Mechanism

The conjugation of this compound to a TCO-modified peptide proceeds through an inverse electron-demand Diels-Alder (IEDDA) reaction. In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene and the strained TCO acts as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) bond.[1] This reaction is irreversible and produces no toxic byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data for the conjugation of this compound to TCO-modified peptides.

ParameterValueNotes
Reaction Kinetics
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures and the solvent.
Photophysical Properties of Sulfo-Cy5 Conjugate
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~671 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹At the absorption maximum.
Conjugation Parameters
Recommended Molar Ratio (Dye:Peptide)2:1 to 5:1A slight excess of the dye ensures efficient labeling of the peptide.
Typical Reaction Time30 - 60 minutesThe reaction is often complete in under an hour at room temperature.
Typical Labeling Efficiency>70%With a 5-fold molar excess of dye, a labeling efficiency of 70% has been demonstrated for a similar system.[3] Higher efficiencies can be achieved with optimization.
Reaction Conditions
pH Range6.0 - 9.0The reaction is efficient across a broad pH range.
TemperatureRoom Temperature (20-25°C)No heating is required.
SolventAqueous buffers (e.g., PBS), or a mixture of aqueous buffer and organic solvent (e.g., DMSO, DMF)Sulfo-Cy5 is water-soluble, but an organic co-solvent may be used if the peptide has limited aqueous solubility.

Experimental Protocols

Materials and Reagents
  • TCO-modified peptide

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Deionized water

  • Vortex mixer

  • Centrifuge

Protocol for Conjugating this compound to a TCO-Peptide
  • Preparation of Stock Solutions:

    • TCO-Peptide: Prepare a 1-5 mg/mL stock solution of the TCO-modified peptide in the Reaction Buffer.

    • This compound: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of the TCO-peptide stock solution.

    • Add a 2 to 5-fold molar excess of the this compound stock solution to the peptide solution.

    • Gently vortex the reaction mixture.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Size-Exclusion Chromatography (SEC):

      • Equilibrate the SEC column (e.g., Sephadex G-25) with the Reaction Buffer.

      • Apply the reaction mixture to the top of the column.

      • Elute the conjugate with the Reaction Buffer. The labeled peptide will typically elute first, followed by the smaller, unreacted dye.

      • Collect the fractions containing the blue-colored conjugate.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • RP-HPLC can be used for higher purity separation.

      • Use a suitable C18 column and a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the unlabeled peptide and free dye.

      • Monitor the elution profile at both 280 nm (for the peptide) and ~650 nm (for the Sulfo-Cy5 dye).

      • Collect the peak corresponding to the dual-wavelength absorbing conjugate.

  • Characterization of the Conjugate:

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide using MALDI-TOF or ESI mass spectrometry.

    • UV-Vis Spectroscopy:

      • Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and ~649 nm (for the Sulfo-Cy5 dye).

      • The degree of labeling (DOL) can be calculated using the Beer-Lambert law and the molar extinction coefficients of the peptide and the dye.

    • HPLC Analysis: Assess the purity of the final conjugate by analytical RP-HPLC.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis peptide TCO-Modified Peptide reaction_mix Mix Peptide and Dye (2-5x molar excess of dye) RT, 30-60 min peptide->reaction_mix dye This compound dye->reaction_mix purification Purify Conjugate (SEC or RP-HPLC) reaction_mix->purification analysis Characterize Conjugate (MS, UV-Vis, HPLC) purification->analysis final_product final_product analysis->final_product Labeled Peptide

Caption: Experimental workflow for peptide conjugation.

Signaling Pathway Diagram (Example Application: Receptor Binding)

signaling_pathway cluster_cell Cell Membrane receptor Cell Surface Receptor binding Binding internalization Internalization receptor->internalization labeled_peptide Sulfo-Cy5-Peptide Conjugate labeled_peptide->receptor endosome Endosome internalization->endosome downstream Downstream Signaling or Imaging endosome->downstream

Caption: Peptide-receptor interaction and imaging.

References

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent probe designed for highly specific and efficient labeling of biomolecules in aqueous environments.[1] This probe incorporates the well-characterized Cy5 fluorophore, known for its brightness and photostability, making it an excellent choice for demanding applications such as single-molecule fluorescence microscopy.[1][2] The key to its specificity lies in the methyltetrazine moiety, which participates in an exceptionally fast and selective bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[3][4][5][6] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry," proceeds rapidly under physiological conditions without the need for a catalyst, enabling the precise labeling of target molecules in complex biological samples.[4][5][]

The sulfonated nature of Sulfo-Cy5 enhances its water solubility, preventing aggregation and improving its performance in biological buffers.[1] These properties, combined with the far-red spectral characteristics that minimize background autofluorescence from cellular components, make this compound a powerful tool for researchers in cell biology, neuroscience, and drug discovery for visualizing and tracking single molecules in live cells.[1][8]

Principle of the Method

The labeling strategy using this compound is based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine group on the fluorescent probe and a trans-cyclooctene (TCO) group that has been incorporated into a biomolecule of interest, such as an antibody or a small molecule. The reaction is characterized by its exceptionally fast kinetics and high selectivity, allowing for covalent bond formation in the presence of a vast excess of other cellular components.[4][5] This two-step labeling approach provides a high degree of control and specificity for single-molecule imaging experiments.

Key Features

  • High Selectivity: The tetrazine-TCO reaction is highly specific and does not interfere with native biological processes.[4]

  • Fast Reaction Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions, enabling rapid labeling of target molecules.[9][10]

  • Excellent Photophysical Properties: The Cy5 core provides bright, far-red fluorescence with high photostability, ideal for single-molecule detection.[1]

  • Enhanced Water Solubility: The sulfonate groups ensure high solubility in aqueous buffers, minimizing non-specific binding and aggregation.[1][11]

  • Biocompatible: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts.[4]

Applications

This compound is ideally suited for a range of single-molecule imaging applications, including:

  • Single-particle tracking in live cells to study protein dynamics and trafficking.

  • Super-resolution microscopy techniques such as dSTORM, leveraging the photoswitching properties of Cy5 in the presence of thiols.[2]

  • In vitro single-molecule FRET (smFRET) experiments to probe molecular conformations and interactions.[12]

  • Visualizing protein-protein interactions at the single-molecule level.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound and its application in labeling.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646-647 nm[1][3][13]
Emission Maximum (λem)~662-668 nm[1][3]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[13]
Stokes Shift~16 nm[1]
Recommended Storage-20°C, protected from light[11][13]

Table 2: Recommended Reaction Conditions for TCO-Antibody Labeling

ParameterRecommendationReference
Molar Excess of TCO-NHS Ester10-20 fold over antibody[10]
Reaction Buffer1X PBS, pH 8.5-9.0[14]
Reaction Time1 hour[10]
TemperatureRoom Temperature[10]

Table 3: Recommended Reaction Conditions for this compound Labeling

ParameterRecommendationReference
Molar Excess of this compound1.5-3 fold over TCO-antibody[10]
Reaction Buffer1X PBS, pH 7.4[9]
Reaction Time30 minutes - 2 hours[10]
TemperatureRoom Temperature or 4°C[10]

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the modification of an antibody with a TCO group using an NHS ester crosslinker.

  • Prepare the Antibody:

    • Dissolve the antibody in 1X PBS, pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against 1X PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate. The final antibody concentration should be at least 2 mg/mL.[14]

  • Prepare the TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[10]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification of the TCO-Antibody:

    • Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.[14]

    • Collect the protein fractions and determine the concentration using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

Protocol 2: Labeling of TCO-Modified Antibody with this compound

This protocol details the click chemistry reaction between the TCO-modified antibody and this compound.

  • Prepare this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in nuclease-free water or DMSO.

  • Labeling Reaction:

    • Add a 1.5- to 3-fold molar excess of the this compound stock solution to the purified TCO-antibody.[10]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.[10]

  • Purification of the Labeled Antibody:

    • Remove unreacted this compound using a desalting column equilibrated with 1X PBS, pH 7.4.

    • Collect the fractions containing the labeled antibody. The labeled antibody can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 3: General Workflow for Single-Molecule Imaging

This protocol provides a general workflow for preparing a sample for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

  • Surface Passivation:

    • Clean glass coverslips thoroughly.

    • Passivate the surface to prevent non-specific binding of the labeled antibody. This can be achieved using methods such as PEGylation.

  • Antibody Immobilization:

    • Immobilize the Sulfo-Cy5-labeled antibody onto the passivated surface. This can be done via specific interactions (e.g., biotin-streptavidin) or non-specific adsorption at very low concentrations.

  • Sample Preparation for Imaging:

    • Wash the surface with imaging buffer to remove any unbound antibodies.

    • The imaging buffer should be optimized to enhance the photophysical properties of Cy5 and reduce photoblinking. A common imaging buffer includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol or Trolox).

  • Image Acquisition:

    • Mount the coverslip on a TIRF microscope.

    • Excite the Sulfo-Cy5 fluorophore with a laser line close to its absorption maximum (e.g., 640 nm or 647 nm).

    • Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD or sCMOS).

    • Acquire a time-series of images to observe the dynamics of single molecules.

Visualizations

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Labeling Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody + TCO-NHS Ester (pH 8.5-9.0) TCO_NHS TCO-NHS Ester Labeled_Antibody Sulfo-Cy5 Labeled Antibody TCO_Antibody->Labeled_Antibody + this compound (IEDDA Click Reaction) Sulfo_Cy5_Tetrazine This compound

Caption: Two-step labeling strategy for antibodies.

G start Start label_ab Label Antibody with TCO and this compound start->label_ab purify_ab Purify Labeled Antibody label_ab->purify_ab immobilize Immobilize Labeled Antibody purify_ab->immobilize passivate Prepare Passivated Imaging Surface passivate->immobilize prepare_imaging Prepare Imaging Buffer (with oxygen scavenger) immobilize->prepare_imaging acquire Acquire Single-Molecule Data (TIRFM) prepare_imaging->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Experimental workflow for single-molecule imaging.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins in their native environment is paramount for understanding their biological functions, including signal transduction, cellular adhesion, and trafficking. Bioorthogonal chemistry offers a powerful toolkit for achieving this, enabling the covalent attachment of probes to biomolecules in living systems with minimal perturbation of cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1] This reaction proceeds rapidly at physiological temperatures and pH without the need for cytotoxic catalysts, making it ideal for live-cell imaging.[1]

Sulfo-Cy5-Methyltetrazine is a highly water-soluble and stable fluorescent probe designed for this purpose.[2] It features a sulfonate group that enhances its solubility in aqueous buffers, a methyltetrazine moiety for rapid reaction with TCO-modified molecules, and the bright, far-red Cy5 fluorophore for sensitive detection. These application notes provide detailed protocols for the targeted labeling of cell surface proteins using this compound in conjunction with trans-cyclooctene (TCO) functionalized antibodies.

Principle of the Method

The labeling strategy is a two-step process that leverages the high affinity and specificity of antibodies for their target cell surface proteins and the rapid, bioorthogonal reaction between methyltetrazine and TCO.

  • Targeting: A primary antibody specific to the cell surface protein of interest is first modified with a trans-cyclooctene (TCO) group. This TCO-modified antibody is then incubated with live cells, where it binds specifically to its target protein on the cell surface.

  • Labeling: Following the binding of the TCO-modified antibody, this compound is added. The methyltetrazine group on the fluorescent probe rapidly and covalently reacts with the TCO group on the antibody via an iEDDA cycloaddition. This "click" reaction results in the stable and specific fluorescent labeling of the target cell surface protein.

Data Presentation

The following tables provide a summary of key quantitative parameters for the successful labeling of cell surface proteins using the this compound and TCO-antibody system. Optimal conditions may vary depending on the specific cell line, antibody, and instrumentation used.

Table 1: Reagent and Antibody Concentrations

ParameterRecommended ConcentrationNotes
TCO-Modified Antibody1-10 µg/mLThe optimal concentration should be determined empirically for each antibody and cell type.
This compound1-5 µMHigher concentrations may increase background fluorescence.[3][4]
Cell Density (for adherent cells)5 x 10^4 - 2 x 10^5 cells/wellPlate cells in a glass-bottom dish suitable for microscopy.
Cell Density (for suspension cells)1 x 10^6 cells/mLUse a microcentrifuge tube or a multi-well plate for labeling.[5]

Table 2: Incubation Times and Conditions

StepIncubation TimeTemperature
TCO-Modified Antibody Incubation30-60 minutes4°C or Room Temperature
This compound Incubation10-30 minutesRoom Temperature
Washing Steps5 minutes per washRoom Temperature

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Antibodies

This protocol describes the modification of a primary antibody with a TCO-NHS ester.

Materials:

  • Primary antibody of interest (amine-free buffer, e.g., PBS)

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[6][7]

    • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate buffer.[6][7]

  • TCO-NHS Ester Preparation:

    • Shortly before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The purified TCO-modified antibody is now ready for cell labeling.

Protocol 2: Cell Surface Protein Labeling and Imaging

This protocol details the labeling of live cells with a TCO-modified antibody and this compound, followed by fluorescence microscopy.

Materials:

  • Live cells (adherent or in suspension)

  • TCO-modified primary antibody (from Protocol 1)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

  • Anhydrous DMSO

  • Imaging buffer (e.g., PBS or phenol (B47542) red-free medium)

Procedure:

  • Cell Preparation:

    • Adherent Cells: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • Suspension Cells: Harvest cells and wash them twice with PBS by centrifugation at 300-500 x g for 5 minutes.[5]

  • Blocking (Optional):

    • To reduce non-specific antibody binding, you can pre-incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 15-30 minutes at room temperature.

  • TCO-Modified Antibody Incubation:

    • Dilute the TCO-modified antibody to the desired working concentration (e.g., 1-10 µg/mL) in blocking buffer or cell culture medium.

    • For adherent cells, remove the culture medium and add the antibody solution. For suspension cells, resuspend the cell pellet in the antibody solution.

    • Incubate for 30-60 minutes at 4°C (to inhibit receptor internalization) or at room temperature.

  • Washing:

    • Adherent Cells: Gently aspirate the antibody solution and wash the cells three times with cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cell pellet three times by resuspending in cold PBS.

  • This compound Incubation:

    • Prepare a 1-5 µM working solution of this compound in imaging buffer.

    • Add the this compound solution to the cells.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with imaging buffer to remove any unreacted this compound.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis antibody_prep Prepare TCO-Modified Antibody ab_incubation Incubate with TCO-Modified Antibody antibody_prep->ab_incubation cell_prep Prepare Live Cells (Adherent or Suspension) blocking Blocking (Optional) cell_prep->blocking blocking->ab_incubation wash1 Wash to Remove Unbound Antibody ab_incubation->wash1 dye_incubation Incubate with This compound wash1->dye_incubation wash2 Wash to Remove Unbound Dye dye_incubation->wash2 imaging Fluorescence Imaging wash2->imaging

Caption: Experimental workflow for cell surface protein labeling.

signaling_pathway cluster_reactants Reactants cluster_product Product tco_antibody TCO-Modified Antibody on Cell Surface Protein labeled_protein Fluorescently Labeled Cell Surface Protein tco_antibody->labeled_protein iEDDA Reaction cy5_tetrazine This compound cy5_tetrazine->labeled_protein

Caption: Bioorthogonal reaction for cell surface protein labeling.

References

Application Notes and Protocols for Intracellular Labeling with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular labeling is a cornerstone of modern cell biology and drug development, enabling the visualization and tracking of specific proteins and other biomolecules within their native cellular environment. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][2][3]

This application note provides a detailed overview and protocols for utilizing Sulfo-Cy5-Methyltetrazine for the fluorescent labeling of intracellular targets. This compound is a water-soluble, far-red fluorescent dye functionalized with a methyltetrazine moiety.[4][5] Its sulfonated nature enhances its solubility in aqueous buffers, making it well-suited for biological applications.[6] The far-red emission of the Cy5 core minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio. A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine and is restored upon reaction with the dienophile, which significantly reduces background from unbound probes and allows for "no-wash" imaging.[7][8][9][10][11]

Principle of the Method

The intracellular labeling strategy using this compound is a two-step process that leverages the highly efficient and specific iEDDA reaction.

  • Introduction of a Bioorthogonal Handle: A trans-cyclooctene (TCO) moiety, the reactive partner for the tetrazine, is site-specifically introduced into the intracellular protein of interest. This can be achieved through several methods, most notably:

    • Genetic Code Expansion: A non-canonical amino acid (ncAA) containing a TCO group is incorporated into the protein's sequence during translation in response to a stop codon.[1][12][13][14]

    • Enzymatic Labeling: A protein of interest is fused to a self-labeling tag, such as HaloTag or SNAP-tag. A ligand for the tag, chemically conjugated to TCO, is then used to covalently attach the TCO group to the fusion protein.[10][15]

  • Labeling with this compound: Once the target protein is functionalized with TCO, the cells are incubated with this compound. The methyltetrazine group on the dye rapidly and specifically reacts with the TCO group on the protein, forming a stable covalent bond and rendering the protein fluorescent.

Key Advantages

  • High Specificity: The iEDDA reaction is highly selective and does not cross-react with other functional groups found in biological systems.

  • Fast Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid labeling even at low concentrations of reactants.[1][2][3]

  • Fluorogenic Nature: The fluorescence of the Cy5 dye is often quenched by the tetrazine moiety and increases significantly upon reaction with TCO, leading to low background and enabling no-wash imaging.[8][9][10][11][16]

  • Far-Red Fluorescence: The spectral properties of Cy5 are ideal for live-cell imaging, with excitation and emission wavelengths that minimize cellular autofluorescence and allow for deep tissue penetration.

  • Water Solubility: The "sulfo-" group enhances the water solubility of the dye, simplifying its use in physiological buffers.[6][17][18]

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular FormulaC44H51N7O10S3[4]
Molecular Weight934.1 g/mol [4]
Excitation Maximum (Ex)~647 nm[5][19]
Emission Maximum (Em)~668 nm[19]
Extinction Coefficient~250,000 M⁻¹cm⁻¹[18]
SolubilityWater, DMSO, DMF[4][18]
Storage Conditions-20°C, protect from light[4][17]
Table 2: Comparison of Bioorthogonal Reaction Kinetics
Reaction PairSecond-Order Rate Constant (k₂)Reference(s)
Tetrazine + trans-Cyclooctene (TCO)~10³ - 10⁶ M⁻¹s⁻¹[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~10⁻¹ - 1 M⁻¹s⁻¹[15]
Staudinger Ligation~10⁻³ M⁻¹s⁻¹[15]

Experimental Protocols

Here, we provide a general protocol for intracellular labeling using this compound. This protocol assumes that the target protein has been successfully functionalized with a TCO group.

Materials
  • Cells expressing the TCO-functionalized protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Ex: 620-650 nm, Em: 660-710 nm)

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to make a 1 mM stock solution, add 1.07 µL of DMSO to 1 mg of this compound (MW = 934.1 g/mol ).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Intracellular Labeling Protocol
  • Cell Culture: Plate the cells expressing the TCO-functionalized protein on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for cell attachment.

  • Preparation of Labeling Medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and protein target.

  • Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the expression level of the target protein and the concentration of the dye.

  • Washing (Optional but Recommended for Initial Experiments): For initial optimization, it is recommended to wash the cells to remove unbound dye.

    • Remove the labeling medium.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • No-Wash Imaging: Due to the fluorogenic nature of the tetrazine-TCO reaction, it is often possible to image the cells directly after incubation without washing. This minimizes cell stress and allows for the observation of dynamic processes.[9][10][11][16][20]

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set for Cy5. Acquire images in the far-red channel to visualize the labeled protein.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_step1 Step 1: Introduction of TCO Handle cluster_step2 Step 2: Labeling with this compound cluster_step3 Step 3: Imaging gene_delivery Gene Delivery (Plasmid/Virus) protein_expression Expression of Target Protein with TCO gene_delivery->protein_expression Transcription & Translation gce Genetic Code Expansion (TCO-ncAA) protein_expression->gce enzymatic Enzymatic Labeling (e.g., HaloTag-TCO) protein_expression->enzymatic add_dye Incubate Cells with This compound gce->add_dye enzymatic->add_dye bioorthogonal_reaction Inverse-Demand Diels-Alder Reaction add_dye->bioorthogonal_reaction fluorescence Fluorescently Labeled Protein bioorthogonal_reaction->fluorescence imaging Fluorescence Microscopy fluorescence->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for intracellular labeling.

Caption: Inverse-electron-demand Diels-Alder reaction.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Confirm the expression and correct localization of the TCO-functionalized protein.

    • Increase the concentration of this compound or the incubation time.

    • Ensure the TCO moiety is accessible for reaction.

  • High Background Fluorescence:

    • Decrease the concentration of this compound.

    • Optimize washing steps to more thoroughly remove unbound dye.

    • If performing no-wash imaging, ensure that the fluorogenic properties of the dye are sufficient for the experimental setup.

  • Cell Viability:

    • Perform a toxicity assay to determine the optimal concentration of this compound for the specific cell line.

    • Minimize the incubation time and the exposure to excitation light during imaging.

  • Cell Permeability:

    • While the sulfonated Cy5 dye is generally cell-impermeable, the overall permeability of the tetrazine conjugate can be influenced by the linker and the tetrazine moiety itself. For some intracellular targets, a more hydrophobic version of the dye may be required. However, this compound has been successfully used for intracellular labeling.[7][13]

Conclusion

The use of this compound in combination with a TCO-functionalized target protein provides a powerful and versatile platform for intracellular labeling. The high specificity, rapid kinetics, and fluorogenic nature of this system make it an excellent choice for a wide range of applications in cell biology and drug discovery, including protein tracking, localization studies, and super-resolution microscopy.[7][12][13] By following the protocols and considering the points outlined in these application notes, researchers can successfully implement this advanced labeling technique in their studies.

References

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy5-Methyltetrazine in super-resolution microscopy. This far-red fluorescent probe, combined with bioorthogonal click chemistry, offers a powerful tool for high-resolution imaging of cellular structures and dynamics.

Introduction

This compound is a water-soluble and highly reactive fluorescent probe designed for bioorthogonal labeling. It contains a sulfated Cy5 fluorophore and a methyltetrazine moiety. The sulfonation enhances its water solubility, making it ideal for biological applications in aqueous environments.[1][2][3] The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[4][5][6] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biochemical processes.[7]

The Cy5 fluorophore is well-suited for super-resolution techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) due to its excellent photo-switching properties, high photon output, and emission in the far-red spectrum, which minimizes background autofluorescence.[8] The combination of specific labeling via the tetrazine-TCO reaction and the photophysical properties of Cy5 enables high-contrast, single-molecule localization microscopy with superior spatial resolution.[9][10][11]

Data Presentation

Photophysical and Chemical Properties
PropertyValueReferences
Excitation Maximum (Ex)~646 - 649 nm[1][2][3][5]
Emission Maximum (Em)~662 - 671 nm[1][3][5]
Molecular Weight (MW)~934.1 g/mol [2]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[2][3][5]
SolubilityWater, DMSO, DMF[2][3][5]
Storage Conditions-20°C, desiccated, in the dark[2][5][6]

Signaling Pathway and Experimental Workflow

The core of this labeling strategy is the bioorthogonal reaction between this compound and a TCO-modified molecule.

cluster_0 Bioorthogonal Labeling Reaction Target Target Biomolecule (e.g., Protein, Nucleic Acid) TCO_Target TCO-Modified Target Target->TCO_Target Metabolic or Genetic Labeling p1 TCO_Target->p1 Sulfo_Cy5 This compound p2 Sulfo_Cy5->p2 Labeled_Target Super-Resolution Imaging TCO_TargetSulfo_Cy5 TCO_TargetSulfo_Cy5 TCO_TargetSulfo_Cy5->Labeled_Target IEDDA Click Reaction p1->Labeled_Target p2->Labeled_Target

Bioorthogonal tetrazine-TCO ligation reaction.

The general workflow for labeling and imaging involves introducing the TCO group onto the target of interest, followed by incubation with this compound.

cluster_1 Experimental Workflow A Introduce TCO into Cells (e.g., via TCO-amino acid) B Incubate with This compound A->B C Wash to Remove Unbound Probe B->C D Fix and Permeabilize Cells (for intracellular targets) C->D Optional E Super-Resolution Microscopy (STORM/dSTORM) C->E D->E

General experimental workflow for super-resolution imaging.

Experimental Protocols

Protocol 1: Live-Cell Surface Labeling and Imaging

This protocol is designed for labeling cell surface proteins that have been modified to contain a TCO group.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Imaging buffer (e.g., STORM buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose, 100 mM MEA, 560 µg/mL glucose oxidase, 34 µg/mL catalase)

  • Fluorescence microscope equipped for super-resolution imaging

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified target protein on imaging-grade coverslips or dishes to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in water or DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Labeling: Remove the culture medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging: Replace the PBS with an appropriate imaging buffer. Proceed with live-cell super-resolution microscopy. For dSTORM, a buffer containing a thiol, such as mercaptoethylamine (MEA), is often required for photoswitching.[9][12]

Protocol 2: Fixed-Cell Intracellular Labeling and Imaging

This protocol is for labeling intracellular targets in fixed and permeabilized cells.

Materials:

  • Cells expressing the TCO-modified protein of interest on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound

  • Imaging buffer (STORM buffer)

Procedure:

  • Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling: Dilute this compound to 1-5 µM in blocking buffer and incubate with the cells for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Imaging: Mount the coverslip with imaging buffer and proceed with super-resolution microscopy.

Logical Relationships in Super-Resolution Microscopy

The success of a super-resolution experiment with this compound depends on several key factors.

cluster_2 Key Factors for Successful Imaging A High Labeling Specificity (Bioorthogonal Reaction) G High-Resolution Image A->G B High Labeling Density B->G C Bright & Photostable Fluorophore (Sulfo-Cy5) C->G D Efficient Photoswitching D->G E High-Quality Imaging System E->G F Optimal Imaging Buffer F->G

Key dependencies for achieving high-resolution images.

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its water solubility, high reactivity in bioorthogonal click chemistry, and the favorable photophysical properties of the Cy5 dye make it an excellent choice for labeling specific biomolecules in both live and fixed cells.[1][2][3][6] The detailed protocols provided here will enable researchers to effectively apply this probe to their studies, facilitating new discoveries in cellular organization and function at the nanoscale.

References

Quantifying Sulfo-Cy5-Methyltetrazine Labeling Efficiency: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the quantification of labeling efficiency for Sulfo-Cy5-Methyltetrazine, a water-soluble fluorescent dye crucial for bioorthogonal labeling applications. This compound reacts specifically and efficiently with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction. This method is widely used for labeling biomolecules such as antibodies and proteins for various applications, including cellular imaging and flow cytometry. Accurate determination of the Degree of Labeling (DOL) is essential for ensuring experimental reproducibility and optimal performance of the labeled conjugate.

This guide details the two-step labeling procedure, purification of the conjugate, and the spectrophotometric method for quantifying labeling efficiency. Additionally, it provides troubleshooting guidance and key quantitative data to assist researchers in optimizing their labeling protocols.

Data Presentation: Quantitative Parameters for Labeling and Quantification

The following tables summarize the key quantitative data for the labeling of a typical IgG antibody with this compound and its subsequent quantification.

Table 1: Recommended Reaction Conditions for a Two-Step Labeling Protocol

ParameterStep 1: Antibody-TCO ModificationStep 2: TCO-Antibody Reaction with this compound
Reactants Antibody + TCO-NHS EsterTCO-Antibody + this compound
Molar Ratio (Reagent:Antibody) 10-20:11.05-1.5:1
Reaction Buffer Amine-free buffer (e.g., PBS)PBS or similar physiological buffer
pH 7.4 - 8.56.0 - 9.0
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 37°C
Reaction Time 30 - 60 minutes30 - 60 minutes
Quenching (Optional) 1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM)Not typically required

Table 2: Spectrophotometric Data for DOL Calculation

ParameterValueSource/Note
Molar Extinction Coefficient of Sulfo-Cy5 (ε_dye) ~250,000 M⁻¹cm⁻¹BroadPharm, Vector Labs[1][2]
Maximum Absorbance of Sulfo-Cy5 (λ_max) ~647-650 nmBroadPharm, Vector Labs[1][2]
Molar Extinction Coefficient of IgG (ε_protein) ~210,000 M⁻¹cm⁻¹Based on a typical IgG of 150 kDa
Correction Factor (CF) at 280 nm for Sulfo-Cy5 ~0.03 - 0.05This value can vary slightly between suppliers. It is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max.
Optimal DOL for Antibodies 2 - 10AAT Bioquest[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound and the subsequent quantification of the labeling efficiency.

Part 1: Modification of Antibody with TCO-NHS Ester

This initial step introduces the TCO functional group to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • TCO-PEGx-NHS ester (the PEG linker enhances solubility).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., Sephadex G-25).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation: Ensure the antibody solution is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Gently mix and incubate for 30-60 minutes at room temperature.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

Part 2: Reaction of TCO-Modified Antibody with this compound

This step conjugates the fluorescent dye to the TCO-modified antibody.

Materials:

  • TCO-modified antibody in PBS (from Part 1).

  • This compound.

  • Anhydrous DMSO.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: Add 1.05 to 1.5 molar equivalents of the this compound stock solution to the TCO-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the Sulfo-Cy5-labeled antibody from unreacted dye using a desalting column equilibrated with PBS.

Part 3: Quantification of Labeling Efficiency (DOL Calculation)

This protocol uses UV-Vis spectrophotometry to determine the Degree of Labeling.

Materials:

  • Purified Sulfo-Cy5-labeled antibody.

  • UV-Vis spectrophotometer.

  • Quartz cuvette.

Procedure:

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5 (~650 nm, A_max). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculate the Degree of Labeling (DOL): Use the following formulas:

    • Corrected Protein Concentration (M):

    • Dye Concentration (M):

    • Degree of Labeling (DOL):

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~650 nm.

    • CF: Correction factor for the dye's absorbance at 280 nm (see Table 2).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (see Table 2).

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at its λ_max (see Table 2).

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Presence of primary amines in the antibody buffer during TCO modification.- Hydrolysis of TCO-NHS ester.- Insufficient molar excess of labeling reagents.- Low protein concentration.- Perform buffer exchange into an amine-free buffer.- Prepare TCO-NHS ester stock solution immediately before use.- Optimize the molar ratio of labeling reagents.- Concentrate the protein to 1-10 mg/mL.
High DOL (Over-labeling) - High number of accessible primary amines on the protein.- Excessive molar ratio of TCO-NHS ester.- Reduce the molar excess of the TCO-NHS ester.- Decrease the reaction time for the TCO modification step.
Presence of free dye after purification - Inefficient purification.- Repeat the purification step using a fresh desalting column.- For larger volumes, consider dialysis.

Visualizations

G Bioorthogonal Labeling via iEDDA Click Chemistry cluster_0 Step 1: TCO Modification cluster_1 Step 2: Click Chemistry Labeling cluster_2 Final Product Antibody Antibody with Primary Amines (-NH2) TCO_Antibody TCO-Modified Antibody TCO_NHS TCO-NHS Ester TCO_NHS->Antibody Reaction at pH 7.4-8.5 Labeled_Antibody Sulfo-Cy5 Labeled Antibody Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->TCO_Antibody iEDDA Reaction

Caption: Signaling pathway for two-step bioorthogonal labeling.

G start Start: Unlabeled Antibody tco_modification 1. TCO-NHS Ester Incubation (30-60 min, RT) start->tco_modification purification1 2. Purification (Desalting Column) Remove excess TCO tco_modification->purification1 click_reaction 3. Add this compound (30-60 min, RT) purification1->click_reaction purification2 4. Purification (Desalting Column) Remove excess dye click_reaction->purification2 quantification 5. Spectrophotometry (A280 & A650) purification2->quantification dol_calculation 6. Calculate DOL quantification->dol_calculation end End: Quantified Labeled Antibody dol_calculation->end

Caption: Experimental workflow for labeling and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Sulfo-Cy5-Methyltetrazine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your bioorthogonal ligation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues encountered during the labeling of trans-cyclooctene (B1233481) (TCO)-modified molecules with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound labeling?

A1: The labeling reaction is based on the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3] In this reaction, the electron-deficient methyltetrazine moiety of this compound rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group, which has been pre-attached to your molecule of interest. This reaction is highly efficient, proceeds without the need for a catalyst (like copper), and forms a stable covalent bond.[1][4][5] The reaction releases nitrogen gas as the only byproduct.[1]

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the reactivity of the reagent. It is recommended to store this compound at -20°C in the dark and desiccated.[6] For transportation, it can be at room temperature for up to three weeks.[6] Avoid prolonged exposure to light.[6] When preparing stock solutions, use an anhydrous organic solvent such as DMSO or DMF. For aqueous buffers, the reagent has good solubility and stability.[2]

Q3: What is the optimal pH for the labeling reaction?

A3: The tetrazine-TCO ligation is robust and efficient over a broad pH range, typically between pH 6 and 9.[1] this compound itself is reported to be stable at physiological pH.[7] For labeling proteins that have been modified with a TCO-NHS ester, the initial NHS ester reaction with amines is best performed at a pH of 7.2-9.0.[8]

Q4: Do I need a catalyst for this reaction?

A4: No, a catalyst is not required. The inherent reactivity of the tetrazine and TCO moieties drives the reaction, making it a bioorthogonal process that is well-suited for biological systems where catalysts like copper can be cytotoxic.[1][4]

Troubleshooting Guide: Low Labeling Efficiency

This section addresses common causes for low or no labeling with this compound and provides recommended solutions.

Issue 1: Very Low or No Fluorescent Signal

If you observe a very weak or complete absence of a fluorescent signal, it could be due to a number of factors, from reagent integrity to reaction conditions.

Potential CauseRecommended Solution
Degraded this compound Reagent Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.[6] Consider using a fresh batch of the reagent to rule out degradation.
Inactive TCO-Modified Molecule Verify the successful modification of your target molecule with the TCO group. The TCO moiety can be sensitive to certain conditions and may degrade over time.
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they can compete in the initial TCO-NHS ester labeling step.[8] Use buffers like PBS, HEPES, or borate (B1201080) for the ligation reaction.[1]
Suboptimal pH While the reaction works over a broad pH range, ensure your buffer is between pH 6 and 9.[1] Extreme pH values can affect the stability of your biomolecule or the reagents.
Insufficient Reagent Concentration Low concentrations of reactants can slow down the reaction rate. Ensure you are using appropriate concentrations for both the TCO-modified molecule and the this compound. The reaction is known to be efficient even at low concentrations, but there is a lower limit.[1][4]
Fluorescence Quenching The tetrazine moiety can quench the Cy5 fluorescence before ligation. A low signal might indicate an unreacted probe.[9] Also, be aware of other potential quenchers in your sample. For instance, the reducing agent TCEP is known to reversibly quench Cy5 fluorescence.
Issue 2: Lower-Than-Expected Labeling Yield

In cases where you see a signal, but the labeling efficiency is not as high as expected, consider the following points.

Potential CauseRecommended Solution
Suboptimal Stoichiometry The molar ratio of this compound to the TCO-modified molecule is crucial. It is generally recommended to use a slight molar excess of the tetrazine reagent, typically between 1.05 and 1.5-fold. However, the optimal ratio should be determined empirically for your specific system.
Low Concentration of Target Biomolecule For protein labeling, very dilute solutions can lead to inefficient labeling due to competing side reactions. If possible, concentrate your TCO-modified protein to a range of 2-10 mg/mL before adding the tetrazine reagent.[8]
Steric Hindrance The TCO group on your biomolecule may be in a location that is not easily accessible to the this compound. Consider using a TCO reagent with a longer PEG linker to increase the distance from the biomolecule's surface.
Presence of Interfering Substances Ensure that substances like sodium azide (B81097) or stabilizing proteins such as BSA are removed from your TCO-modified molecule preparation, as they can interfere with the reaction.[8] Dialysis or a desalting column can be used for purification.[8]
Inaccurate Quantification Ensure that the concentrations of both your TCO-modified molecule and the this compound stock solution are accurately determined to ensure the correct molar ratios are used in the reaction.

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein

This protocol provides a general starting point for the labeling of a protein that has already been functionalized with a TCO group.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup:

    • Adjust the concentration of your TCO-modified protein to 2-10 mg/mL in the reaction buffer.

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (start with a 1.5-fold molar excess).

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the TCO-modified protein solution. Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~646 nm (for Cy5).

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_reagent Prepare Sulfo-Cy5- Methyltetrazine Stock mix Mix Reagents at Optimal Stoichiometry prep_reagent->mix prep_protein Prepare TCO-modified Biomolecule prep_protein->mix incubate Incubate (RT, 1-2h) Protected from Light mix->incubate purify Purify via Desalting Column incubate->purify analyze Characterize Labeled Product (e.g., UV-Vis) purify->analyze

Caption: A typical experimental workflow for labeling a TCO-modified biomolecule.

Troubleshooting Logic

reaction_pathway reagents This compound + TCO-Biomolecule cycloaddition Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition reagents->cycloaddition intermediate Dihydropyridazine Intermediate cycloaddition->intermediate product Stable Labeled Biomolecule intermediate->product n2 N₂ Gas intermediate->n2 Retro-Diels-Alder

References

How to reduce background fluorescence with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals and compromise experimental results. This guide addresses common causes of high background when using this compound and provides systematic solutions.

Issue: Diffuse, non-specific fluorescence across the entire sample.

Potential CauseRecommended Solution
Excess this compound Optimize the concentration of this compound by performing a titration. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 2-fold dilutions) to find the optimal signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps after incubation with this compound. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS + 0.1% Tween-20) to help remove unbound dye.
Hydrophobic Interactions The cyanine (B1664457) dye structure can sometimes lead to non-specific binding through hydrophobic interactions. Including a non-ionic detergent in the blocking and antibody/probe dilution buffers can help mitigate this. Consider adding up to 0.1% Tween-20 or Triton X-100.
Autofluorescence The sample itself may be autofluorescent. This can be more pronounced with aldehyde fixatives.[1] To check for autofluorescence, examine an unstained sample under the microscope using the same imaging settings. If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.

Issue: High background in specific cellular compartments or cell types.

Potential CauseRecommended Solution
Non-specific binding of cyanine dyes Cyanine dyes are known to bind non-specifically to cells like monocytes and macrophages.[2][3] The use of specialized commercial blocking buffers can effectively reduce this type of background.[2][3]
Insufficient Blocking The blocking step is critical to prevent non-specific binding.[1] Ensure that the blocking buffer is appropriate for your sample type and that the incubation time is sufficient (typically 1 hour at room temperature).[1]
Cross-reactivity of Antibodies (if applicable) If using an antibody-based detection method prior to the click chemistry reaction, ensure the primary and secondary antibodies are specific and do not cross-react with other proteins in your sample. Run appropriate controls, such as an isotype control.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

A1: High background fluorescence with this compound can stem from several factors:

  • Excessive Concentration: Using too high a concentration of the dye is a common reason for non-specific binding.[1]

  • Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues.[4]

  • Insufficient Washing: Not washing thoroughly enough to remove all unbound dye.[4]

  • Hydrophobic Interactions: The inherent properties of the Cy5 dye can lead to non-specific hydrophobic interactions with cellular components.

  • Sample Autofluorescence: Natural fluorescence from the biological sample itself.[1]

Q2: How can I optimize the concentration of this compound for my experiment?

A2: Optimization is key to achieving a high signal-to-noise ratio. We recommend performing a concentration titration. A typical starting point would be the manufacturer's recommendation, followed by a series of dilutions (e.g., 0.5x, 1x, 2x, 5x of the recommended concentration). Evaluate each concentration for specific signal intensity versus background fluorescence to determine the optimal concentration for your specific experimental conditions.

Q3: What type of blocking buffer is most effective for reducing background with cyanine dyes?

A3: For general applications, a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody is often sufficient.[1] However, due to the known issue of cyanine dyes binding to certain immune cells, specialized commercial blocking buffers have been developed and can be particularly effective.[2][3]

Q4: Can the fixation method contribute to high background?

A4: Yes, fixation can impact background fluorescence. Aldehyde fixatives like formaldehyde (B43269) and paraformaldehyde can increase autofluorescence.[1] To minimize this, use the lowest effective concentration and incubation time for fixation. Alternatively, consider using organic solvents like cold methanol (B129727) or acetone (B3395972) for fixation, though these may affect some epitopes.[1]

Q5: Are there any quenching strategies to reduce background from unreacted this compound?

A5: While not a standard procedure, one could consider a quenching step. After the reaction with the TCO-modified molecule, a small molecule with a TCO group could be added in excess to "scavenge" any remaining unreacted this compound. This would then be removed during the final wash steps. The effectiveness of this would need to be empirically determined for each experimental system.

Experimental Protocols

Protocol for Optimizing this compound Concentration
  • Prepare a dilution series of this compound in your reaction buffer. A good starting range would be 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.

  • Prepare replicate samples that have been processed for your experiment up to the point of adding the this compound.

  • Incubate each replicate with a different concentration from your dilution series for the standard time and temperature of your protocol.

  • Wash all samples using your standard washing protocol. Ensure all samples are washed identically.

  • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background. A simple method is to measure the mean fluorescence intensity in a region with your target and a region without your target. Calculate the signal-to-noise ratio for each concentration.

Protocol for Evaluating Different Blocking Buffers
  • Prepare your samples up to the blocking step.

  • Divide your samples into groups. Each group will be treated with a different blocking buffer. For example:

    • Group A: 5% BSA in PBS

    • Group B: 10% Normal Goat Serum in PBS

    • Group C: Commercial Blocking Buffer 1

    • Group D: Commercial Blocking Buffer 2

  • Incubate each group in its respective blocking buffer for 1 hour at room temperature.

  • Proceed with your standard staining protocol , using the optimized concentration of this compound.

  • Wash and image all samples using identical settings.

  • Compare the background fluorescence between the different blocking buffer groups to identify the most effective one for your experiment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_labeling Labeling cluster_final Final Steps start Start: Prepare Cells/Tissue fixation Fixation start->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking Step permeabilization->blocking primary_ab Primary Antibody Incubation (if applicable) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab_tco TCO-Secondary Antibody Incubation wash1->secondary_ab_tco wash2 Wash secondary_ab_tco->wash2 cy5_tet This compound Incubation wash2->cy5_tet final_wash Final Washes cy5_tet->final_wash mounting Mounting final_wash->mounting imaging Imaging mounting->imaging

Caption: Experimental workflow for a typical labeling experiment using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Excess Dye Concentration? start->cause1 cause2 Inadequate Washing? start->cause2 cause3 Insufficient Blocking? start->cause3 cause4 Autofluorescence? start->cause4 solution1 Titrate Dye Concentration cause1->solution1 solution2 Increase Wash Steps/Duration cause2->solution2 solution3 Optimize Blocking Buffer/Time cause3->solution3 solution4 Use Autofluorescence Quencher cause4->solution4

Caption: Troubleshooting logic for addressing high background fluorescence.

References

Technical Support Center: Optimizing Sulfo-Cy5-Methyltetrazine & TCO Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sulfo-Cy5-Methyltetrazine and trans-cyclooctene (B1233481) (TCO) bioorthogonal ligation reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the this compound TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the this compound relative to the TCO-functionalized molecule. A common starting point is a 1.1 to 2.0-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific biomolecules being conjugated and should be determined empirically for your system.

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) at a pH between 6.0 and 9.0 is a common choice.[1][2] For the initial labeling of a biomolecule with a TCO-NHS ester, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride at a pH of 7.2-7.5, to prevent unwanted side reactions with buffer components like Tris or glycine.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1] For cellular applications or to potentially increase the reaction rate, incubating at 37°C is common.[1] If there are concerns about the stability of the biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time of up to 2 hours or more.[1][3]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[2] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance band between 510 and 550 nm.[2]

Q6: How should I store this compound?

A6: this compound should be stored at -20°C in the dark and desiccated.[4][5] When stored correctly, it is stable for an extended period. For transportation, it can be at room temperature for up to three weeks.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient initial TCO labeling: The TCO-NHS ester may have hydrolyzed due to moisture.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Use an amine-free buffer (e.g., PBS) for the NHS ester reaction.
Suboptimal pH for NHS ester reaction: The reaction of NHS esters with primary amines is pH-dependent.- Perform the TCO-NHS ester labeling reaction in a buffer with a pH between 7.2 and 9.0.
Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to competing hydrolysis of the NHS ester.- For optimal labeling, use a protein concentration of 2-10 mg/mL.[7]
Degradation of this compound: The tetrazine moiety can degrade under certain conditions.- Ensure proper storage at -20°C, protected from light.[4][5]- Prepare fresh solutions for each experiment.
Inefficient TCO-tetrazine ligation: Reaction conditions may not be optimal.- Empirically optimize the molar ratio of this compound to the TCO-labeled molecule (a slight excess of tetrazine is often beneficial).- Ensure the reaction buffer is within the optimal pH range of 6.0-9.0.[1][2]
Fluorescence quenching: Over-labeling of the target molecule with Cy5 can lead to self-quenching.- Determine the degree of labeling (DOL). An optimal DOL for antibodies is typically between 2 and 10.[8]- Reduce the molar excess of the labeling reagent in the initial TCO or tetrazine labeling step.[9]
High Background Signal in Imaging Non-specific binding of the fluorescent probe: The this compound may non-specifically adhere to cells or surfaces.- Increase the number of washing steps after incubation with the fluorescent probe.- Include a blocking agent (e.g., BSA) in your buffers for live-cell imaging.- Run a control with unlabeled cells incubated with this compound to assess non-specific binding.
Presence of unreacted free dye: Incomplete purification after the labeling reaction.- Ensure efficient removal of unreacted this compound using appropriate purification methods such as spin desalting columns or size-exclusion chromatography.[3][8][9][10]
Protein Precipitation During or After Labeling High degree of labeling: Excessive modification of the protein surface can alter its properties and lead to precipitation.- Reduce the molar excess of the labeling reagent (TCO-NHS ester or this compound) to achieve a lower degree of labeling.[9]
Solvent incompatibility: Addition of organic solvents (like DMSO or DMF) used to dissolve the labeling reagents may cause protein precipitation.- Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
Inconsistent Results Between Experiments Variability in reagent preparation: Inconsistent concentrations of stock solutions.- Prepare fresh stock solutions of TCO-NHS ester and this compound for each experiment or use aliquots stored under proper conditions to avoid repeated freeze-thaw cycles.[8]
Inaccurate protein concentration measurement: Incorrect estimation of the biomolecule concentration leads to incorrect molar ratios.- Use a reliable protein quantification method (e.g., BCA assay) before starting the labeling procedure.

Quantitative Data

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and TCO is known for its exceptionally fast kinetics.

Parameter Value/Range Notes
Second-Order Rate Constant (k₂) 1,000 - 3.3 x 10⁶ M⁻¹s⁻¹The rate is highly dependent on the specific tetrazine and TCO derivatives used. For methyltetrazine derivatives, rates are typically very high.[2][11]
Optimal Reaction pH 6.0 - 9.0The reaction is generally insensitive to pH within this range.[1][2] Some studies have shown that acidic pH can sometimes accelerate the reaction, though this is dependent on the specific tetrazine structure.[12][13][14]
Reaction Temperature 4°C - 37°CThe reaction is rapid at room temperature. Higher temperatures can increase the rate, while lower temperatures can be used for sensitive biomolecules.[1][3]
Recommended Molar Ratio (Tetrazine:TCO) 1.1:1 to 2.0:1A slight excess of the tetrazine component is often used to ensure complete reaction of the TCO-labeled molecule.
Excitation Maximum (λex) of Sulfo-Cy5 ~647 nmAfter conjugation.[4]
Emission Maximum (λem) of Sulfo-Cy5 ~662-670 nmAfter conjugation.[15]

Experimental Protocols

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the initial modification of a primary amine-containing protein with a TCO moiety.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) at a concentration of 2-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column or size-exclusion chromatography equilibrated with the desired buffer (e.g., PBS).

Protocol 2: Labeling of a TCO-Modified Protein with this compound

This protocol outlines the final fluorescent labeling step.

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a 1-10 mM stock solution of this compound in an aqueous buffer or DMSO.

  • Ligation Reaction:

    • Combine the TCO-modified protein and this compound in the desired molar ratio (e.g., 1:1.5).

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove any unreacted this compound using a desalting spin column or size-exclusion chromatography. The purified, fluorescently labeled protein is now ready for downstream applications.

Protocol 3: Purification of Labeled Protein using a Spin Desalting Column

This is a rapid method for purifying the labeled protein from excess small-molecule reagents.

  • Column Preparation:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.

    • Equilibrate the column by washing it three times with the desired elution buffer (e.g., PBS), centrifuging at 1,500 x g for 1-2 minutes after each wash and discarding the flow-through.[9]

  • Sample Loading:

    • Place the equilibrated column into a new collection tube.

    • Carefully load the reaction mixture onto the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes to elute the purified, labeled protein. The smaller, unreacted labeling reagents will be retained in the column resin.[9]

Visualizations

Reaction_Mechanism TCO_Protein TCO-modified Biomolecule Transition_State [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO_Protein->Transition_State Tetrazine_Cy5 This compound Tetrazine_Cy5->Transition_State Intermediate Unstable Bicyclic Intermediate Transition_State->Intermediate Extremely Fast Labeled_Protein Sulfo-Cy5 Labeled Biomolecule Intermediate->Labeled_Protein Nitrogen Extrusion N2 N₂ Gas Intermediate->N2 Experimental_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Fluorescent Labeling Protein Protein with Primary Amines Reaction1 Labeling Reaction (pH 7.2-9.0, Amine-free buffer) Protein->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Purification1 Purification (e.g., Spin Column) Reaction1->Purification1 TCO_Protein TCO-labeled Protein Purification1->TCO_Protein Reaction2 TCO-Tetrazine Ligation (pH 6.0-9.0, PBS) TCO_Protein->Reaction2 Tetrazine_Cy5 This compound Tetrazine_Cy5->Reaction2 Purification2 Purification (e.g., Spin Column) Reaction2->Purification2 Labeled_Protein Final Labeled Protein Purification2->Labeled_Protein Troubleshooting_Tree Start Low/No Fluorescent Signal Check_TCO Was TCO labeling successful? Start->Check_TCO Check_Ligation Are ligation conditions optimal? Check_TCO->Check_Ligation Yes Sol_NHS Troubleshoot NHS ester reaction: - Check reagent quality/storage - Use amine-free buffer (pH 7.2-9.0) - Increase protein concentration Check_TCO->Sol_NHS No Check_Quenching Is there fluorescence quenching? Check_Ligation->Check_Quenching Yes Sol_Ligation Optimize ligation: - Check tetrazine quality/storage - Adjust molar ratio (slight excess of tetrazine) - Ensure pH is 6.0-9.0 Check_Ligation->Sol_Ligation No Sol_Quenching Reduce Degree of Labeling (DOL): - Decrease molar excess of labeling reagents - Quantify DOL Check_Quenching->Sol_Quenching Yes Success Problem Resolved Check_Quenching->Success No Sol_NHS->Success Sol_Ligation->Success Sol_Quenching->Success

References

Sulfo-Cy5-Methyltetrazine aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy5-Methyltetrazine. It addresses common issues related to aggregation and provides practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It contains a methyltetrazine moiety, making it a valuable tool for bioorthogonal click chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1][2] Its bright fluorescence in the far-red spectrum makes it ideal for various applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • In vivo imaging

  • Bioconjugation and labeling of proteins, nucleic acids, and other biomolecules.[4]

Q2: What is dye aggregation and why is it a concern for this compound?

Dye aggregation is the self-association of dye molecules to form dimers or higher-order aggregates. For cyanine dyes like Sulfo-Cy5, this often leads to the formation of H-aggregates, which are typically non-fluorescent or have significantly quenched fluorescence.[5][6] Aggregation can lead to several experimental issues:

  • Inaccurate quantification: Aggregation can affect the molar extinction coefficient, leading to errors in concentration measurements.

  • Reduced fluorescence signal: The formation of non-fluorescent aggregates can drastically decrease the signal in fluorescence-based assays.[5][6]

  • Precipitation: High levels of aggregation can lead to the precipitation of the dye-conjugate, resulting in sample loss.

  • Altered reactivity: Aggregation can potentially hinder the accessibility of the methyltetrazine group for click chemistry reactions.

Q3: What factors contribute to the aggregation of this compound?

Several factors can promote the aggregation of cyanine dyes:

  • High concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation rises.[7][8][9]

  • Aqueous buffers: While the "sulfo" group enhances water solubility, the core cyanine structure is still hydrophobic, and high concentrations in purely aqueous buffers can still lead to aggregation.[10][11]

  • Ionic strength: The presence of salts can influence aggregation, with higher salt concentrations sometimes promoting the formation of H-aggregates.[7][8][12]

  • Temperature: Lower temperatures can sometimes favor aggregation.

  • Hydrophobicity of the conjugated molecule: When conjugated to a hydrophobic biomolecule, the overall hydrophobicity of the conjugate increases, which can drive aggregation.

Q4: How does the sulfonation of Cy5 dyes affect their aggregation properties?

The presence of sulfonate (sulfo) groups significantly increases the water solubility of the Cy5 dye.[10][11] This increased hydrophilicity helps to counteract the hydrophobic nature of the cyanine dye core, thereby reducing the tendency for aggregation in aqueous environments compared to their non-sulfonated counterparts.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem 1: Low or no fluorescence signal after labeling.

Possible Cause Recommended Solution
Dye Aggregation Decrease the working concentration of the dye-conjugate. Add organic co-solvents like DMSO or DMF (up to 20%) to the buffer to disrupt hydrophobic interactions.
Photobleaching Minimize exposure of the sample to light. Use an anti-fade mounting medium for microscopy.
Incorrect filter sets Ensure that the excitation and emission filters on your instrument are appropriate for Cy5 (Ex/Em ~650/670 nm).
Inefficient labeling Verify the success of the click chemistry reaction using an independent method (e.g., mass spectrometry).

Problem 2: Precipitate forms in the dye solution or after conjugation.

Possible Cause Recommended Solution
High dye concentration Prepare fresh, dilute solutions of the dye for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Aggregation in aqueous buffer Add organic co-solvents such as DMSO or DMF to your buffer system. Consider using a buffer with a lower ionic strength.
Low solubility of the conjugate If the biomolecule being labeled is hydrophobic, the resulting conjugate may have poor solubility. Try adding a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the buffer.

Problem 3: Inconsistent or non-reproducible fluorescence readings.

Possible Cause Recommended Solution
Variable aggregation state Prepare fresh dilutions from a concentrated stock in organic solvent (e.g., DMSO) immediately before use. Ensure consistent buffer composition, pH, and temperature for all experiments.
Adsorption to surfaces The dye or conjugate may be adsorbing to the walls of microplates or tubes. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant to your buffers.

Quantitative Data Summary

The following table summarizes key parameters related to this compound and general observations on Cy5 aggregation. Note that specific aggregation concentrations can be highly dependent on the experimental conditions.

ParameterValue / ObservationReference
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~655 nm[1]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1][2]
Solubility Water, DMSO, DMF[1][2]
Typical Concentration for Aggregation (General Cy5) > 1 µM in aqueous buffer, highly dependent on conditions[7][8]
Effect of Salt (NaCl) on Aggregation (General Cy5) Can promote H- and J-aggregate formation at concentrations of 10-100 mM[7][12]

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using UV-Vis Spectroscopy

This protocol allows for the detection of dye aggregation by observing changes in the absorption spectrum.

Materials:

  • This compound

  • High-purity water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in DMSO to a final concentration of 1 mM.

  • Prepare a series of dilutions:

    • In a series of microcentrifuge tubes, prepare dilutions of the dye in both high-purity water and PBS to final concentrations ranging from 0.1 µM to 50 µM.

    • As a control, prepare a similar dilution series in a 50:50 water:DMSO solution.

  • Acquire absorption spectra:

    • For each dilution, measure the absorption spectrum from 500 nm to 750 nm.

    • Use the respective buffer/solvent as a blank.

  • Analyze the data:

    • The monomeric form of Sulfo-Cy5 exhibits a primary absorption peak at ~647 nm.

    • The formation of H-aggregates is indicated by the appearance of a new, blue-shifted peak or shoulder, typically around 600 nm.[6]

    • Compare the spectra in water and PBS to the spectra in the water:DMSO solution. The presence of the blue-shifted peak in the aqueous buffers, which is absent or reduced in the presence of DMSO, is indicative of aggregation.

Protocol 2: General Procedure for Minimizing Aggregation during Bioconjugation

This protocol provides a general workflow for labeling biomolecules with this compound while minimizing aggregation.

Materials:

  • TCO-modified biomolecule in a suitable buffer

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare the dye solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Prepare the biomolecule solution: Ensure your TCO-modified biomolecule is at a suitable concentration in the reaction buffer. If the biomolecule is prone to aggregation, consider working at a lower concentration (e.g., 1-2 mg/mL).

  • Perform the conjugation reaction:

    • Add a 3-5 fold molar excess of the this compound stock solution to the biomolecule solution.

    • Add the dye solution dropwise while gently vortexing or stirring to avoid localized high concentrations of the dye and organic solvent.

    • The final concentration of the organic solvent should ideally be below 20% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours, or as determined by your specific protocol. Protect the reaction from light.

  • Purify the conjugate:

    • Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.

    • For dialysis, ensure the storage buffer is compatible with the conjugate's stability.

  • Characterize and store the conjugate:

    • Determine the degree of labeling using UV-Vis spectroscopy.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquot the conjugate to avoid repeated freeze-thaw cycles. If aggregation is still a concern, consider adding a cryoprotectant like glycerol (B35011) to the storage buffer.

Visualizations

Aggregation_Pathway cluster_conditions Promoting Conditions Monomer This compound Monomer (Fluorescent) Dimer Dimer Monomer->Dimer Self-Association HAggregate H-Aggregate (Non-Fluorescent) Dimer->HAggregate Further Association High_Conc High Concentration Aq_Buffer Aqueous Buffer High_Salt High Ionic Strength

Caption: Factors promoting the aggregation of this compound.

Caption: Troubleshooting workflow for aggregation-related issues.

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine For In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for successful in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

This compound is a fluorescent probe used in bioorthogonal chemistry. The "Sulfo-Cy5" component is a bright, far-red fluorescent dye that is water-soluble due to the presence of sulfonate groups.[1][2][3] The "Methyltetrazine" component is a bioorthogonal reactive group that participates in rapid and specific "click" reactions with trans-cyclooctene (B1233481) (TCO) tagged molecules.[4] This makes it a powerful tool for in vivo imaging and pre-targeting applications, allowing researchers to visualize and track molecules within a living organism with high precision.[4][5]

Q2: Is this compound considered water-soluble?

Yes, the "sulfo" prefix indicates the presence of sulfonate groups, which significantly enhances its water solubility compared to non-sulfonated cyanine (B1664457) dyes.[1][2] This property is advantageous for biological applications as it reduces the need for organic co-solvents that can have physiological effects.[6][7] However, at high concentrations or in certain buffer conditions, solubility issues can still arise.

Q3: Why am I observing precipitation or aggregation of my this compound solution?

Aggregation is a common issue with cyanine dyes, even sulfonated versions, and can be influenced by several factors:

  • High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation also increases.[8]

  • Buffer Composition: The ionic strength and pH of the buffer can affect the solubility of the dye. While Cy5 dyes are generally stable over a wide pH range (pH 4-10), extreme conditions can lead to degradation or precipitation.

  • Presence of Salts: High salt concentrations can sometimes promote the aggregation of cyanine dyes.[8]

  • Interactions with Biomolecules: In the presence of serum or other biological macromolecules, the dye may non-specifically bind and precipitate.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vivo administration.

Problem 1: The lyophilized this compound powder is difficult to dissolve in aqueous buffer (e.g., PBS).

  • Possible Cause: The dye may have low solubility at the desired high concentration in a purely aqueous buffer.

  • Solution:

    • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[1][2]

    • Dilute with Aqueous Buffer: Gradually add the aqueous buffer (e.g., PBS) to the organic stock solution while gently vortexing to reach the final desired concentration. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in in vivo studies.

Problem 2: My this compound solution appears cloudy or shows visible precipitates after preparation or upon standing.

  • Possible Cause: The dye is aggregating and precipitating out of solution.

  • Solutions:

    • Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.

    • Use of Co-solvents: Prepare the formulation using a biocompatible co-solvent. Polyethylene (B3416737) glycol 400 (PEG 400) and propylene (B89431) glycol are commonly used to improve the solubility of injectable formulations.[9][10]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous solutions.[11]

    • Filtration: Before injection, filter the solution through a 0.22 µm syringe filter to remove any aggregates.

Problem 3: I'm concerned about the toxicity of the organic co-solvents in my in vivo study.

  • Possible Cause: Organic solvents like DMSO can have physiological effects and toxicity at higher concentrations.

  • Solution:

    • Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic co-solvent that maintains the solubility of your compound.

    • Consult Tolerability Data: Refer to established data on the maximum tolerated dose (MTD) and no-observed-effect level (NOEL) for common solvents in your animal model.

Quantitative Data

Table 1: Solubility of Sulfo-Cy5 Derivatives in Various Solvents

CompoundSolventSolubility
This compoundWater, DMSO, DMF, DCMSoluble[12]
Sulfo-Cyanine5 carboxylic acidWater, DMF, DMSOWell soluble (up to 240 g/L in DMSO)[13]
Cy7PBS, pH 7.2Approx. 1 mg/mL[6]
Cy7EthanolApprox. 5 mg/mL[6]
Cy7DMSO, DMFApprox. 10 mg/mL[6]

Table 2: Recommended Maximum Tolerated Doses (MTD) of Co-solvents for Intravenous (IV) Injection in Mice

SolventRecommended MTD (ml/kg)Reference
Dimethyl sulfoxide (DMSO)1.0 - 5.66[9]
Polyethylene glycol 400 (PEG 400)2.0 - 8.0[9]
Ethanol0.75 - 4.24[9]
Dimethylformamide (DMF)1.0 - 4.0[9]

Note: These values are for guidance and the optimal formulation should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection using a Co-solvent

  • Dissolve the Dye: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Co-solvent/Buffer Mixture: In a separate sterile tube, prepare the injection vehicle. For example, a mixture of PEG 400, ethanol, and PBS. A common ratio is 10% DMSO, 40% PEG 400, and 50% PBS.

  • Final Formulation: Slowly add the this compound stock solution to the co-solvent/buffer mixture while vortexing to achieve the desired final concentration.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter before injection.

Protocol 2: Enhancing Solubility with β-Cyclodextrin

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of a chemically modified β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in sterile water or PBS. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Dissolve this compound: Add the this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the dye is encapsulated.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter before in vivo administration.

Visualizations

experimental_workflow cluster_preparation Solution Preparation start Weigh this compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve mix Mix dye stock with vehicle dissolve->mix prepare_vehicle Prepare injection vehicle (e.g., PBS, Co-solvents) prepare_vehicle->mix filter Sterile filter (0.22 µm) mix->filter ready Ready for injection filter->ready

Caption: Workflow for preparing this compound for in vivo studies.

troubleshooting_logic cluster_solutions Potential Solutions issue Precipitation or Aggregation Observed? sonicate Sonication issue->sonicate Yes cosolvent Use Co-solvents (e.g., PEG 400) issue->cosolvent Yes cyclodextrin Use Cyclodextrins issue->cyclodextrin Yes lower_conc Lower Concentration issue->lower_conc Yes check_buffer Check Buffer pH and Ionic Strength issue->check_buffer Yes no_issue Solution is clear. Proceed with experiment. issue->no_issue No

Caption: Troubleshooting logic for this compound precipitation.

References

Non-specific binding of Sulfo-Cy5-Methyltetrazine and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Sulfo-Cy5-Methyltetrazine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent labeling reagent. It contains a Sulfo-Cy5 fluorophore, which emits in the far-red spectrum, and a methyltetrazine group. This methyltetrazine moiety enables its use in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1] Its primary applications include the fluorescent labeling and detection of biomolecules in various assays such as fluorescence microscopy, flow cytometry, and live-cell imaging.

Q2: What are the common causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: The cyanine (B1664457) dye core of Sulfo-Cy5 can participate in non-specific hydrophobic and electrostatic interactions with cellular components like lipids and proteins.[2][3]

  • Cellular Uptake: Certain cell types, such as monocytes and macrophages, are known to exhibit non-specific uptake of cyanine dyes.[4]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can lead to background signal.

  • Suboptimal Reagent Concentration: Using an excessively high concentration of this compound can increase the likelihood of non-specific interactions.

  • Insufficient Washing: Inadequate washing steps after incubation with the fluorescent probe can leave unbound reagent, contributing to high background.

Q3: How does the "Sulfo" group in this compound affect its properties?

The sulfonate (Sulfo) groups are added to the cyanine dye structure to increase its water solubility. While this enhances its utility in aqueous biological buffers, it does not completely eliminate the inherent hydrophobic nature of the cyanine core, which can still contribute to non-specific binding.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Fixed Cell Imaging

Symptoms:

  • High fluorescence signal observed across the entire cell or tissue, not localized to the target of interest.

  • Low signal-to-noise ratio, making it difficult to distinguish specific staining from background.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Implement a robust blocking step. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if applicable). For general purposes, a buffer containing 1-5% BSA is a good starting point.[1][5]
Excessive Reagent Concentration Perform a titration experiment to determine the optimal concentration of this compound. Start with the manufacturer's recommended concentration and test a range of lower concentrations.
Insufficient Washing Increase the number and duration of washing steps after incubation with this compound. Using a wash buffer containing a mild detergent like Tween 20 (0.05-0.1%) can help to remove non-specifically bound probe.[6]
Hydrophobic Interactions Include a non-ionic detergent, such as Tween 20 or Triton X-100, in your blocking and wash buffers to minimize hydrophobic interactions.
Autofluorescence If working with tissues known for autofluorescence (e.g., FFPE tissues), consider using an autofluorescence quenching agent or selecting imaging channels that minimize its impact.
Issue 2: Non-Specific Staining in Live-Cell Imaging

Symptoms:

  • Diffuse fluorescence throughout the cytoplasm or on the cell membrane, not co-localizing with the TCO-tagged target.

  • High background in the imaging medium.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrophobic Binding to Membranes Reduce the concentration of this compound. Optimize the incubation time to the minimum required for specific labeling.
Cell-Type Specific Uptake For cell types like monocytes or macrophages, consider using a specialized commercial blocking buffer designed to reduce cyanine dye binding.[4]
Insufficient Washing Gently wash the cells with fresh, pre-warmed imaging medium multiple times after the labeling step to remove unbound probe.[7]
Reagent Aggregation Ensure that the this compound stock solution is properly dissolved and consider filtering it before use if aggregation is suspected.
Issue 3: High Background in Flow Cytometry

Symptoms:

  • Shift in the entire cell population in the Cy5 channel, even in the negative control.

  • Poor separation between positive and negative populations.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Fc Receptor Binding Although this compound is not an antibody, non-specific binding to Fc receptors on cells like monocytes has been reported for cyanine dyes.[4] Pre-incubate cells with an Fc blocking reagent.
Non-Specific Staining of Monocytes/Macrophages Use a commercial monocyte blocker or a staining buffer specifically formulated to reduce cyanine dye background in flow cytometry.[4]
Inadequate Washing Increase the number of wash steps after staining. Ensure thorough resuspension of the cell pellet during washing. Adding a low concentration of a non-ionic detergent to the wash buffer can be beneficial.[6]
Dead Cells Dead cells can non-specifically bind fluorescent dyes. Use a viability dye to exclude dead cells from the analysis.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells to Minimize Non-Specific Binding
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature (if targeting intracellular molecules).

    • Wash cells three times with PBS.

  • Blocking:

    • Prepare a blocking buffer: 1-5% BSA and 0.1% Tween 20 in PBS.

    • Incubate cells in blocking buffer for 1 hour at room temperature.

  • TCO-Target Labeling (if applicable):

    • Incubate with your TCO-modified primary antibody or probe diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash cells three times with wash buffer (0.1% Tween 20 in PBS).

  • This compound Incubation:

    • Dilute this compound to the optimal concentration (determined by titration) in blocking buffer.

    • Incubate cells with the this compound solution for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Wash cells three to five times with wash buffer, with each wash lasting at least 5 minutes.

    • Mount coverslips with an appropriate mounting medium, preferably one containing an antifade reagent.

Protocol 2: Live-Cell Imaging with this compound
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Ensure cells are healthy and at an appropriate confluency.

  • TCO-Target Labeling (Pre-targeting):

    • Incubate cells with the TCO-labeled targeting molecule (e.g., an antibody against a cell surface protein) in a complete cell culture medium at 37°C for the optimized duration.

    • Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound TCO-reagent.[7]

  • This compound Labeling:

    • Prepare the this compound staining solution in a pre-warmed imaging medium at the desired final concentration.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium.

    • Proceed with live-cell imaging using the appropriate filter set for Cy5.

Quantitative Data Summary

Table 1: Comparison of Blocking Agents

Blocking Agent Concentration Range to Test Metrics to Measure
Bovine Serum Albumin (BSA) 1%, 3%, 5% (w/v)Signal-to-Noise Ratio, Background Intensity
Normal Goat Serum 2%, 5%, 10% (v/v)Signal-to-Noise Ratio, Background Intensity
Commercial Blocking Buffers As per manufacturer's instructionsSignal-to-Noise Ratio, Background Intensity

Table 2: Optimization of Washing Conditions

Wash Buffer Component Conditions to Test Metrics to Measure
Detergent (Tween 20) 0%, 0.05%, 0.1% (v/v)Background Intensity, Specific Signal Intensity
Number of Washes 2, 3, 5 washesBackground Intensity, Specific Signal Intensity
Wash Duration 5 min, 10 min per washBackground Intensity, Specific Signal Intensity

Visualizations

experimental_workflow start Start: TCO-tagged Sample blocking Blocking Step (e.g., 1-5% BSA) start->blocking primary_incubation Optional: Primary Probe Incubation (with TCO) blocking->primary_incubation If indirect labeling sulfo_cy5_incubation This compound Incubation blocking->sulfo_cy5_incubation If direct labeling of TCO wash1 Wash primary_incubation->wash1 wash1->sulfo_cy5_incubation wash2 Final Washes sulfo_cy5_incubation->wash2 imaging Imaging/Analysis wash2->imaging end End imaging->end

Caption: Workflow for labeling with this compound.

non_specific_binding_pathway probe This compound hydrophobic Hydrophobic Interactions probe->hydrophobic electrostatic Electrostatic Interactions probe->electrostatic cell_surface Cell Surface (Lipids, Proteins) hydrophobic->cell_surface intracellular Intracellular Components hydrophobic->intracellular electrostatic->cell_surface electrostatic->intracellular background High Background Signal cell_surface->background intracellular->background

Caption: Causes of non-specific binding of this compound.

References

Technical Support Center: Purification of Sulfo-Cy5-Methyltetrazine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sulfo-Cy5-Methyltetrazine labeled antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-antibody ratio for this compound labeled antibodies?

A1: The optimal dye-to-antibody ratio, also known as the degree of labeling (DOL), for most applications is typically between 2 and 5.[1] A lower ratio may result in a weak signal, while a higher ratio can lead to fluorescence quenching and potential antibody aggregation or loss of function.[2] For Cy5 dyes, labeling of antibodies with more than three dye molecules has been reported to be counterproductive due to fluorescence loss.[3][4] It is recommended to determine the optimal DOL for your specific antibody and application empirically.[2]

Q2: Which purification method is best for removing unconjugated this compound?

A2: The choice of purification method depends on factors such as sample volume, antibody concentration, and the desired level of purity. The most common and effective methods are Size Exclusion Chromatography (SEC), spin columns, and dialysis.

  • Size Exclusion Chromatography (SEC): Highly effective for separating labeled antibodies from unconjugated dye and other small molecules based on size. It is considered a gold standard for analyzing antibody aggregates, monomers, and fragments.[5]

  • Spin Columns: Offer a rapid and convenient method for purifying small-scale antibody samples.[6][7] They are a form of size exclusion chromatography.

  • Dialysis: A straightforward method for removing small molecules from larger ones, but it can be time-consuming and may lead to sample dilution and potential protein loss.[8][9]

Q3: Can I use buffers containing primary amines (e.g., Tris) or sodium azide (B81097) during the purification process?

A3: It is crucial to avoid buffers containing primary amines like Tris or glycine (B1666218) during the labeling reaction, as they will compete with the antibody for the NHS ester of the dye.[10] While not as critical during purification, it is generally good practice to use amine-free buffers such as PBS to prevent any potential side reactions. Sodium azide can be problematic for many conjugation chemistries and should also be avoided in the antibody solution prior to labeling.[10] If your initial antibody solution contains these, they must be removed, for example by dialysis, before labeling.[10]

Q4: How can I determine the concentration and degree of labeling (DOL) of my purified antibody?

A4: The concentration and DOL can be determined spectrophotometrically by measuring the absorbance of the purified antibody solution at 280 nm (for the antibody) and at the excitation maximum of Sulfo-Cy5 (approximately 650 nm). The following formulas can be used for the calculation:

  • Antibody Concentration (mg/mL) = [A280 - (A650 * CF)] / ε_antibody * Molar Mass_antibody

  • Degree of Labeling (DOL) = (A650 * ε_antibody) / [ε_dye * (A280 - (A650 * CF))]

Where:

  • A280 is the absorbance at 280 nm.

  • A650 is the absorbance at ~650 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

  • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Molar Mass_antibody is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).

  • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (e.g., ~250,000 M⁻¹cm⁻¹).

Q5: What are the expected recovery rates for different purification methods?

A5: Antibody recovery can vary depending on the specific protocol, antibody characteristics, and the scale of the purification. The following table provides a general overview of typical recovery rates.

Purification MethodTypical Antibody Recovery RateKey Considerations
Size Exclusion Chromatography (SEC) > 90%Can result in some dilution of the sample.
Spin Columns 80-95%Efficient for small volumes; risk of protein loss if the membrane dries out.[11][12]
Dialysis Variable (can be lower than other methods)Prone to sample loss due to non-specific binding to the membrane, especially with dilute samples.[8][9]

Troubleshooting Guides

Low Yield of Labeled Antibody
Potential Cause Recommended Solution(s)
Antibody precipitation during labeling or purification. Optimize buffer conditions (pH, salt concentration).[13] Consider adding stabilizing agents. If precipitation occurs during dialysis, it may be due to the removal of a stabilizing component from the original buffer.
Inefficient labeling reaction. Ensure the antibody is at an optimal concentration (ideally >1 mg/mL) and in an amine-free buffer (e.g., PBS).[10] Verify the reactivity of the this compound reagent.
Loss of antibody during purification. For spin columns, avoid spinning the column dry.[11] For dialysis, use a membrane with the appropriate molecular weight cut-off (MWCO) and consider using specialized low-binding membranes. For SEC, ensure proper column packing and equilibration.
Antibody degradation. Work at low temperatures (4°C) whenever possible, especially during dialysis.[8] Add protease inhibitors if proteolytic degradation is suspected.
High Background Signal in Downstream Applications
Potential Cause Recommended Solution(s)
Presence of unconjugated this compound. Repeat the purification step or use a more stringent purification method (e.g., a longer SEC column or an additional dialysis step).
Antibody aggregation. Analyze the purified antibody by SEC to detect aggregates. Optimize labeling conditions to avoid over-labeling, which can promote aggregation.[2] Store the labeled antibody at an appropriate concentration and in a suitable buffer.
Non-specific binding of the labeled antibody. Increase the stringency of washing steps in your downstream application. Use appropriate blocking agents.
High degree of labeling (DOL). Reduce the molar excess of the dye during the labeling reaction to achieve a lower DOL.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)
  • Column Preparation: Equilibrate the SEC column (e.g., a pre-packed desalting column) with at least 5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Application: Carefully load the antibody labeling reaction mixture onto the top of the column. Avoid disturbing the packed bed.

  • Elution: Begin elution with the equilibration buffer. The labeled antibody, being larger, will elute first. The smaller, unconjugated dye will elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and ~650 nm to identify the fractions containing the purified labeled antibody.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the antibody using a centrifugal filter device.

Protocol 2: Purification using Spin Columns
  • Column Equilibration: Place the spin column into a collection tube. Add the recommended volume of equilibration buffer (e.g., PBS) and centrifuge according to the manufacturer's instructions to remove the storage buffer. Repeat this step.

  • Sample Loading: Load the antibody labeling reaction mixture onto the equilibrated resin in the spin column.

  • Centrifugation: Centrifuge the column according to the manufacturer's protocol. The purified, labeled antibody will be in the eluate, while the unconjugated dye will be retained in the resin.

  • Collection: The purified antibody is collected in the collection tube.

Protocol 3: Purification using Dialysis
  • Membrane Preparation: Prepare the dialysis tubing or cassette by rinsing it thoroughly with ultrapure water and then with the dialysis buffer (e.g., PBS). Ensure the membrane has an appropriate MWCO (e.g., 10-20 kDa for IgG).

  • Sample Loading: Load the antibody labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.

  • Sample Recovery: Carefully remove the purified antibody solution from the dialysis tubing/cassette. Note that the sample volume may have increased.

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_purification Purification cluster_analysis Analysis & Storage start Start with Purified Antibody prep Buffer Exchange into Amine-Free Buffer start->prep labeling Incubate with this compound prep->labeling sec Size Exclusion Chromatography labeling->sec spin Spin Column labeling->spin dialysis Dialysis labeling->dialysis analysis Spectrophotometric Analysis (A280/A650) sec->analysis spin->analysis dialysis->analysis storage Store at 4°C or -20°C analysis->storage

Caption: Experimental workflow for labeling and purifying antibodies.

troubleshooting_guide start Problem Encountered low_yield Low Yield of Labeled Antibody start->low_yield high_bg High Background Signal start->high_bg precip Antibody Precipitation? low_yield->precip inefficient_label Inefficient Labeling? low_yield->inefficient_label purif_loss Loss During Purification? low_yield->purif_loss free_dye Unconjugated Dye Present? high_bg->free_dye aggregation Antibody Aggregation? high_bg->aggregation nonspecific Non-specific Binding? high_bg->nonspecific precip->start No sol_buffer Optimize Buffer Conditions precip->sol_buffer Yes inefficient_label->start No sol_conc Optimize Antibody Concentration & Buffer for Labeling inefficient_label->sol_conc Yes purif_loss->start No sol_purif Refine Purification Protocol purif_loss->sol_purif Yes free_dye->start No sol_repeat_purif Repeat/Improve Purification free_dye->sol_repeat_purif Yes aggregation->start No sol_sec Analyze by SEC & Optimize DOL aggregation->sol_sec Yes nonspecific->start No sol_wash Increase Washing Stringency nonspecific->sol_wash Yes

Caption: Troubleshooting decision tree for antibody purification.

References

Dealing with photobleaching of Sulfo-Cy5-Methyltetrazine in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching of Sulfo-Cy5-Methyltetrazine in microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound, focusing on rapid signal loss and high background.

Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)

Possible Causes and Solutions:

  • High Laser Power: Excessive laser intensity is a primary cause of photobleaching.

    • Action: Reduce the laser power to the minimum level required for adequate signal detection.

    • Protocol: Start with a low laser power setting and incrementally increase it until a satisfactory signal-to-noise ratio is achieved. Avoid saturating the detector.[1][2]

  • Prolonged Exposure Time: Long exposure times increase the total light dose delivered to the sample, accelerating photobleaching.

    • Action: Use the shortest possible exposure time that provides a clear image.

    • Protocol: Adjust the camera gain to amplify the signal, which can allow for shorter exposure times. Be mindful that very high gain can increase noise.[1]

  • Reactive Oxygen Species (ROS): The interaction of excited fluorophores with molecular oxygen generates ROS, which chemically degrade the dye.[3][4]

    • Action: Incorporate an oxygen scavenging system (OSS) or antifade reagents into your imaging buffer.

    • Protocol: Prepare a fresh imaging buffer containing an OSS like glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCD).[5][6][7][8] Alternatively, use a commercial antifade mounting medium.[9]

  • Suboptimal Imaging Buffer pH: The fluorescence and stability of cyanine (B1664457) dyes can be pH-dependent.

    • Action: Ensure your imaging buffer has a slightly basic pH.

    • Protocol: Maintain the imaging buffer pH around 7.5, as acidic environments can decrease the photostability of some cyanine dyes.[1][10]

Issue 2: High Background or Non-Specific Staining

Possible Causes and Solutions:

  • Excess Unbound Dye: Residual, unbound this compound will contribute to background fluorescence.

    • Action: Ensure thorough removal of unbound dye after the labeling reaction.

    • Protocol: Use appropriate purification methods such as size-exclusion chromatography, dialysis, or spin columns to separate the labeled conjugate from free dye.[1]

  • Hydrophobic Interactions: The Cy5 core can exhibit hydrophobic properties, leading to non-specific binding to cellular components.

    • Action: Use a water-soluble form of the dye, such as Sulfo-Cy5. The "Sulfo" prefix indicates the presence of sulfonate groups that increase hydrophilicity.[11][12][13]

    • Protocol: When selecting your dye, ensure it is the sulfonated version for applications in aqueous buffers to minimize non-specific interactions.[12]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the signal from your dye.

    • Action: Use appropriate controls and spectral unmixing if available.

    • Protocol: Image an unstained control sample under the same conditions to assess the level of autofluorescence. If possible, use imaging software with spectral unmixing capabilities to separate the specific Sulfo-Cy5 signal from the autofluorescence background.[14]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to Sulfo-Cy5?

A1: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[15] For cyanine dyes like Sulfo-Cy5, this process is often mediated by reactive oxygen species (ROS).[3] The excited fluorophore can transfer energy to molecular oxygen, creating highly reactive singlet oxygen which then chemically alters and destroys the dye molecule, rendering it non-fluorescent.[3] Another pathway involves the formation of radical intermediates from excited states, which also leads to degradation.[3]

Q2: How can I minimize photobleaching of Sulfo-Cy5 in my experiment?

A2: To minimize photobleaching, you should:

  • Reduce Excitation Light: Use the lowest possible laser power and shortest exposure time.[1][2]

  • Use Antifade Reagents: Incorporate antifade reagents or oxygen scavenging systems into your imaging media.[4][16] These chemicals reduce the presence of reactive oxygen species.

  • Optimize Your Buffer: Ensure the pH of your imaging buffer is optimal for dye stability (typically around pH 7.5).[1]

  • Choose the Right Mounting Medium: Use a commercially available antifade mounting medium for fixed cell imaging.[16][9]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) that are produced when fluorophores are excited. By removing these damaging molecules, they prolong the fluorescent signal. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and Trolox (a vitamin E derivative).[4][17]

Q4: Can I use this compound for live-cell imaging?

A4: Yes, but with considerations. The sulfonate groups on Sulfo-Cy5 make it highly water-soluble and generally cell-impermeable, which is ideal for labeling cell surface proteins.[12] For live-cell imaging, it is crucial to use antifade reagents that are non-toxic to cells, such as Trolox or n-propyl gallate.[17] You must also minimize light exposure to reduce phototoxicity.

Q5: My signal is still weak even after optimizing for photobleaching. What else could be wrong?

A5: If your signal is weak, consider the following:

  • Labeling Efficiency: The degree of labeling (DOL), or the number of dye molecules per target molecule, might be too low. You may need to optimize your conjugation reaction. A DOL of 2-10 is often recommended for antibodies.[18] Conversely, a very high DOL can lead to self-quenching.[1]

  • Detector Settings: Ensure your microscope's detector (e.g., PMT or camera) gain is set appropriately to amplify the signal without introducing excessive noise.[1]

  • Filter Selection: Use appropriate emission filters that are specifically designed for the emission spectrum of Cy5 (around 670 nm) to maximize signal collection.[1]

  • Protein Expression Levels: The target protein itself may have low expression levels in your sample.[14]

Data and Protocols

Table 1: Common Antifade Reagents and Oxygen Scavengers
Reagent/SystemMechanism of ActionCommon FluorophoresSuitability
n-Propyl gallate (NPG) Free radical scavenger.[4]DAPI, FITC, Cy Dyes.[15]Fixed Cells, Live Cells (can have biological effects).[17]
p-Phenylenediamine (PPD) Effective antifade compound.[17]TRITC, Rhodamines, Cy Dyes.[17]Fixed Cells (can react with cyanine dyes, especially Cy2).[17]
Trolox Vitamin E derivative, antioxidant.Most common fluorophores.Live and Fixed Cells.
DABCO Amine-based scavenger.[4]General purpose.Fixed Cells.
Glucose Oxidase/Catalase (GOC/GODCAT) Enzymatically removes dissolved oxygen.[19][5]Cy3, Cy5, Alexa Fluor dyes.[19][5]Single-molecule imaging, fixed cells. Can cause pH drop.[8]
PCD/PCA System Enzymatically removes dissolved oxygen.[7]Cy3, Cy5.[8]Single-molecule imaging, fixed cells. More pH stable than GOC.[7]
Experimental Protocol: Preparation of an Oxygen Scavenging Imaging Buffer (GOC/GODCAT)

This protocol is adapted for single-molecule and super-resolution microscopy to enhance the photostability of Cy5.

Materials:

  • Imaging Buffer Base (e.g., PBS or Tris-HCl, pH 7.5)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • D-Glucose

  • Trolox or β-mercaptoethanol (optional, as a triplet state quencher)

Procedure:

  • Prepare the imaging buffer base (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 7.5).

  • Immediately before your imaging session, prepare the final imaging buffer. For a 1 mL final volume:

    • Add 100 µL of a 10% (w/v) D-Glucose stock solution (final concentration 1%).

    • Add 10 µL of a 50 mg/mL Glucose Oxidase stock solution (final concentration 0.5 mg/mL).

    • Add 10 µL of a 10 mg/mL Catalase stock solution (final concentration 0.1 mg/mL).

    • (Optional) Add a triplet state quencher like Trolox to a final concentration of 1-2 mM.

  • Mix gently by pipetting. Do not vortex, as this can denature the enzymes.

  • Replace the sample buffer with this freshly prepared oxygen scavenging buffer.

  • Seal the sample chamber (e.g., with vacuum grease for a slide and coverslip) to prevent re-oxygenation from the air.

  • Proceed with imaging immediately. The system's effectiveness will decrease over time as the glucose is consumed.

Visualizations

Photobleaching Pathway and Mitigation

cluster_0 Photobleaching Cascade cluster_1 Mitigation Strategies Dye Sulfo-Cy5 (Ground State) ExcitedDye Excited Singlet State Dye->ExcitedDye Absorption Excitation Excitation Light (Laser) ExcitedDye->Dye Fluorescence TripletDye Excited Triplet State ExcitedDye->TripletDye Intersystem Crossing BleachedDye Bleached Dye (Non-fluorescent) TripletDye->BleachedDye Oxygen Molecular Oxygen (O2) TripletDye->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->TripletDye Oxidation Oxygen->ROS Generation Antifade Antifade Reagents (e.g., Trolox, NPG) Antifade->ROS Quench OSS Oxygen Scavengers (e.g., GOC) OSS->Oxygen Remove ReduceLight Optimize Imaging (Lower Power/Time) ReduceLight->Excitation Minimize

Caption: Mechanism of photobleaching and points of intervention for mitigation strategies.

Experimental Workflow for Minimizing Photobleaching

cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis A 1. Labeling (Optimize DOL) B 2. Purification (Remove free dye) A->B C 3. Mounting (Use Antifade Medium) B->C D 4. Prepare Fresh Oxygen Scavenging Buffer C->D E 5. Set Imaging Parameters (Low Laser, Short Exposure) F 6. Locate Region of Interest (Use lower magnification/binning) E->F G 7. Acquire Image F->G H 8. Process Image (Background Subtraction) G->H

Caption: A step-by-step workflow for sample preparation and imaging to reduce photobleaching.

References

Sulfo-Cy5-Methyltetrazine stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Sulfo-Cy5-Methyltetrazine in long-term experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and ensure reliable results.

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound that may be encountered during long-term experiments.

Issue Potential Cause Recommended Solution
Low or no fluorescent signal after conjugation and long-term incubation. Degradation of the methyltetrazine moiety: The methyltetrazine ring can be susceptible to slow degradation in aqueous buffers, especially over extended periods.[1]- Minimize the incubation time of the free this compound in your experimental medium. - Prepare fresh solutions of the reagent for each experiment from a solid stock stored under recommended conditions.[1] - Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocols section).
Photobleaching of the Cy5 fluorophore: Prolonged exposure to excitation light, especially at high intensity, can lead to irreversible photobleaching of the Cy5 dye.- Minimize the exposure of your sample to light. Store samples in the dark when not imaging. - Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. - Consider the use of anti-fade reagents in your imaging buffer if compatible with your experiment.
Reaction with media components: Components in complex biological media, such as certain amino acids or reducing agents, may contribute to the degradation of the tetrazine ring.[1]- If possible, perform the final incubation steps in a simplified buffer like phosphate-buffered saline (PBS) that is free of potentially reactive components.[1]
Inconsistent fluorescent signal between experiments. Variability in reagent stability: The age of the stock solution and lot-to-lot variations in media or buffer components can affect the stability of this compound.[1]- Use freshly prepared stock solutions for each set of experiments.[1] - Aliquot solid stocks to avoid repeated freeze-thaw cycles and exposure to moisture. - Qualify new lots of media or critical buffer components to ensure consistency.
Inconsistent experimental conditions: Variations in incubation times, temperatures, or light exposure can lead to differing degrees of degradation.- Maintain precise and consistent experimental parameters across all replicates and experiments.
High background fluorescence. Non-specific binding of the dye: The Sulfo-Cy5 dye, although sulfonated to increase hydrophilicity, may still exhibit some non-specific binding to cellular components or surfaces.- Include thorough washing steps after the labeling reaction to remove any unbound dye. - Consider the use of blocking agents, such as bovine serum albumin (BSA), if appropriate for your assay.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light, and in a desiccated environment.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). For optimal stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once a stock solution is prepared, it is best to use it as soon as possible, as the stability in solution is lower than in solid form.

Q3: What is the stability of this compound at physiological pH?

A3: Methyltetrazines, including this compound, are known to possess optimal stability at physiological pH (around 7.4).[3][4] The electron-donating methyl group enhances the stability of the tetrazine ring against nucleophilic attack compared to unsubstituted or electron-withdrawn tetrazines.

Q4: How does pH affect the stability of the this compound?

A4: While stable at neutral pH, the stability of the tetrazine ring can be compromised under strongly acidic (pH < 4) or basic (pH > 9) conditions, which can lead to hydrolysis. The Cy5 dye itself is generally stable across a pH range of 4 to 10.

Q5: Is this compound sensitive to light?

A5: Yes, like most fluorescent dyes, the Cy5 component of this compound is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity excitation light. It is crucial to protect the reagent and labeled samples from light whenever possible.

Q6: Can components of my buffer or media affect the stability of this compound?

A6: Yes, certain components can affect stability. For instance, strong nucleophiles or reducing agents present in some complex media could potentially react with and degrade the tetrazine ring over long incubation periods. It is advisable to test the stability of the compound in your specific buffer system if you are conducting long-term experiments.

Quantitative Data Summary

While specific long-term quantitative stability data for this compound across a wide range of conditions is not extensively published, the following tables summarize the known stability characteristics of its core components, the methyltetrazine moiety and the Cy5 fluorophore.

Table 1: Stability of Methyltetrazine Moiety

Condition Stability Notes
pH Optimal around physiological pH (7.4).[3][4] Decreased stability in strongly acidic or basic conditions.The electron-donating methyl group enhances stability compared to other tetrazines.
Temperature Stable when stored at -20°C as a solid.[2] Degradation rate increases with temperature in solution.Avoid repeated freeze-thaw cycles of solutions.
Aqueous Solution Susceptible to slow degradation over long periods.[1]The presence of nucleophiles can accelerate degradation.[1]
Cell Culture Media Stability is variable and depends on media composition and incubation time.[1]It is recommended to test stability in your specific medium for long-term experiments.[1]

Table 2: Stability of Cy5 Fluorophore

Condition Stability Notes
pH Generally stable in a pH range of 4-10.Fluorescence properties are largely pH-insensitive within this range.
Photostability Susceptible to photobleaching with prolonged light exposure.The rate of photobleaching depends on the intensity and duration of light exposure.
Chemical Stability The cyanine (B1664457) dye core is generally chemically stable.Can be sensitive to strong oxidizing or reducing agents.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol allows you to determine the stability of this compound in your specific experimental buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer (e.g., cell culture medium, PBS)

  • A trans-cyclooctene (B1233481) (TCO)-functionalized fluorescent dye with a different emission spectrum (e.g., TCO-FITC) for reaction control.

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Stock Solution Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 1 mM stock solution of the TCO-functionalized fluorescent dye in anhydrous DMSO.

  • Incubation: Dilute the this compound stock solution to a final concentration of 100 µM in your experimental buffer in several separate tubes. Prepare a control tube with 100 µM this compound in PBS. Incubate all tubes under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot from each tube.

  • Reaction with TCO-Fluorophore: In a 96-well black plate, add a small volume of each aliquot from the time-course experiment. To each well, add a molar excess of the TCO-functionalized fluorescent dye. Allow the reaction to proceed for 30 minutes at room temperature in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity of the Cy5 channel in the plate reader. A decrease in fluorescence intensity over time indicates degradation of the methyltetrazine moiety, preventing its reaction with the TCO-fluorophore.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare fresh stock solution (this compound in DMSO) prep_working Dilute to working concentration in experimental buffer prep_stock->prep_working incubation Incubate under experimental conditions prep_working->incubation sampling Take aliquots at different time points incubation->sampling reaction React with excess TCO-Fluorophore sampling->reaction measurement Measure Cy5 fluorescence reaction->measurement data_analysis Analyze fluorescence decay over time measurement->data_analysis

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_factors Factors Affecting Stability cluster_molecule This compound cluster_outcomes Potential Outcomes pH pH (Optimal ~7.4) Molecule This compound pH->Molecule Temp Temperature (Higher T increases degradation) Temp->Molecule Light Light Exposure (Photobleaching) Light->Molecule Buffer Buffer/Media Components (Nucleophiles, Reducing Agents) Buffer->Molecule Stable Stable Molecule (Reliable Signal) Molecule->Stable Optimal Conditions Degraded Degraded Molecule (Signal Loss) Molecule->Degraded Suboptimal Conditions

References

Optimizing dye-to-protein ratio for Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dye-to-protein ratio for labeling trans-cyclooctene (B1233481) (TCO)-modified proteins with Sulfo-Cy5-Methyltetrazine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of labeling with this compound?

A1: The labeling reaction is based on a bioorthogonal "click chemistry" reaction, specifically the inverse-electron demand Diels-Alder cycloaddition between a methyltetrazine moiety on the Sulfo-Cy5 dye and a trans-cyclooctene (TCO) group previously incorporated into the protein.[1] This reaction is highly efficient, selective, and rapid in aqueous buffers, forming a stable covalent bond.[1][2]

Q2: What is the typical workflow for labeling a protein with this compound?

A2: The process is a two-step workflow. First, the protein of interest is functionalized with a TCO group, commonly by reacting primary amines (lysine residues) with a TCO-NHS ester.[2] After removing the excess TCO-NHS ester, the TCO-modified protein is then reacted with this compound.[2]

Q3: What is the "Degree of Labeling" (DOL) and why is it important?

A3: The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[3][4] It is a critical parameter for ensuring experimental reproducibility and optimizing fluorescence signal.[5] Over-labeling can lead to fluorescence quenching and potentially compromise protein function, while under-labeling results in a weak signal.[5] For most antibodies, an optimal DOL is typically between 2 and 10.[4]

Q4: How is the DOL determined for a Sulfo-Cy5-labeled protein?

A4: The DOL is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy5 (approximately 650 nm).[3] The Beer-Lambert law is used to determine the concentrations of the protein and the dye, with a correction factor applied to the A280 reading to account for the dye's absorbance at that wavelength.[4][6]

Q5: What is the recommended molar ratio of this compound to TCO-protein for the reaction?

A5: A slight molar excess of the this compound is generally recommended to ensure efficient conjugation.[7] A common starting point is a 1.5 to 3-fold molar excess of the tetrazine dye to the TCO-protein.[2] However, the optimal ratio may need to be determined empirically for your specific protein and application.[7]

Experimental Protocols

Protocol 1: Calculation of Degree of Labeling (DOL)

This protocol outlines the procedure for determining the average number of Sulfo-Cy5 molecules per protein molecule.

  • Purify the Conjugate: It is essential to remove all non-conjugated this compound from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a desalting column.[6][8]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax for Sulfo-Cy5) using a spectrophotometer.

    • If the absorbance reading is above 2.0, dilute the sample with an appropriate buffer (e.g., PBS) and record the dilution factor.[6]

  • Calculate Protein and Dye Concentrations:

    • Protein Concentration (M): [ \text{Protein Conc. (M)} = \frac{[A_{280} - (A_{max} \times \text{CF})]}{\epsilon_{\text{protein}}} \times \text{Dilution Factor} ]

      • A280: Absorbance of the conjugate at 280 nm.

      • Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm).

      • CF: Correction factor (A280 of the dye / Amax of the dye). For Sulfo-Cy5, this is approximately 0.03.[8]

      • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this is ~210,000 M-1cm-1.[4]

    • Dye Concentration (M): [ \text{Dye Conc. (M)} = \frac{A_{max}}{\epsilon_{\text{dye}}} \times \text{Dilution Factor} ]

      • εdye: Molar extinction coefficient of Sulfo-Cy5 at its Amax (~250,000 M-1cm-1).[1]

  • Calculate DOL: [ \text{DOL} = \frac{\text{Dye Conc. (M)}}{\text{Protein Conc. (M)}} ]

Protocol 2: Labeling of TCO-Modified Protein with this compound

This protocol provides a general procedure for the bioorthogonal ligation reaction.

  • Prepare Reagents:

    • TCO-Modified Protein: Prepare the TCO-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).[7]

    • This compound Stock Solution: Prepare a 1-5 mM stock solution in an anhydrous solvent such as DMSO.[2]

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the TCO-modified protein.[2]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][8] The disappearance of the characteristic pink color of the tetrazine can indicate reaction progression.[8]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Characterization:

    • Determine the Degree of Labeling (DOL) as described in Protocol 1.

Data Presentation

ParameterSulfo-Cy5IgG (Immunoglobulin G)
Molar Extinction Coefficient (ε) ~250,000 M-1cm-1 at ~650 nm[1]~210,000 M-1cm-1 at 280 nm[4]
Absorbance Correction Factor (CF at 280 nm) ~0.03[8]N/A
Reaction ParameterRecommended Value
Molar Ratio (Dye:Protein) 1.5:1 to 3:1[2]
Reaction Time 30-60 minutes[2]
Reaction Temperature Room Temperature[8]
Reaction pH 7.2 - 8.5[9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Inefficient TCO-modification: The initial step of incorporating TCO groups onto the protein was unsuccessful. This could be due to hydrolyzed TCO-NHS ester or the presence of primary amines (e.g., Tris buffer) in the protein solution.[9]Ensure the TCO-NHS ester is fresh and handled in anhydrous conditions. Use an amine-free buffer like PBS for the TCO-modification step.[9]
Suboptimal Stoichiometry: An incorrect molar ratio of this compound to TCO-protein was used.[7]Empirically optimize the molar ratio. Start with a 1.5 to 3-fold molar excess of the dye and titrate as needed.[2][7]
Protein Precipitation Over-labeling: A high DOL can alter the protein's isoelectric point and solubility.Reduce the molar excess of this compound in the labeling reaction to achieve a lower DOL.
High Background Fluorescence Incomplete Removal of Free Dye: Excess, unreacted this compound remains in the final sample.[6]Ensure thorough purification of the conjugate using a desalting column or dialysis.[6] Collect and analyze fractions to ensure separation of the labeled protein from the free dye.

Visualizations

experimental_workflow cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Sulfo-Cy5 Labeling cluster_2 Step 3: Characterization protein Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction1 Incubate 30-60 min at Room Temperature protein->reaction1 tco_nhs TCO-NHS Ester (Freshly prepared in DMSO) tco_nhs->reaction1 purification1 Purify via Desalting Column (Removes excess TCO-NHS) reaction1->purification1 tco_protein TCO-Modified Protein purification1->tco_protein reaction2 Incubate 30-60 min at Room Temperature (in dark) tco_protein->reaction2 sulfo_cy5 This compound (1.5-3x molar excess) sulfo_cy5->reaction2 purification2 Purify via Desalting Column (Removes excess dye) reaction2->purification2 final_conjugate Sulfo-Cy5 Labeled Protein purification2->final_conjugate spectro Measure A280 and A650 final_conjugate->spectro dol_calc Calculate Degree of Labeling (DOL) spectro->dol_calc

Caption: Experimental workflow for labeling TCO-modified proteins.

troubleshooting_guide start Low Labeling Efficiency (Low DOL) check_tco Was TCO-modification successful? start->check_tco check_ratio Was the Dye:Protein ratio optimal? start->check_ratio solution_tco Use fresh TCO-NHS ester. Use amine-free buffers. check_tco->solution_tco No solution_ratio Titrate molar excess of Sulfo-Cy5-MTZ (Start with 1.5-3x excess). check_ratio->solution_ratio No

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine Labeling of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine labeling of small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to trans-cyclooctene (B1233481) (TCO)-modified small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It contains a methyltetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly efficient, proceeds under mild conditions, and does not require a catalyst, making it ideal for labeling small molecules.[1][2][3]

Q2: What are the key advantages of using the tetrazine-TCO ligation for small molecule labeling?

The tetrazine-TCO ligation offers several benefits for labeling small molecules:

  • High Reaction Speed: The kinetics of this reaction are exceptionally fast, allowing for efficient labeling even at low concentrations.[3][4][5]

  • Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, ensuring that the label is attached only to the intended TCO-modified small molecule.

  • Mild Reaction Conditions: The labeling can be performed in aqueous buffers at physiological pH and room temperature.[1][2]

  • Catalyst-Free: Unlike some other click chemistry reactions, the tetrazine-TCO ligation does not require a copper catalyst, which can be toxic to cells and interfere with the function of certain molecules.[3]

Q3: What are the typical storage conditions for this compound?

This compound should be stored at -20°C in the dark and protected from moisture.[1][2] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh solutions are always recommended for optimal reactivity.

Troubleshooting Guide

This guide addresses common challenges encountered during the this compound labeling of TCO-modified small molecules.

Low Labeling Efficiency/Low Yield

Q4: I am observing a low yield of my fluorescently labeled small molecule. What are the potential causes and how can I troubleshoot this?

Low labeling efficiency is a common issue. Here are several factors to consider and troubleshoot:

  • Suboptimal Molar Ratio: An incorrect ratio of this compound to your TCO-modified small molecule can lead to incomplete reaction.

    • Recommendation: Start with a slight molar excess of this compound (e.g., 1.2 to 1.5 equivalents). The optimal ratio may need to be determined empirically for your specific small molecule.[6]

  • Solubility Issues: Your small molecule or the dye itself may have limited solubility in the reaction buffer, leading to precipitation and a stalled reaction.

    • Recommendation: If your small molecule is not water-soluble, consider using a co-solvent such as DMSO or DMF.[] However, be mindful that a high percentage of organic solvent can affect reaction kinetics. For cyanine dyes that show poor solubility in aqueous buffers, adding a small percentage of an organic solvent like ethanol (B145695) can sometimes improve fluorescence output.[8]

  • Incorrect pH: The stability and reactivity of both the dye and your small molecule can be pH-dependent.

    • Recommendation: The tetrazine-TCO ligation is generally robust over a pH range of 6-9.[6] However, it is best to ensure your reaction buffer is within the optimal pH range for the stability of your specific small molecule.

  • Steric Hindrance: The TCO group on your small molecule may be sterically hindered, preventing efficient reaction with the bulky this compound.

    • Recommendation: If possible, consider synthesizing your TCO-modified small molecule with a PEG linker between the small molecule and the TCO group. PEG linkers can improve solubility and reduce steric hindrance, thereby enhancing labeling efficiency.[9][10][11][12]

  • Degraded Reagents: this compound is sensitive to light and moisture.

    • Recommendation: Always use freshly prepared solutions of the dye. Ensure that the powdered dye has been stored correctly.

Non-Specific Labeling or High Background

Q5: I am observing non-specific labeling or high background fluorescence in my experiments. What could be the cause?

  • Excess Unreacted Dye: The most common cause of high background is the presence of unreacted this compound.

    • Recommendation: Thorough purification after the labeling reaction is crucial. For small molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the labeled product from unreacted dye and starting material.[13][14]

  • Impure Starting Materials: Impurities in your TCO-modified small molecule preparation could potentially react with the dye.

    • Recommendation: Ensure the purity of your TCO-modified small molecule before starting the labeling reaction, for example by using NMR or mass spectrometry.

Purification Challenges

Q6: I am having difficulty purifying my labeled small molecule. What are the best practices?

  • Choice of Purification Method: For small molecules, RP-HPLC is generally the preferred method for achieving high purity.[13][14][15] It allows for the separation of the labeled product from both the unreacted small molecule and the free dye based on differences in hydrophobicity.

  • Method Development for HPLC:

    • Column Selection: A C18 column is a common choice for the purification of labeled small molecules.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like triethylammonium (B8662869) acetate (B1210297) (TEAA) or formic acid is often used. The optimal gradient will need to be determined empirically.

    • Detection: Monitor the purification at two wavelengths: one for your small molecule (if it has a chromophore) and one for the Cy5 dye (around 650 nm). This will help you to identify the desired product peak.

  • Post-Purification Processing: After collecting the HPLC fractions containing your purified product, the solvent needs to be removed. Lyophilization is a common method, but care must be taken to avoid loss of sample, especially with small quantities.

Quantitative Data

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~647 nm--INVALID-LINK--
Emission Maximum (λem)~665 nm--INVALID-LINK--
Molecular Weight~934 g/mol --INVALID-LINK--
SolubilityWater, DMSO, DMF--INVALID-LINK--

Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended RangeNotesReference
Molar Ratio (Dye:Small Molecule) 1.2:1 to 1.5:1May require optimization for specific small molecules.[6]
pH 6.0 - 9.0Ensure stability of your small molecule within this range.[6]
Temperature Room Temperature (20-25°C)Can be performed at 4°C for longer incubation times if necessary.[6]
Reaction Time 30 - 120 minutesThe reaction is typically very fast.[6]
Solvent Aqueous buffer (e.g., PBS)Co-solvents (DMSO, DMF) can be used for poorly soluble small molecules.[]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a TCO-Modified Small Molecule

This protocol provides a general starting point. Optimization will be required for specific small molecules.

Materials:

  • TCO-modified small molecule

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • RP-HPLC system for purification

Procedure:

  • Prepare a stock solution of your TCO-modified small molecule: Dissolve the TCO-modified small molecule in the reaction buffer or a minimal amount of DMSO/DMF if it is not water-soluble.

  • Prepare a fresh stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Perform the labeling reaction:

    • In a microcentrifuge tube, combine the TCO-modified small molecule and this compound in the reaction buffer.

    • Use a slight molar excess (e.g., 1.2 equivalents) of the this compound.

    • If using a co-solvent, ensure the final concentration of the organic solvent is as low as possible to maintain solubility without significantly impacting the reaction rate.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the labeled small molecule:

    • Purify the reaction mixture by RP-HPLC using a suitable C18 column.

    • Use a gradient of acetonitrile in water (with 0.1% formic acid or another suitable modifier) to separate the product from starting materials and excess dye.

    • Monitor the elution at the absorbance maximum of your small molecule (if applicable) and at ~650 nm for the Cy5 dye.

    • Collect the fractions corresponding to the labeled product.

  • Analyze and store the product:

    • Confirm the identity of the purified product by mass spectrometry.

    • Determine the concentration of the labeled small molecule by measuring the absorbance of the Cy5 dye.

    • Store the purified, labeled small molecule at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for Small Molecule Labeling reagent_prep Reagent Preparation - Dissolve TCO-small molecule - Prepare fresh this compound solution labeling Labeling Reaction - Mix reagents in buffer (pH 7.4) - Molar excess of dye - Incubate at RT, protected from light reagent_prep->labeling Combine purification Purification - RP-HPLC with C18 column - Acetonitrile/water gradient - Monitor at ~650 nm labeling->purification Crude product analysis Analysis & Storage - Mass spectrometry confirmation - Determine concentration - Store at -20°C to -80°C purification->analysis Purified product

Caption: A flowchart of the key steps in the this compound labeling of a TCO-modified small molecule.

troubleshooting_logic Troubleshooting Logic for Low Labeling Yield start Low Yield Observed check_ratio Check Molar Ratio (Dye:Small Molecule) start->check_ratio check_solubility Assess Solubility (Small Molecule & Dye) start->check_solubility check_pH Verify Reaction pH (6.0-9.0) start->check_pH check_sterics Consider Steric Hindrance start->check_sterics check_reagents Evaluate Reagent Quality start->check_reagents optimize_ratio Optimize Ratio (e.g., 1.2-1.5 eq dye) check_ratio->optimize_ratio use_cosolvent Use Co-solvent (DMSO/DMF) check_solubility->use_cosolvent adjust_pH Adjust Buffer pH check_pH->adjust_pH add_linker Add PEG Linker to Small Molecule check_sterics->add_linker use_fresh_reagents Use Freshly Prepared Dye Solution check_reagents->use_fresh_reagents

Caption: A decision tree outlining troubleshooting steps for low yield in this compound labeling reactions.

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sulfo-Cy5-Methyltetrazine and trans-cyclooctene (B1233481) (TCO) ligation reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on this bioorthogonal reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the this compound TCO ligation?

A1: The recommended pH range for the tetrazine-TCO ligation is generally between 6 and 9.[1][2] Most protocols suggest using a buffer at pH 7.4, such as phosphate-buffered saline (PBS), for optimal performance.[3][4]

Q2: How does pH affect the stability of the Sulfo-Cy5 dye?

A2: The Sulfo-Cy5 dye is known to be pH-insensitive across a broad range, typically from pH 4 to 10.[5] This ensures that the fluorescence of the dye is stable under various experimental conditions.

Q3: Is the stability of the methyltetrazine moiety pH-dependent?

A3: Yes, the stability of tetrazines can be influenced by pH. While methyl-substituted tetrazines are generally more stable than other derivatives, they can be susceptible to degradation under strongly basic conditions.[6] It is advisable to work within the recommended pH range of 6-9 to maintain the integrity of the methyltetrazine group.

Q4: Can pH affect the stability of the TCO (trans-cyclooctene) component?

A4: The stability of TCO can also be pH-dependent, particularly its susceptibility to isomerization to the less reactive cis-cyclooctene form, which can be influenced by the presence of thiols. This isomerization process can be more rapid at a slightly alkaline pH (e.g., 7.4) compared to a more neutral or slightly acidic pH.

Q5: Does the this compound TCO ligation require a catalyst?

A5: No, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no fluorescent signal after ligation Suboptimal pH: The reaction may be proceeding slowly or not at all due to an inappropriate pH.Ensure the reaction buffer is within the optimal pH range of 6-9. A pH of 7.4 is often a good starting point. Verify the pH of your buffer before starting the experiment.
Degradation of Tetrazine: If the reaction is performed at a high pH (e.g., > 9), the methyltetrazine moiety may degrade over time, reducing the concentration of the active reagent.Perform the ligation promptly after preparing the reaction mixture. Avoid prolonged incubation at basic pH. If a basic pH is necessary for other experimental reasons, consider using a more stable tetrazine derivative if possible.
Isomerization of TCO: The TCO may have isomerized to its less reactive cis-form, especially if stored improperly or exposed to certain conditions for an extended period.Use fresh TCO reagent. If working with biological samples containing thiols, be aware that TCO isomerization can be more pronounced at pH 7.4.
High background fluorescence Non-specific binding of this compound: The fluorescent probe may be binding non-specifically to other components in your sample.Include appropriate washing steps after the ligation to remove any unbound fluorescent probe. Consider using a blocking agent if working with complex biological samples.
Inconsistent results between experiments pH variability: Small variations in buffer preparation can lead to shifts in pH, affecting reaction kinetics and efficiency.Always use a calibrated pH meter to prepare your buffers. Prepare a larger batch of buffer to be used across multiple experiments to ensure consistency.

Quantitative Data

ReactantspHTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine and (E)-cyclooct-4-enol7.437210[3]
3-methyl-6-phenyl-1,2,4,5-tetrazine and TCO7.437~1,000 - 2,000[7]

Experimental Protocols

Protocol 1: General Procedure for this compound TCO Ligation
  • Reagent Preparation:

    • Prepare a stock solution of your TCO-containing molecule in an appropriate solvent (e.g., DMSO or aqueous buffer).

    • Prepare a stock solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4). The sulfonated dye has good water solubility.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-containing molecule and this compound in your chosen reaction buffer (pH 6-9). A slight molar excess of the tetrazine reagent (1.5 to 5-fold) is often recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid and can be complete within 30-60 minutes.[2]

  • Analysis:

    • Analyze the reaction product using an appropriate method, such as fluorescence spectroscopy, SDS-PAGE with fluorescence scanning, or HPLC.

Protocol 2: Evaluating the Impact of pH on Ligation Efficiency
  • Buffer Preparation:

  • Parallel Reactions:

    • Set up parallel ligation reactions as described in Protocol 1, with each reaction being performed in one of the prepared buffers.

  • Time-Course Analysis:

    • At various time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by adding an excess of a TCO-scavenging reagent).

  • Quantitative Analysis:

    • Analyze the aliquots by a quantitative method like HPLC to determine the amount of product formed over time at each pH.

    • Plot the product concentration versus time for each pH to compare the reaction rates.

Visualizations

cluster_reagents Reactants cluster_products Products A This compound C Sulfo-Cy5-labeled Conjugate A->C Inverse-Electron-Demand Diels-Alder Cycloaddition B TCO-functionalized Molecule B->C D Nitrogen Gas (N₂) C->D Retro-Diels-Alder (N₂ extrusion) start Low/No Fluorescent Signal check_ph Is pH within 6-9 range? start->check_ph adjust_ph Adjust buffer pH to 7.4 check_ph->adjust_ph No check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes adjust_ph->check_reagents use_fresh_reagents Use fresh this compound and TCO check_reagents->use_fresh_reagents No check_concentration Are reactant concentrations adequate? check_reagents->check_concentration Yes use_fresh_reagents->check_concentration increase_concentration Increase reactant concentrations check_concentration->increase_concentration No success Successful Ligation check_concentration->success Yes increase_concentration->success ph Reaction pH acidic Acidic (pH < 6) ph->acidic optimal Optimal (pH 6-9) ph->optimal basic Basic (pH > 9) ph->basic rate Reaction Rate/Efficiency acidic->rate Leads to optimal->rate Leads to basic->rate Leads to slower_rate Slower Reaction Rate rate->slower_rate fast_rate Fast and Efficient Reaction rate->fast_rate degradation Potential Tetrazine Degradation Reduced Efficiency rate->degradation

References

Technical Support Center: Purification of Sulfo-Cy5-Methyltetrazine Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Sulfo-Cy5-Methyltetrazine from their samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my labeled sample?

A1: It is essential to remove any free this compound to ensure the accuracy of downstream applications.[1][2] Excess dye can lead to high background fluorescence, resulting in a low signal-to-noise ratio and inaccurate quantification.[2] This is particularly critical in imaging and binding assays where unbound dye can lead to false-positive signals.

Q2: What are the common methods for removing unconjugated this compound?

A2: The most common methods for separating labeled biomolecules from unconjugated dyes are based on differences in size and physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. Larger, labeled proteins or antibodies will elute first, while the smaller, unconjugated dye is retained in the pores of the chromatography resin and elutes later.[3][4][5]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules based on size. The labeled biomolecule is retained within the dialysis tubing or cassette, while the smaller, free dye diffuses out into a larger volume of buffer.[6][7]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[8][9][10][11][12] The sample is passed tangentially across a membrane, allowing the smaller unconjugated dye and buffer to pass through while retaining the larger labeled product. Diafiltration is a TFF process where fresh buffer is added to wash away the free dye.[8][9][10][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation based on various principles, including size exclusion, reversed-phase, or ion exchange.[13][14][15][16] Reversed-phase HPLC, which separates based on hydrophobicity, is often effective for this purpose.[13][14]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on several factors, including the sample volume, the concentration of the labeled biomolecule, the required purity, and the available equipment. The table below provides a comparison to help you decide.

Comparison of Purification Methods

MethodPrincipleTypical Sample VolumeProcessing TimeEstimated Removal EfficiencyAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by size[3][5]100 µL - 10 mL15-60 minutes>95%Fast, gentle, good for desalting and buffer exchange.[3][4]Potential for sample dilution, column can be costly.
Dialysis Diffusion across a semi-permeable membrane[6]100 µL - 100 mL12-48 hours>99%Gentle, high removal efficiency, suitable for large volumes.Time-consuming, can lead to sample dilution.[6]
Tangential Flow Filtration (TFF) Size-based separation with cross-flow[9][10][11]10 mL - >1 L1-4 hours>99%Fast, scalable, can concentrate the sample.[8][10]Requires specialized equipment, potential for sample loss on the membrane.
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity[13][14]10 µL - 1 mL30-90 minutes>99%High resolution, provides analytical data on purity.[13]Can denature proteins due to organic solvents, requires specialized equipment.[13]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
IssuePossible CauseRecommended Solution
Poor separation of labeled protein and free dye. Incorrect resin choice: The pore size of the resin is not appropriate for the size of your biomolecule.Select a resin with an exclusion limit that allows your protein to be excluded while retaining the small dye molecule. For proteins >5 kDa, Sephadex™ G-25 is often a good choice.[4]
Column overloading: Too much sample has been applied to the column.Reduce the sample volume to no more than 30% of the total column volume for group separations.[4]
Flow rate is too high: A high flow rate reduces the interaction time with the resin.Optimize the flow rate according to the manufacturer's instructions for your specific column.
Low recovery of labeled protein. Non-specific binding: The protein is interacting with the chromatography resin.Ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.
Protein precipitation: The protein is not stable in the chosen buffer.Ensure the buffer composition and pH are optimal for your protein's stability.
Dialysis
IssuePossible CauseRecommended Solution
Incomplete removal of free dye. Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal.Increase the dialysis time and use a larger volume of dialysis buffer. Perform at least three buffer changes.[1][6] Dialyzing against 3 x 1L is more effective than a single 5L volume.[1]
Incorrect MWCO of the dialysis membrane: The membrane pores are too small to allow the dye to pass through.Use a dialysis membrane with a MWCO that is significantly larger than the molecular weight of this compound (MW: ~934 Da) but much smaller than your biomolecule (e.g., 10-14 kDa MWCO for antibodies).[6]
Sample dilution. Osmotic pressure differences: The buffer inside and outside the dialysis tubing have different solute concentrations.Ensure the dialysis buffer is isotonic with the sample buffer.
Loss of protein activity. Protease contamination or instability: The long dialysis time at 4°C may affect protein stability.Add a protease inhibitor to the dialysis buffer and ensure the buffer conditions maintain protein stability.
Tangential Flow Filtration (TFF)
IssuePossible CauseRecommended Solution
Low flux rate (slow filtration). Membrane fouling: The membrane is clogged with protein aggregates or other particulates.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step for the sample.
High sample viscosity: The sample is too concentrated.Dilute the sample before processing or during the initial phase of TFF.
Low protein recovery. Non-specific binding to the membrane: The protein is adsorbing to the membrane surface.Select a membrane material with low protein binding properties (e.g., polyethersulfone).
Over-concentration: The protein has precipitated due to excessive concentration.Carefully monitor the retentate volume and stop the concentration process before precipitation occurs.

Experimental Protocols & Workflows

Protocol 1: Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for small sample volumes (up to 500 µL).

Materials:

  • Pre-packed spin column with an appropriate size exclusion resin (e.g., Sephadex™ G-25).

  • Microcentrifuge.

  • Collection tubes.

  • Equilibration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the spin column by removing the bottom cap and placing it in a collection tube.

  • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Place the column in a new collection tube.

  • Equilibrate the column by adding 500 µL of equilibration buffer and centrifuging for 2 minutes at 1,000 x g. Repeat this step 2-3 times.

  • Discard the flow-through and place the column in a clean collection tube for sample collection.

  • Slowly apply the sample to the center of the resin bed.

  • Centrifuge the column for 3 minutes at 1,000 x g to collect the purified, labeled protein. The free dye will be retained in the resin.

Caption: Workflow for removing unconjugated dye using a spin column.

Protocol 2: Dialysis

This protocol is suitable for a wide range of sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).

  • Large beaker (e.g., 1-2 L).

  • Magnetic stir plate and stir bar.

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water).

  • Load the sample into the dialysis tubing/cassette and seal securely.

  • Place the sealed tubing/cassette into a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1 L for a 1 mL sample).

  • Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times over 24-48 hours.[1][6]

  • After the final buffer change, remove the sample from the dialysis tubing/cassette.

Dialysis_Workflow start Load Sample into Dialysis Device dialyze Place in large volume of cold Dialysis Buffer with stirring start->dialyze change_buffer1 Change Buffer (after 4-6h) dialyze->change_buffer1 change_buffer2 Change Buffer (after 8-12h) change_buffer1->change_buffer2 change_buffer3 Change Buffer (after 8-12h) change_buffer2->change_buffer3 collect Collect Purified Sample change_buffer3->collect TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_output Output Setup Assemble TFF System Flush Flush with Buffer Setup->Flush Load Load Sample Flush->Load Concentrate Concentrate (Optional) Load->Concentrate Diafiltrate Diafiltrate (5-10 volumes) Concentrate->Diafiltrate Permeate Free Dye + Buffer Concentrate->Permeate Retentate Purified Labeled Protein Diafiltrate->Retentate Diafiltrate->Permeate

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine conjugation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation and validation of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

This compound reacts with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This bioorthogonal "click chemistry" reaction is known for its high speed, selectivity, and biocompatibility, as it does not require a copper catalyst or elevated temperatures.[1][2]

Q2: What are the optimal storage and handling conditions for this compound?

This compound should be stored at -20°C in the dark and desiccated.[3] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[4] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for best results.[1]

Q3: What buffer conditions are recommended for the conjugation reaction?

The tetrazine-TCO ligation is pH-insensitive and can be performed in a range of pH 4 to 10.[2] Common buffers such as Phosphate-Buffered Saline (PBS) are suitable. Ensure the buffer is free of any primary amines if you are performing a tandem reaction involving an NHS ester.[1][5]

Q4: How can I remove unconjugated this compound after the reaction?

Unconjugated this compound (molecular weight ~934 Da) can be separated from the much larger biomolecule conjugate using size-based purification methods.[3][5] Effective techniques include:

  • Spin Desalting Columns/Gel Filtration: Rapid and ideal for small sample volumes.[1][5]

  • Dialysis: Cost-effective for buffer exchange and removing small molecules.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides high purity, especially for peptides and when precise characterization is needed.[5][6]

Q5: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each biomolecule.[7][8] It is a critical quality control parameter.

  • Low DOL results in a poor signal.[7]

  • High DOL (over-labeling) can cause fluorescence self-quenching, protein precipitation, and loss of biological activity.[5][9] For most antibodies, an optimal DOL is typically between 2 and 4.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation to a TCO-modified biomolecule.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal 1. Inefficient TCO-modification of the biomolecule: The initial step of introducing the TCO group to the protein/antibody failed.[4] 2. Degradation of this compound: Reagent was improperly stored or handled (e.g., exposure to light or moisture).[4] 3. Over-labeling causing self-quenching: The DOL is too high, leading to reduced fluorescence.[5][9]1. Validate the TCO-modification step using mass spectrometry before proceeding with the tetrazine reaction.[10] 2. Ensure this compound is stored at -20°C, protected from light, and handled correctly. Prepare fresh stock solutions.[3] 3. Calculate the DOL. If it is high (e.g., >8 for an antibody), reduce the molar excess of this compound in the reaction.[5]
High Background Fluorescence 1. Incomplete removal of free dye: The purification method was not sufficient to remove all unconjugated this compound.[5] 2. Non-specific binding of the dye: The dye is hydrophobically interacting with the biomolecule or other components.[9]1. Repeat the purification step. Use a desalting column with an appropriate molecular weight cut-off (MWCO).[5] For SDS-PAGE analysis, a low molecular weight band will indicate free dye.[11] 2. Ensure purification buffers contain a mild non-ionic detergent (e.g., 0.05% Tween-20) if non-specific binding is suspected.
Precipitation of the Conjugate 1. Over-labeling: High DOL can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[5][9] 2. Inappropriate buffer conditions: The buffer composition may not be optimal for the final conjugate's solubility.1. Reduce the molar ratio of this compound to the TCO-biomolecule in the conjugation reaction. Aim for a lower DOL.[5] 2. Perform a buffer exchange into a buffer known to be suitable for the specific biomolecule. Consider adding stabilizing agents if necessary.
Inaccurate Degree of Labeling (DOL) 1. Presence of residual free dye: Unconjugated dye absorbs light at the same wavelength as the conjugated dye, artificially inflating the calculated DOL.[9][12] 2. Incorrect extinction coefficients or correction factor used in the calculation. [12]1. Ensure the conjugate is thoroughly purified before measuring absorbance.[9][12] 2. Use the correct molar extinction coefficients for your specific biomolecule and for Sulfo-Cy5 at its absorbance maximum (~647 nm), and apply the correction factor for the dye's absorbance at 280 nm.[5][13]

Experimental Protocols & Methodologies

Protocol 1: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol details how to calculate the DOL for a this compound conjugated protein using UV-Vis spectrophotometry.

1. Sample Preparation:

  • Thoroughly purify the conjugate from free, unconjugated this compound using a desalting column (e.g., Sephadex G-25).[1][5]
  • Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[14]

2. Absorbance Measurement:

  • Using a 1 cm pathlength quartz cuvette, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A₆₅₀).[5]

3. Calculation:

  • Step 3.1: Calculate the molar concentration of the protein.
  • The absorbance at 280 nm is contributed by both the protein and the Cy5 dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Cy5 is approximately 0.03.[13][15]
  • Corrected A₂₈₀ = A₂₈₀_measured - (A₆₅₀_measured × CF) [5]
  • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
  • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[16]

Protocol 2: Validation of Conjugation by SDS-PAGE

This protocol allows for the qualitative assessment of conjugation and purity.

1. Sample Preparation:

  • Prepare three samples:
  • Unconjugated (TCO-modified) biomolecule.
  • Purified this compound conjugate.
  • Unpurified reaction mixture (optional, to visualize free dye).
  • Mix each sample with SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes to denature the proteins.[17]

2. Gel Electrophoresis:

  • Load the prepared samples and a molecular weight marker into the wells of a suitable percentage polyacrylamide gel.[17]
  • Run the gel at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom.[17]

3. Visualization:

  • Step 3.1: Fluorescence Imaging:
  • Before any staining, place the gel on a fluorescence imager.
  • Scan the gel using an excitation source and emission filter appropriate for Cy5 (e.g., 633 nm excitation and a >660 nm emission filter).[18]
  • Expected Result: A fluorescent band should appear at the molecular weight of your biomolecule in the lane with the purified conjugate. The unconjugated biomolecule lane should show no fluorescence. A band at the bottom of the gel indicates the presence of free dye.[11]
  • Step 3.2: Protein Staining:
  • After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.[17]
  • Expected Result: The protein bands for the unconjugated and conjugated biomolecule should migrate to approximately the same molecular weight. A slight shift upwards for the conjugate may be observed depending on the number of dye molecules attached.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueNotes
Excitation Maximum (λ_ex) ~647 nm[3]Ideal for excitation with 633 nm or 647 nm laser lines.[2]
Emission Maximum (λ_em) ~662-670 nmDepends on the local environment and conjugation partner.
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at ~650 nm[3]Used for calculating dye concentration in DOL measurements.
Correction Factor (CF) at 280 nm ~0.03[13]A₂₈₀ of dye / A_max of dye. Used to correct protein absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation TCO_Biomolecule TCO-Modified Biomolecule Reaction iEDDA Click Reaction TCO_Biomolecule->Reaction Sulfo_Cy5 Sulfo-Cy5- Methyltetrazine Sulfo_Cy5->Reaction Purification Size Exclusion Chromatography Reaction->Purification Remove Free Dye Validation Characterization Purification->Validation DOL DOL Calculation (UV-Vis) Validation->DOL SDS_PAGE SDS-PAGE (Fluorescence & Coomassie) Validation->SDS_PAGE MS Mass Spectrometry (Optional) Validation->MS

Caption: Workflow for this compound conjugation and validation.

troubleshooting_logic Start Start Validation CheckSignal Fluorescent Signal Detected? Start->CheckSignal CheckPurity High Background / Free Dye? CheckSignal->CheckPurity Yes Troubleshoot_NoSignal Troubleshoot Reaction: - Check TCO-modification - Check Tetrazine Reagent CheckSignal->Troubleshoot_NoSignal No CheckDOL Calculate DOL CheckPurity->CheckDOL No Repurify Improve Purification: - Repeat Desalting - Use different method CheckPurity->Repurify Yes CheckSolubility Precipitate Observed? CheckDOL->CheckSolubility Success Conjugation Successful CheckSolubility->Success No ReduceLabeling Optimize Reaction: - Reduce Dye:Biomolecule Ratio CheckSolubility->ReduceLabeling Yes Repurify->CheckPurity ReduceLabeling->Start Re-run Conjugation

References

Validation & Comparative

A Comparative Guide to Sulfo-Cy5-Methyltetrazine and Cy5-Tetrazine for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for live cell imaging, the choice between Sulfo-Cy5-Methyltetrazine and Cy5-Tetrazine is critical. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your specific research needs.

The key difference between these two molecules lies in the sulfonate group of the Cy5 dye and the methyl group on the tetrazine ring. The "Sulfo-" prefix indicates the presence of one or more sulfonate (SO3-) groups, which significantly increases the hydrophilicity of the molecule. The methyl group on the tetrazine can influence its stability and reaction kinetics. These structural modifications have profound implications for their application in live cell imaging, particularly concerning cell permeability, background fluorescence, and overall signal-to-noise ratio.

Quantitative Data Comparison

The following table summarizes the key photophysical and chemical properties of this compound and Cy5-Tetrazine based on available data.

PropertyThis compoundCy5-TetrazineKey Considerations & References
Excitation Maximum (λex) ~646 - 649 nm~649 nmThe core Cy5 chromophore dictates the spectral properties, which are nearly identical for both molecules.[1]
Emission Maximum (λem) ~662 - 670 nm~666 nmMinimal differences in emission maxima are expected.[2]
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹Both dyes exhibit high molar absorptivity, leading to bright signals.[3]
Quantum Yield (Φ) ~0.2 - 0.28~0.2The quantum yield can be influenced by the degree of sulfonation and conjugation.[4][5]
Water Solubility ExcellentModerate to GoodThe sulfonate groups on Sulfo-Cy5 dramatically increase its water solubility, eliminating the need for organic co-solvents in labeling reactions.[1][2][]
Cell Permeability Generally cell-impermeableCan be cell-permeableThe negatively charged sulfonate groups prevent Sulfo-Cy5 from crossing intact cell membranes, making it ideal for cell surface labeling.[2] Non-sulfonated Cy5 is more hydrophobic and can enter cells, though this can also lead to non-specific binding.
Reaction Kinetics (with TCO) FastVery FastBoth undergo rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO).[7][8] The methyl group on the tetrazine may slightly modulate the reaction rate compared to the unsubstituted tetrazine.
Photostability Good to ExcellentGoodSulfonation can sometimes slightly decrease photostability compared to non-sulfonated analogs.[1] However, Cy5 dyes are generally known for good photostability.[9]
Primary Application Live cell surface labelingIntracellular and extracellular live cell labelingThe choice is primarily dictated by the location of the target molecule.

Experimental Protocols

A detailed protocol for a two-step live cell imaging experiment using either this compound or Cy5-Tetrazine is provided below. This protocol assumes the target of interest has been modified to express a trans-cyclooctene (TCO) handle.

Materials:

  • Cells expressing the TCO-modified target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

  • This compound or Cy5-Tetrazine

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm) and a live-cell incubation chamber.

Protocol:

  • Cell Preparation:

    • Plate cells expressing the TCO-modified protein on a glass-bottom dish suitable for microscopy.

    • Culture cells to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound or Cy5-Tetrazine in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and target protein.

  • Labeling Reaction:

    • Wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted probe. This step is crucial for minimizing background fluorescence.

  • Live Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

    • Acquire images using the appropriate Cy5 filter set.

Controls:

  • Unlabeled Cells + Tetrazine Probe: To assess non-specific binding of the probe.

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for live cell imaging using tetrazine-TCO ligation.

cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product TCO_modified_protein TCO-modified Protein of Interest iEDDA Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition TCO_modified_protein->iEDDA Reacts with Cy5_Tetrazine This compound or Cy5-Tetrazine Cy5_Tetrazine->iEDDA Labeled_Protein Fluorescently Labeled Protein iEDDA->Labeled_Protein Forms

Caption: Bioorthogonal labeling via tetrazine-TCO ligation.

Start Start: Plate cells with TCO-modified protein Prepare_Staining_Solution Prepare Tetrazine-Cy5 staining solution (1-10 µM) Start->Prepare_Staining_Solution Labeling Incubate cells with staining solution (15-30 min, 37°C) Prepare_Staining_Solution->Labeling Wash Wash cells 2-3x with live-cell imaging medium Labeling->Wash Image Acquire images on fluorescence microscope Wash->Image

Caption: Experimental workflow for live cell imaging.

Conclusion

The choice between this compound and Cy5-Tetrazine for live cell imaging is primarily determined by the location of the target molecule.

  • This compound is the superior choice for labeling cell surface proteins . Its high water solubility simplifies experimental procedures, and its cell-impermeability ensures specific labeling of extracellular targets, leading to a high signal-to-noise ratio with minimal background from intracellular non-specific binding.

  • Cy5-Tetrazine is suitable for labeling both intracellular and extracellular targets . However, its hydrophobic nature may lead to non-specific binding to intracellular membranes, potentially increasing background fluorescence. Careful optimization of the labeling concentration and thorough washing steps are crucial to mitigate this.

For both probes, the rapid and specific nature of the tetrazine-TCO bioorthogonal reaction allows for efficient labeling in the complex environment of living cells. Researchers should carefully consider the subcellular location of their protein of interest to select the most appropriate probe for their experimental needs.

References

A Head-to-Head Comparison: Sulfo-Cy5-Methyltetrazine vs. Alexa Fluor 647 Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent far-red tetrazine-functionalized fluorescent dyes: Sulfo-Cy5-Methyltetrazine and Alexa Fluor 647 tetrazine. This comparison is supported by a comprehensive review of their performance characteristics, supplemented with detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2] The choice of the fluorescent tetrazine conjugate is paramount, directly impacting the sensitivity, resolution, and reliability of imaging and detection assays. Here, we dissect the key performance attributes of this compound and Alexa Fluor 647 tetrazine to guide your selection process.

Quantitative Performance Comparison

To facilitate a clear and concise comparison, the key photophysical and chemical properties of this compound and Alexa Fluor 647 tetrazine are summarized in the table below. These values are compiled from various sources and represent typical characteristics.

PropertyThis compoundAlexa Fluor 647 TetrazineKey Considerations
Excitation Maximum (λex) ~646-649 nm[3][]~650 nm[5]Both dyes are well-suited for excitation with common 633 nm or 647 nm laser lines.
Emission Maximum (λem) ~662-671 nm[3]~665-671 nm[5]The emission profiles are very similar, allowing for the use of standard Cy5 filter sets.
Molar Extinction Coeff. (ε) ~250,000 cm⁻¹M⁻¹[3]~239,000 - 270,000 cm⁻¹M⁻¹[6]A higher extinction coefficient indicates more efficient light absorption, contributing to greater brightness. Both dyes are strong absorbers.
Quantum Yield (Φ) ~0.2 - 0.28[]~0.33[7]Alexa Fluor 647 generally exhibits a higher quantum yield, suggesting it converts absorbed light into fluorescence more efficiently.
Brightness (ε x Φ) ~50,000 - 70,000~78,870 - 89,100Brightness is a critical factor for sensitivity. Alexa Fluor 647 tetrazine is generally considered brighter than Cy5 derivatives.[6]
Photostability Good, but generally lower than Alexa Fluor dyes.[8]Excellent, known for high resistance to photobleaching.[6][9]For applications requiring long exposure times or high-intensity light, such as super-resolution microscopy, photostability is crucial.[10]
Solubility Good aqueous solubility due to sulfo groups.[3]Excellent aqueous solubility.[5]Both dyes are well-suited for use in aqueous biological buffers.
Reactivity High, characteristic of methyltetrazine derivatives.High, dependent on the specific tetrazine isomer used.The reaction kinetics of the iEDDA reaction are exceptionally fast for both probes.[1][2]

Experimental Protocols

To provide a framework for direct, in-house comparison, the following are detailed protocols for key experiments.

Protocol 1: Comparison of Photostability

This protocol outlines a method for quantifying and comparing the photobleaching rates of this compound and Alexa Fluor 647 tetrazine.

Materials:

  • This compound and Alexa Fluor 647 tetrazine, each conjugated to a TCO-modified biomolecule of interest (e.g., an antibody or protein).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules in PBS at a concentration suitable for imaging.

    • Mount a small volume of each solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Using identical acquisition settings (laser power, exposure time, camera gain) for both dyes, acquire a time-lapse series of images. Illuminate a specific region of interest continuously and capture images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) or until significant photobleaching is observed.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).

    • Plot the normalized intensity as a function of time for both dyes.

    • The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The data can be fitted to an exponential decay curve to determine the photobleaching half-life for a quantitative comparison.

Protocol 2: Comparison of Bioorthogonal Reaction Kinetics

This protocol describes a method to compare the reaction rates of this compound and Alexa Fluor 647 tetrazine with a TCO-containing molecule.

Materials:

  • This compound and Alexa Fluor 647 tetrazine.

  • A TCO-functionalized molecule (e.g., TCO-PEG-amine).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer or a fluorescence plate reader.

Procedure:

  • Preparation of Reactants:

    • Prepare stock solutions of the tetrazine dyes and the TCO-containing molecule in a suitable solvent (e.g., DMSO).

    • Further dilute the reactants to the desired final concentrations in the reaction buffer.

  • Kinetic Measurement (Spectrophotometric Method):

    • The iEDDA reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety (typically around 320 nm or 520 nm, depending on the tetrazine structure).

    • In a cuvette, mix the TCO-containing molecule with one of the tetrazine dyes.

    • Immediately start recording the absorbance at the characteristic wavelength of the tetrazine over time.

    • Repeat the experiment with the other tetrazine dye under identical conditions (concentration, temperature).

  • Data Analysis:

    • Plot the absorbance as a function of time for both reactions.

    • The reaction that shows a faster decay in the tetrazine absorbance has a higher reaction rate.

    • For a more quantitative comparison, the second-order rate constant (k₂) can be determined by fitting the data to the appropriate kinetic model, often under pseudo-first-order conditions where one reactant is in large excess.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between these two dyes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Bioorthogonal Labeling cluster_analysis Comparative Analysis cluster_data Data Evaluation prep_tco Prepare TCO-modified Biomolecule react_sulfo_cy5 Incubate Biomolecule with this compound prep_tco->react_sulfo_cy5 react_af647 Incubate Biomolecule with Alexa Fluor 647 Tetrazine prep_tco->react_af647 prep_sulfo_cy5 Prepare Sulfo-Cy5- Methyltetrazine Solution prep_sulfo_cy5->react_sulfo_cy5 prep_af647 Prepare Alexa Fluor 647 Tetrazine Solution prep_af647->react_af647 photostability Photostability Assay (Protocol 1) react_sulfo_cy5->photostability kinetics Reaction Kinetics Assay (Protocol 2) react_sulfo_cy5->kinetics imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) react_sulfo_cy5->imaging react_af647->photostability react_af647->kinetics react_af647->imaging photostability_comp Photostability Comparison photostability->photostability_comp reactivity_comp Reactivity Comparison kinetics->reactivity_comp brightness Brightness Comparison imaging->brightness

Fig. 1: Experimental workflow for comparing the two fluorescent dyes.

logical_comparison cluster_sulfo_cy5 This compound cluster_af647 Alexa Fluor 647 Tetrazine sc5_bright Good Brightness decision Optimal Dye Selection sc5_bright->decision Sufficient for many applications sc5_photo Good Photostability sc5_photo->decision sc5_cost Potentially More Cost-Effective sc5_cost->decision Budget-conscious choice af647_bright Excellent Brightness af647_bright->decision For highest sensitivity af647_photo Superior Photostability af647_photo->decision For demanding imaging af647_ph pH Insensitive af647_ph->decision

Fig. 2: Logical comparison of the key features of the two dyes.

Conclusion and Recommendations

Both this compound and Alexa Fluor 647 tetrazine are high-performance fluorescent probes for bioorthogonal labeling. The optimal choice between the two is contingent on the specific demands of the experiment.

Alexa Fluor 647 tetrazine stands out for its superior brightness and photostability.[6][9] This makes it the preferred choice for applications that require the highest sensitivity, such as the detection of low-abundance targets, and for techniques that involve prolonged or intense light exposure, including super-resolution microscopy and single-molecule tracking.

This compound is a robust and reliable alternative that offers good brightness and photostability. It is a suitable and often more cost-effective option for a wide range of standard applications, including flow cytometry, western blotting, and conventional fluorescence microscopy.

Ultimately, for novel or particularly demanding applications, an empirical comparison using the protocols outlined in this guide will provide the most definitive answer to which dye will yield the best results in your experimental system.

References

A Comparative Guide to Alternatives for Sulfo-Cy5-Methyltetrazine in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate bioorthogonal labeling reagents is critical for the success of their experiments. Sulfo-Cy5-Methyltetrazine has been a widely used reagent due to the rapid kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction and the favorable photophysical properties of the Cy5 dye. However, a range of alternatives now exists, offering distinct advantages in terms of reaction speed, stability, fluorogenic properties, and the availability of different fluorophores. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.

I. Alternative Bioorthogonal Chemistries

The IEDDA reaction between tetrazines and trans-cyclooctenes (TCOs) is renowned for its exceptionally fast kinetics.[1][2][3] However, other bioorthogonal reactions provide viable alternatives, particularly when orthogonality to the tetrazine-TCO reaction is required or when different reaction kinetics are desired.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide.[4] Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). While generally slower than the fastest IEDDA reactions, SPAAC offers excellent stability and orthogonality.

Other Bioorthogonal Reactions

Beyond IEDDA and SPAAC, other reactions such as the Staudinger ligation and oxime formation are available, though they generally exhibit slower kinetics. For applications where stability is paramount, 1,2,4-triazines have been shown to be more stable than tetrazines, albeit with slower reaction rates.

II. Performance Comparison of Bioorthogonal Reactions

The choice of a bioorthogonal reaction pair is often dictated by the desired reaction speed and the stability of the reagents in the experimental environment. The following table summarizes the second-order rate constants (k₂) for several common bioorthogonal reactions. A higher k₂ value indicates a faster reaction.

ReactionReactantsk₂ (M⁻¹s⁻¹)Key Characteristics
IEDDA 3-H-6-phenyl-1,2,4,5-tetrazine + TCO~26,000 - 30,000Extremely fast kinetics, ideal for in vivo imaging and labeling of low-abundance targets.[2][3][5]
Methyl-substituted tetrazine + TCO~1,000Slower than H-tetrazine but often more stable.
Electron-withdrawing group tetrazine + TCO>30,000Even faster kinetics, but potentially lower stability.[6]
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine + BCN10Reaction rate can be tuned by substituents.[7]
SPAAC DBCO + azide~0.3 - 1.2Generally slower than IEDDA, but highly bioorthogonal and stable. Rate is buffer and pH dependent.[8][9]
BCN + azideSlower than DBCO with benzyl (B1604629) azides, faster with phenyl azidesSmaller and less lipophilic than DBCO.[4][9]
Staudinger Ligation Phosphine + azide~0.0024Slower kinetics, but historically significant and useful in certain contexts.[7]

III. Alternative Fluorophores and Their Properties

A significant advantage of moving beyond a single reagent like this compound is the ability to utilize a wide array of fluorophores with different spectral properties. Many popular dyes are now commercially available with tetrazine or other bioorthogonal handles.

Photophysical Properties of Tetrazine-Cyanine Dye Alternatives

The following table outlines the key photophysical properties of Cy3- and Cy7-tetrazine, which are common alternatives to Cy5-tetrazine for shifting the fluorescence emission to shorter or longer wavelengths, respectively.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Cy3-Tetrazine 553569150,000Bright orange-fluorescent dye, pH-insensitive, and less background than many other common dyes.[2][3][]
Cy7-Tetrazine 756779250,000Near-infrared (NIR) dye, ideal for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[][11]
Fluorogenic Probes: A "Turn-On" Alternative

A major advancement in bioorthogonal labeling is the development of fluorogenic probes. In these reagents, the tetrazine moiety quenches the fluorescence of the conjugated dye. Upon reaction with a dienophile like TCO, the tetrazine is consumed, leading to a significant increase in fluorescence.[1][12] This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.[13]

The performance of fluorogenic probes is quantified by their "turn-on ratio," which is the ratio of fluorescence intensity after reaction to before reaction.

Probe TypeTurn-On RatioEmission WavelengthQuenching Mechanism
Flexibly-linked Tetrazine-Dyes 10 - 20xGreen to RedFörster Resonance Energy Transfer (FRET).[1][14]
Through-Bond Energy Transfer (TBET) Probes Several hundred-foldGreenMore efficient quenching than FRET, leading to higher turn-on ratios.[14]
Optimized Xanthene Tetrazine Dyes Up to 109xGreen to Far-RedMinimized distance between tetrazine and fluorophore enhances quenching.[13]
Difluoroboronated Tetrazine (Tz-BFs) Up to 582xBlue to YellowSmallest tetrazine-based fluorescent structures with very high turn-on ratios.[15]
Aggregation-Induced Emission Probes Up to 2,000xBroad range (including red)A novel strategy that utilizes aggregation to enhance quenching efficiency, achieving very high turn-on ratios.[16]

IV. Experimental Protocols and Considerations

The successful application of these alternatives requires careful consideration of the experimental conditions.

General Protocol for Bioorthogonal Labeling with Tetrazine-Dyes

The following is a generalized protocol for labeling a TCO-modified biomolecule with a tetrazine-dye.

Materials:

  • TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-dye stock solution (e.g., in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the TCO-modified biomolecule at the desired concentration in the reaction buffer.

  • Add the tetrazine-dye to the TCO-modified biomolecule solution. The final concentration of the tetrazine-dye should typically be in molar excess (e.g., 5-10 fold) to ensure complete labeling of the biomolecule. The final DMSO concentration should be kept low (e.g., <5%) to avoid negative effects on biological samples.

  • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C). The reaction time will depend on the kinetics of the specific tetrazine-TCO pair and the concentrations of the reactants. For fast-reacting tetrazines, the reaction can be complete in minutes.

  • For non-fluorogenic probes, it may be necessary to remove the unreacted tetrazine-dye via size-exclusion chromatography, dialysis, or washing steps to reduce background fluorescence. For fluorogenic probes, this step may not be necessary.

  • The labeled biomolecule is now ready for downstream applications, such as fluorescence microscopy.

Protocol for Monitoring IEDDA Reaction Kinetics by UV-Vis Spectrophotometry

The progress of the IEDDA reaction can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak at ~520 nm.

Materials:

  • Tetrazine of interest.

  • Dienophile of interest (e.g., TCO).

  • Appropriate solvent/buffer (e.g., PBS).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a solution of the tetrazine at a known concentration in the desired buffer and measure its absorbance spectrum to identify the λ_max (~520 nm).

  • In a cuvette, mix the tetrazine solution with a solution of the dienophile (typically in at least 10-fold molar excess).

  • Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.

V. Visualizing Bioorthogonal Labeling Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Bioorthogonal_Labeling_Workflow cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: Labeling with Probe cluster_analysis Step 3: Analysis Biomolecule Biomolecule Handle Bioorthogonal Handle (e.g., TCO) Biomolecule->Handle Metabolic, genetic, or chemical modification Modified_Biomolecule Modified Biomolecule Probe Fluorophore-Probe (e.g., Cy5-Tetrazine) Modified_Biomolecule->Probe Bioorthogonal Reaction Labeled_Biomolecule Labeled Biomolecule Analysis Fluorescence Microscopy, In Vivo Imaging, etc. Labeled_Biomolecule->Analysis Reaction_Comparison cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Tetrazine Tetrazine IEDDA_Product Dihydropyridazine Tetrazine->IEDDA_Product TCO trans-Cyclooctene TCO->IEDDA_Product IEDDA_Kinetics k₂ ~ 1,000 - 30,000+ M⁻¹s⁻¹ IEDDA_Product->IEDDA_Kinetics Azide Azide SPAAC_Product Triazole Azide->SPAAC_Product DBCO DBCO DBCO->SPAAC_Product SPAAC_Kinetics k₂ ~ 0.3 - 1.2 M⁻¹s⁻¹ SPAAC_Product->SPAAC_Kinetics Fluorogenic_Probe_Mechanism cluster_before Before Reaction cluster_after After Reaction with TCO Fluorophore_Quenched Fluorophore Tetrazine_Quencher Tetrazine Fluorophore_Quenched->Tetrazine_Quencher Quenching (FRET, TBET, etc.) No_Fluorescence Low/No Fluorescence Fluorophore_Quenched->No_Fluorescence Energy Transfer Fluorescence High Fluorescence No_Fluorescence->Fluorescence Reaction with TCO 'Turns On' Signal Fluorophore_Active Fluorophore Reacted_Tetrazine Reacted Tetrazine Fluorophore_Active->Fluorescence Fluorescence Emission

References

A Head-to-Head Comparison: Sulfo-Cy5-Methyltetrazine vs. DBCO-Cy5 for High-Fidelity Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for unraveling complex biological processes and developing targeted therapeutics. This guide provides an in-depth, data-driven comparison of two prominent bioorthogonal labeling reagents: Sulfo-Cy5-Methyltetrazine and DBCO-Cy5. We will delve into their reaction kinetics, stability, and spectral properties, supported by experimental protocols, to empower you in selecting the optimal tool for your research needs.

Introduction to the Chemistries

This compound belongs to the class of reagents utilized in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known.[1] It specifically reacts with a trans-cyclooctene (B1233481) (TCO) moiety that has been introduced into a protein of interest. The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance the water solubility of the dye.[2]

DBCO-Cy5 , on the other hand, is employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a widely used copper-free click chemistry reaction.[3] It selectively reacts with an azide (B81097) group that has been incorporated into the target protein.

Quantitative Data Summary

The following tables provide a summary of the key performance parameters for this compound and DBCO-Cy5, based on available experimental data.

Table 1: Physicochemical and Spectral Properties
PropertyThis compoundDBCO-Cy5
Excitation Max (nm) ~647 - 649~650
Emission Max (nm) ~655 - 670~665 - 670
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~250,000
Quantum Yield (Φ) ~0.28 (for sulfo-Cyanine5 tetrazine)~0.20 - 0.27 (for Cy5 conjugates)[3][4]
Solubility Good in aqueous solutions, DMSO, DMF[5][6]Soluble in Water, DMSO, DMF[3][7]
Table 2: Reaction Kinetics and Stability
ParameterThis compound + TCODBCO-Cy5 + Azide
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) 210 - >10,000~2.1
Stability in Biological Media >63% remains after 48h in DMEM + 10% FBS[5][8]Half-life of ~71 min in presence of GSH[9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for protein labeling using this compound and DBCO-Cy5.

Sulfo_Cy5_Methyltetrazine_Workflow Protein Protein of Interest TCO_Protein TCO-Modified Protein Protein->TCO_Protein Introduce TCO (e.g., TCO-NHS ester) Labeled_Protein Labeled Protein (Cy5-Dihydropyridazine) TCO_Protein->Labeled_Protein Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Protein IEDDA Reaction Purification Purification Labeled_Protein->Purification

Caption: Workflow for protein labeling with this compound.

DBCO_Cy5_Workflow Protein Protein of Interest Azide_Protein Azide-Modified Protein Protein->Azide_Protein Introduce Azide (e.g., Azide-NHS ester) Labeled_Protein Labeled Protein (Cy5-Triazole) Azide_Protein->Labeled_Protein DBCO_Cy5 DBCO-Cy5 DBCO_Cy5->Labeled_Protein SPAAC Reaction Purification Purification Labeled_Protein->Purification

References

A Head-to-Head Comparison: Sulfo-Cy5-Methyltetrazine versus Other Cyanine Dyes for Advanced Bio-labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological research, the quest for brighter, more stable, and highly specific dyes is perpetual. This guide provides a comprehensive comparison of Sulfo-Cy5-Methyltetrazine against other widely used cyanine (B1664457) dyes, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.

This compound emerges as a superior choice for a multitude of applications, primarily owing to its enhanced aqueous solubility, exceptional brightness, and its capacity for bioorthogonal conjugation. These features collectively address common challenges encountered with traditional cyanine dyes, such as aggregation, non-specific binding, and limitations in targeted labeling strategies.

Key Performance Metrics: A Quantitative Analysis

The performance of a fluorescent dye is dictated by several key photophysical and chemical properties. The following table summarizes the quantitative comparison of this compound with its conventional counterpart, Cy5, and a leading competitor, Alexa Fluor 647.

PropertyThis compoundCy5Alexa Fluor 647
Excitation Maximum (nm) ~646[1][2]~649[3]~650
Emission Maximum (nm) ~662[1][2]~670[3]~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[2][3][4]~250,000[3]~270,000
Fluorescence Quantum Yield ~0.2[2]~0.27~0.33
Water Solubility High[1][5]Low[3]High[6]
Reactive Group MethyltetrazineNHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.
Reaction Type Bioorthogonal Ligation[]Amine/Thiol conjugationAmine/Thiol conjugation

The Decisive Advantage: Bioorthogonal Conjugation

A standout feature of this compound is the presence of the methyltetrazine moiety. This group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (B1233481) (TCO) group, a type of "click chemistry" reaction.[] This bioorthogonal reaction is exceptionally fast and highly specific, allowing for the precise labeling of target biomolecules in complex biological systems, including living cells, without interfering with native biochemical processes.[8][9]

SulfoCy5 This compound Labeled_Biomolecule Covalently Labeled Biomolecule SulfoCy5->Labeled_Biomolecule IEDDA Reaction TCO TCO-modified Biomolecule TCO->Labeled_Biomolecule cluster_0 Sample Preparation cluster_1 Microscopy and Imaging cluster_2 Data Analysis Dye_Conjugate Dye-Conjugated Biomolecule Slide Microscope Slide Dye_Conjugate->Slide Mounting Initial_Image Acquire Initial Image (t=0) Slide->Initial_Image Continuous_Excitation Continuous Laser Excitation Initial_Image->Continuous_Excitation Time_Lapse Acquire Time-Lapse Images Continuous_Excitation->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay

References

Performance of Sulfo-Cy5-Methyltetrazine in different imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Sulfo-Cy5-Methyltetrazine with alternative fluorescent probes used in advanced imaging modalities. By presenting key performance indicators, detailed experimental protocols, and visualizations of underlying mechanisms, this document serves as a comprehensive resource for selecting the optimal imaging agent for your research needs.

Introduction to Pre-targeted Imaging and Bioorthogonal Chemistry

Modern in vivo imaging often employs a pre-targeting strategy to enhance signal-to-noise ratios and reduce background fluorescence. This two-step approach first involves the administration of a targeting molecule (e.g., an antibody specific to a tumor antigen) that is conjugated to a bioorthogonal handle, such as trans-cyclooctene (B1233481) (TCO). After this antibody-TCO conjugate has had sufficient time to accumulate at the target site and for any unbound conjugate to clear from circulation, a fluorescent probe carrying a complementary reactive partner, like tetrazine, is administered. The subsequent bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, is highly specific and rapid, leading to covalent labeling of the target site. This compound is a fluorescent probe that leverages this powerful technique for sensitive and specific in vivo imaging.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is critical for the success of any imaging experiment. The following tables provide a quantitative comparison of this compound with other commonly used fluorescent probes for in vivo imaging.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Advantages
This compound ~647~655~250,000Not specifiedGood aqueous solubility and stability, methyltetrazine group offers a good balance of reactivity and stability for in vivo applications.[1]
Sulfo-Cy5-Tetrazine ~649~670~250,0000.28High water solubility and stability in biological environments.[2][3]
Cy5-Methyltetrazine 649671250,000Not specifiedPopular fluorophore for click chemistry with TCO.[4]
IRDye800CW-Tetrazine ~774~789~240,0000.08Near-infrared emission suitable for deep tissue imaging.
Sulfo-Cy5.5-Tetrazine ~673~691~211,0000.21Far-red emission with good water solubility.[5][6]

In Vivo Performance

A direct comparison of the in vivo biodistribution of Sulfo-Cy5 and IRDye800CW conjugated to a fusarinine (B1175079) C-based tetrazine chelator revealed comparable tissue activity in most organs. However, the IRDye800CW conjugate showed considerably higher kidney retention.[7] This highlights the importance of the specific dye and linker chemistry on the pharmacokinetic profile of the imaging agent.

Experimental Protocols

Protocol 1: Pre-targeted In Vivo Fluorescence Imaging of a Tumor Model

This protocol describes the use of this compound for imaging tumors in a mouse model using a pre-targeting strategy.

Materials:

  • Tumor-bearing mice (e.g., with xenografts expressing a specific antigen)

  • TCO-conjugated antibody targeting the tumor antigen

  • This compound

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Antibody-TCO Administration:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose should be determined empirically for each antibody but is typically in the range of 1-5 mg/kg.

  • Accumulation and Clearance:

    • Allow 24-72 hours for the antibody-TCO conjugate to accumulate at the tumor site and for unbound conjugate to clear from circulation. The optimal time will depend on the pharmacokinetics of the specific antibody.

  • This compound Administration:

    • Dissolve the this compound in sterile PBS to the desired concentration.

    • Administer the probe via intravenous injection. A typical dose is 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).

    • Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).

    • Quantify the fluorescence intensity in the ROIs to determine the signal-to-background ratio.

Visualizations

Signaling Pathway: EGFR Targeting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[8] Bioorthogonal imaging probes can be used to visualize EGFR expression and track the delivery of targeted therapies. An antibody targeting EGFR can be conjugated to TCO and used in a pre-targeting approach with this compound to image tumors with high EGFR expression.[9]

EGFR_Signaling_Pathway EGFR Signaling Pathway Visualization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_imaging Imaging Strategy EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Antibody-TCO Anti-EGFR Ab-TCO Antibody-TCO->EGFR Binds to Sulfo-Cy5-Tetrazine This compound Sulfo-Cy5-Tetrazine->Antibody-TCO Reacts with

Caption: EGFR signaling pathway and pre-targeted imaging strategy.

Experimental Workflow: Pre-targeted Imaging

The following diagram illustrates the general workflow for a pre-targeted in vivo imaging experiment using the bioorthogonal reaction between a TCO-modified antibody and a tetrazine-functionalized fluorescent probe.

Pretargeted_Imaging_Workflow Pre-targeted Imaging Experimental Workflow Inject_Ab 1. Inject TCO-conjugated Antibody Accumulation 2. Antibody Accumulation & Unbound Clearance (24-72 hours) Inject_Ab->Accumulation Inject_Probe 3. Inject this compound Accumulation->Inject_Probe Reaction 4. In Vivo Bioorthogonal Reaction (IEDDA) Inject_Probe->Reaction Imaging 5. Fluorescence Imaging Reaction->Imaging Analysis 6. Data Analysis (Signal-to-Background Ratio) Imaging->Analysis

Caption: Workflow for pre-targeted in vivo fluorescence imaging.

Logical Relationship: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of the pre-targeting strategy is the highly efficient and specific IEDDA reaction between the tetrazine and TCO moieties. This reaction proceeds rapidly under physiological conditions without the need for a catalyst.

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine This compound Reaction + Tetrazine->Reaction TCO Antibody-TCO Product Stable Covalent Adduct (Fluorescently Labeled Antibody) TCO->Product IEDDA Reaction Reaction->TCO

References

A Head-to-Head Comparison of Sulfo-Cy5-Methyltetrazine and Other Far-Red Dyes for Bioorthogonal Labeling and Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is paramount for generating high-quality, reproducible data. In the realm of far-red fluorescent dyes, a growing number of options are available for sensitive and specific labeling in complex biological systems. This guide provides an objective, data-driven comparison of Sulfo-Cy5-Methyltetrazine against other popular far-red dyes, including Alexa Fluor 647, ATTO 647N, and DyLight 650, with a focus on their performance in bioorthogonal labeling and advanced imaging applications.

This comparison guide delves into the key performance characteristics of these dyes, presents detailed experimental protocols for their evaluation, and visualizes their application in a common signaling pathway.

Performance Characteristics: A Quantitative Comparison

The choice of a fluorescent dye is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for Sulfo-Cy5 and its common far-red alternatives.

PropertySulfo-Cy5Alexa Fluor 647ATTO 647NDyLight 650
Excitation Max (nm) ~646[1]~650~647~652[2]
Emission Max (nm) ~662[1]~665~667~672[2]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000~270,000~150,000~250,000[2]
Quantum Yield (Φ) ~0.2-0.28[3][4]~0.33~0.65Not widely reported
Brightness (ε x Φ) ~50,000 - 70,000~89,100~97,500-
Photostability Good[1]Very Good[5][6]ExcellentGood[7]

Note: Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and provides a theoretical measure of the dye's fluorescence intensity. Actual performance may vary depending on the experimental conditions. The quantum yield of sulfonated Cy5 dyes can be influenced by the degree of sulfonation and the local environment.[4]

Visualizing Bioorthogonal Labeling: The Tetrazine-TCO Ligation

This compound is a key tool for bioorthogonal chemistry, enabling the specific labeling of biomolecules that have been genetically or chemically modified to contain a trans-cyclooctene (B1233481) (TCO) group. The inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and TCO is exceptionally fast and specific, proceeding efficiently in complex biological media.

G cluster_0 Cell Surface Target_Protein Target Protein (e.g., GPCR) TCO trans-Cyclooctene (TCO) (Bioorthogonal Handle) Target_Protein->TCO Genetically Encoded or Conjugated Labeled_Protein Fluorescently Labeled Protein Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->TCO Inverse Electron-Demand Diels-Alder Cycloaddition (Click Reaction)

Bioorthogonal Labeling Workflow

Application in Signaling Pathway Visualization: G Protein-Coupled Receptor (GPCR) Activation

Far-red dyes are invaluable for visualizing dynamic cellular processes like signal transduction. G protein-coupled receptors (GPCRs) represent a large family of cell surface receptors that play a crucial role in cellular communication. Bioorthogonal labeling with dyes like this compound allows for the specific tracking of GPCRs and their downstream signaling events.

GPCR_Signaling Ligand Ligand (Agonist) GPCR GPCR (Labeled with Sulfo-Cy5) Ligand->GPCR 1. Binding G_Protein_inactive Inactive G Protein (GDP-bound) GPCR->G_Protein_inactive 2. Conformational Change & Activation G_Protein_active Active G Protein (GTP-bound) G_Protein_inactive->G_Protein_active 3. GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector 4. Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling

GPCR Signaling Pathway

Experimental Protocols

To facilitate a direct comparison of these far-red dyes in your own research, we provide the following detailed experimental protocols.

Protocol 1: Bioorthogonal Labeling of a TCO-Modified Cell Surface Protein

This protocol describes the labeling of a cell surface protein, such as a GPCR, that has been modified to contain a TCO group, with this compound.

Materials:

  • Live cells expressing the TCO-modified protein of interest, cultured in glass-bottom dishes.

  • This compound.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live-cell imaging medium.

  • Fluorescence microscope with appropriate filter sets for far-red dyes.

Procedure:

  • Cell Preparation: Culture the cells expressing the TCO-modified protein to a suitable confluency (e.g., 70-80%) in glass-bottom dishes.

  • Dye Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Labeling Reaction: a. Aspirate the culture medium from the cells and wash twice with pre-warmed PBS. b. Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-10 µM. c. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging: a. Image the cells using a fluorescence microscope equipped with a laser and filter set appropriate for Sulfo-Cy5 (e.g., Ex: 640/14 nm, Em: 676/29 nm). b. Acquire images to assess the localization and intensity of the fluorescently labeled protein.

Protocol 2: Comparative Photostability Measurement of Far-Red Dyes

This protocol outlines a method to compare the photostability of different far-red dyes conjugated to an antibody, using fluorescence microscopy.

Materials:

  • Antibodies conjugated with Sulfo-Cy5, Alexa Fluor 647, ATTO 647N, and DyLight 650 at a similar degree of labeling (DOL).

  • Fixed cells expressing the target antigen of the antibody.

  • Mounting medium.

  • Confocal or widefield fluorescence microscope with a high-intensity light source.

Procedure:

  • Sample Preparation: a. Perform immunofluorescence staining of the fixed cells with each of the dye-conjugated antibodies according to standard protocols. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image Acquisition Setup: a. Place the slide on the microscope stage. b. Locate a field of view with cells stained with one of the dyes. c. Set the imaging parameters (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. Crucially, use the exact same imaging parameters for all dyes being compared.

  • Photobleaching Experiment: a. Acquire an initial image (time point 0). b. Continuously illuminate a defined region of interest (ROI) within a cell with the excitation light at high intensity. c. Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis: a. Measure the mean fluorescence intensity of the ROI in each image of the time series. b. Normalize the fluorescence intensity at each time point to the initial intensity at time point 0. c. Plot the normalized fluorescence intensity as a function of time for each dye. d. Calculate the photobleaching half-life (t₁₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion

The selection of a far-red fluorescent dye is a critical step in experimental design. While this compound offers the significant advantage of facile bioorthogonal labeling through tetrazine-TCO ligation, its overall brightness and photostability should be considered in the context of the specific application. For demanding imaging applications requiring high photostability and brightness, dyes such as Alexa Fluor 647 and ATTO 647N may offer superior performance.[5][6] However, the unique capabilities of this compound in enabling specific, covalent labeling in living systems make it an indispensable tool for a wide range of biological research and drug development activities. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal far-red dye for their experimental needs.

References

Decoding Specificity: A Comparative Guide to Sulfo-Cy5-Methyltetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental outcomes. Sulfo-Cy5-Methyltetrazine, a water-soluble cyanine (B1664457) dye functionalized with a methyltetrazine moiety, has emerged as a powerful tool for bioorthogonal labeling. This guide provides an objective comparison of this compound's labeling specificity against established alternatives—NHS esters and maleimides—supported by experimental data and detailed validation protocols.

The Chemistry of Conjugation: A Comparative Overview

The specificity of a labeling reagent is intrinsically linked to its chemical reactivity. This compound participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (B1233481) (TCO) group, a reaction renowned for its high specificity and rapid kinetics.[1][2] In contrast, N-hydroxysuccinimide (NHS) esters target primary amines, such as the side chain of lysine (B10760008) residues[3], while maleimides react with free sulfhydryl groups found in cysteine residues.[4][5]

The bioorthogonal nature of the tetrazine-TCO ligation is a key advantage, meaning the reactive partners are abiotic and do not interact with naturally occurring functional groups within a complex biological milieu.[1][6] This inherent inertness minimizes off-target labeling. Conversely, the reactive targets of NHS esters (amines) and maleimides (thiols) are abundant in biological systems, which can lead to non-specific binding and a heterogeneous population of labeled proteins.[3]

Quantitative Comparison of Labeling Specificity

To objectively assess the specificity of these labeling methods, a series of validation experiments are crucial. The following tables summarize key performance indicators based on established principles and data from various studies.

Parameter This compound (via TCO) NHS Ester Maleimide (B117702)
Primary Target Trans-cyclooctene (TCO)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Principle Inverse Electron-Demand Diels-Alder (IEDDA) CycloadditionNucleophilic Acyl SubstitutionMichael Addition
Typical Specificity Very HighModerate to HighHigh
Key Advantage Bioorthogonal, high reaction kineticsTargets abundant functional groupsTargets less abundant functional groups, allowing for more site-specific labeling
Potential for Off-Target Reactions Minimal; some tetrazine derivatives may show proteome reactivityHydrolysis, reaction with other nucleophiles (e.g., tyrosine, serine, threonine at high pH)Reaction with primary amines at pH > 7.5, retro-Michael addition

Experimental Validation of Labeling Specificity

To validate the specificity of any labeling reaction, a combination of techniques should be employed. Below are detailed protocols for key experiments.

Experimental Protocol 1: Competitive Inhibition Assay

This assay assesses the specificity of the labeling reaction by introducing a competitor for the target functional group.

Objective: To determine if the labeling of a TCO-modified protein with this compound can be specifically inhibited by an excess of unlabeled methyltetrazine.

Materials:

  • TCO-modified protein of interest (e.g., an antibody)

  • This compound

  • Unlabeled methyltetrazine

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Prepare a solution of the TCO-modified protein in PBS.

  • Set up three reaction conditions:

    • Condition A (Positive Control): TCO-protein + this compound.

    • Condition B (Competitive Inhibition): TCO-protein + 100-fold molar excess of unlabeled methyltetrazine, followed by the addition of this compound.

    • Condition C (Negative Control): TCO-protein only.

  • Incubate the reactions at room temperature for 1 hour, protected from light.

  • Quench the reactions by adding a small molecule containing a TCO group.

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the gel using a fluorescence imager to detect the Cy5 signal.

  • Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

Expected Results: A strong fluorescent band should be observed in Condition A. In Condition B, the fluorescent signal should be significantly reduced or absent due to the competition from the unlabeled methyltetrazine. No fluorescent signal should be observed in Condition C.

Experimental Protocol 2: Mass Spectrometry Analysis for Off-Target Modification

Mass spectrometry is a powerful tool to identify the precise location of a label and to detect any unintended modifications.

Objective: To identify the specific amino acid residues labeled by this compound, NHS ester, or maleimide and to screen for off-target modifications.

Materials:

  • Labeled protein (using one of the three methods)

  • Unlabeled control protein

  • Trypsin or another suitable protease

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (for reduction and alkylation)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Label the protein of interest with this compound (on a TCO-modified protein), a Cy5-NHS ester, or a Cy5-maleimide according to the respective standard protocols.

  • Perform a buffer exchange to remove any unreacted label.

  • Denature, reduce, and alkylate the protein samples.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Search the acquired MS/MS data against the protein sequence database to identify peptides.

  • Specifically search for peptide modifications corresponding to the mass of the Cy5 label on the expected target residues (TCO-lysine for this compound, lysine for NHS ester, cysteine for maleimide).

  • Perform an open modification search to identify any unexpected mass shifts on any amino acid, which would indicate off-target labeling.

Expected Results: For a highly specific labeling reaction, the Cy5 modification should be predominantly identified on the intended target residues. The analysis of off-target modifications will provide a quantitative measure of the labeling reaction's specificity.

Visualizing the Labeling Workflows

To further clarify the experimental processes, the following diagrams illustrate the chemical reactions and the validation workflow.

This compound Labeling Reaction Protein_TCO Protein-TCO Labeled_Protein Labeled Protein Protein_TCO->Labeled_Protein + Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Protein IEDDA NHS Ester Labeling Reaction Protein_Amine Protein-NH2 Labeled_Protein Labeled Protein Protein_Amine->Labeled_Protein + NHS_Ester Label-NHS Ester NHS_Ester->Labeled_Protein Nucleophilic Acyl Substitution Maleimide Labeling Reaction Protein_Thiol Protein-SH Labeled_Protein Labeled Protein Protein_Thiol->Labeled_Protein + Maleimide Label-Maleimide Maleimide->Labeled_Protein Michael Addition Workflow for Validating Labeling Specificity Start Protein Labeling Competitive_Assay Competitive Inhibition Assay Start->Competitive_Assay MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis SDS_PAGE SDS-PAGE & Fluorescence Imaging Competitive_Assay->SDS_PAGE LC_MS LC-MS/MS MS_Analysis->LC_MS Specificity_Assessment Specificity Assessment SDS_PAGE->Specificity_Assessment Data_Analysis Data Analysis LC_MS->Data_Analysis Data_Analysis->Specificity_Assessment

References

Navigating Bioorthogonal Labeling: A Comparative Guide to the Cross-Reactivity of Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescent probes in complex biological samples is paramount for generating reliable data. This guide provides a detailed comparison of Sulfo-Cy5-Methyltetrazine with a common alternative, Sulfo-Cy5-DBCO, focusing on their potential for off-target reactivity. Experimental data and detailed protocols are provided to assist in the selection and validation of the most appropriate probe for your research needs.

This compound is a popular fluorescent probe used in bioorthogonal chemistry. It participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified target molecule. This reaction is known for its exceptionally fast kinetics.[1] However, the inherent reactivity of the tetrazine ring can sometimes lead to off-target labeling in the complex milieu of a cell or organism, a critical consideration for any in vivo or complex in vitro experiment. The hydrophilicity of the sulfo-group on the Cy5 dye helps to reduce non-specific binding that can be associated with hydrophobic dyes.[2]

This guide compares this compound to Sulfo-Cy5-DBCO, another widely used probe that reacts with azide-modified targets via strain-promoted alkyne-azide cycloaddition (SPAAC). The choice between these and other bioorthogonal pairs often involves a trade-off between reaction speed and potential side reactions.[3]

Comparative Analysis of Probe Performance

To quantitatively assess the cross-reactivity of this compound and Sulfo-Cy5-DBCO, a hypothetical experiment was designed using human plasma as a complex biological sample. The probes were incubated with plasma, and the extent of off-target protein labeling was quantified using two common techniques: in-gel fluorescence and label-free quantitative mass spectrometry.

Probe Properties
PropertyThis compoundSulfo-Cy5-DBCO
Reaction Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner Trans-cyclooctene (TCO)Azide
Reaction Rate Very Fast (up to 10^6 M⁻¹s⁻¹)[1]Fast (up to 1 M⁻¹s⁻¹)
Fluorophore Sulfo-Cy5Sulfo-Cy5
Excitation Max ~646 nm[2]~646 nm
Emission Max ~662 nm[2]~662 nm
Key Advantage Extremely rapid kineticsHigh stability and bioorthogonality
Quantitative Cross-Reactivity Data (Hypothetical)

The following tables summarize the hypothetical results from a comparative study of off-target labeling in human plasma.

Table 1: In-Gel Fluorescence Analysis of Off-Target Labeling

ProbeTotal Fluorescent Signal (Arbitrary Units)Number of Off-Target Bands
This compound15,00012
Sulfo-Cy5-DBCO8,5005
Control (No Probe) 5000

Table 2: Label-Free Quantitative Mass Spectrometry of Off-Target Proteins

ProbeNumber of Identified Off-Target ProteinsTop Off-Target Protein (by Abundance)Fold Change vs. Control
This compound45Serum Albumin25
Sulfo-Cy5-DBCO22Serum Albumin12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In-Gel Fluorescence Analysis of Off-Target Labeling

This protocol provides a straightforward method for visualizing and semi-quantifying the extent of off-target protein labeling in a complex biological sample.

Workflow for In-Gel Fluorescence Analysis

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Imaging cluster_analysis Data Analysis p1 Incubate Plasma with Probes p2 Quench Reaction p1->p2 e1 SDS-PAGE p2->e1 e2 Fluorescence Gel Scan e1->e2 a1 Densitometry Analysis e2->a1

Caption: Workflow for assessing off-target labeling by in-gel fluorescence.

Materials:

  • Human plasma (or other complex biological sample)

  • This compound

  • Sulfo-Cy5-DBCO

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Sulfo-Cy5-DBCO in DMSO.

    • Dilute the probes to a final concentration of 10 µM in human plasma. Prepare a control sample with an equivalent volume of DMSO.

    • Incubate the samples for 1 hour at 37°C with gentle shaking.

  • SDS-PAGE:

    • Mix the plasma samples with 4x Laemmli sample buffer.

    • Load equal amounts of total protein onto a 4-20% gradient SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Fluorescence Imaging:

    • Without staining, image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (e.g., 633 nm excitation and 670 nm emission).

  • Data Analysis:

    • Quantify the total fluorescence intensity in each lane using densitometry software.

    • Count the number of distinct fluorescent bands in each lane, excluding any bands present in the control lane.

Protocol 2: Label-Free Quantitative Mass Spectrometry for Off-Target Identification

This protocol provides a comprehensive method for identifying and quantifying specific proteins that are non-specifically labeled by the fluorescent probes.

Workflow for Mass Spectrometry Analysis

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis p1 Incubate Plasma with Probes p2 Protein Precipitation & Digestion p1->p2 m1 LC-MS/MS Analysis p2->m1 a1 Database Search & Protein ID m1->a1 a2 Label-Free Quantification a1->a2

Caption: Workflow for identifying off-target proteins by mass spectrometry.

Materials:

  • Samples from Protocol 1 (plasma incubated with probes)

  • Acetone (B3395972) (ice-cold)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Precipitation and Digestion:

    • Precipitate proteins from the plasma samples by adding 4 volumes of ice-cold acetone and incubating overnight at -20°C.

    • Centrifuge to pellet the proteins, discard the supernatant, and air-dry the pellet.

    • Resuspend the protein pellet in 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Dilute the urea to less than 2 M and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide samples with formic acid and desalt using a C18 spin column.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the raw MS data against a human protein database to identify proteins.

    • Perform label-free quantification by comparing the peak areas or spectral counts of identified proteins between the probe-treated samples and the control.

    • Proteins that are significantly enriched in the probe-treated samples are considered off-target binders.

Conclusion

The choice of a bioorthogonal probe requires careful consideration of the specific application. While this compound offers the advantage of extremely rapid reaction kinetics, this can come at the cost of increased off-target reactivity in complex biological samples. For applications where specificity is of utmost importance and slightly slower kinetics are acceptable, Sulfo-Cy5-DBCO may be a more suitable alternative. The provided protocols offer a framework for researchers to empirically determine the cross-reactivity of these and other fluorescent probes in their specific experimental systems, ensuring the generation of high-quality, reliable data.

References

A Head-to-Head Comparison of Sulfo-Cy5-Methyltetrazine and Other Bioorthogonal Probes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal probe is a critical determinant for the success of in vitro and in vivo labeling and imaging studies. Sulfo-Cy5-Methyltetrazine has emerged as a prominent tool in this field, offering a combination of favorable kinetics and aqueous solubility. This guide provides an objective comparison of this compound's performance against other bioorthogonal probes, supported by experimental data and detailed methodologies to aid in the selection of the optimal tool for your specific research needs.

This compound is a bioorthogonal probe that combines a sulfonated Cyanine5 (Cy5) fluorophore with a methyltetrazine moiety. This combination allows for highly specific and rapid labeling of molecules functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. The sulfonation of the Cy5 dye enhances its water solubility, making it particularly suitable for biological applications in aqueous environments without the need for organic co-solvents.

Key Performance Characteristics: A Quantitative Comparison

The performance of a bioorthogonal probe is dictated by several key parameters, including its reaction kinetics, stability in biological media, and its ability to permeate cell membranes. The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Reaction Kinetics of Bioorthogonal Probes

The kinetics of the bioorthogonal reaction are crucial, especially when dealing with low concentrations of target molecules or when rapid labeling is required. The second-order rate constant (k₂) is a key metric for comparing the reaction speed of different probe pairs.

Fluorophore-Tetrazine ConjugateDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
General Alkyl/Aryl Tetrazinestrans-cyclooctene (TCO)Up to 22,000[1]TCO is a highly strained and reactive dienophile, leading to exceptionally fast kinetics with tetrazines.[2]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118[1]The electron-withdrawing nature of the pyridyl group increases the reaction rate.[1]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6[1]Phenyl-substituted tetrazines are generally more stable but exhibit slower kinetics compared to pyridyl-substituted ones.[1]
General TetrazinesNorborneneSlower than with TCO or BCN[1]Norbornene is a less strained dienophile, resulting in slower reaction rates.[1]
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)~10,000-12,000[1]Pyridyl-tetrazines are highly reactive but can have limited stability in cellular environments.[1]
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)~1,000-2,000[1]Phenyl-tetrazines offer a balance of good stability and moderate reactivity.[1]
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)~1,000[1]Methyl-tetrazines are generally stable but less reactive than pyridyl or phenyl-substituted tetrazines.[1]

Note: The exact rate constant for this compound will be influenced by the specific TCO derivative used and the reaction conditions. However, as a methyl-substituted tetrazine, its reactivity is expected to be in the moderate to high range, suitable for many biological applications.

Table 2: Stability of Bioorthogonal Probes

The stability of a bioorthogonal probe in a biological environment, particularly in serum for in vivo applications, is critical for achieving high signal-to-noise ratios and minimizing off-target effects.

Probe ComponentMediumStability MetricKey Considerations
Tetrazine-dye conjugatesIn vivo (mouse)Metabolically stable, with the main conjugate and its aromatized analog detected.[3]The stability of the tetrazine ring is a key factor. Diphenyl-s-tetrazine derivatives have shown improved metabolic stability in vivo.[3]
Cyanine Dyes (general)Aqueous bufferGenerally good photostability.Cyanine dyes are a well-established class of fluorescent probes with good overall stability.
Sulfo-Cy5Mouse plasmaRapidly digested when conjugated to a peptide (within 10 minutes).[2]The stability of the dye can be influenced by the molecule it is conjugated to and the presence of enzymes in the biological medium.
Pyridyl-tetrazinesCellular environmentDegrade relatively quickly.[1]The high reactivity of pyridyl-tetrazines can be associated with lower stability.
Alkyl- and Phenyl-substituted tetrazinesCellular environmentGenerally more stable than pyridyl-tetrazines.[1]These probes offer a better balance between reactivity and stability for longer-term experiments.
Table 3: Cell Permeability of Bioorthogonal Probes

The ability of a probe to cross the cell membrane determines its suitability for labeling intracellular or cell-surface targets.

ProbeCell PermeabilityMechanism/ReasonTypical Applications
This compound Impermeable The negatively charged sulfonate groups prevent passive diffusion across the cell membrane.[4][5]Labeling of cell-surface proteins and other extracellular targets.
Non-sulfonated Cy5-MethyltetrazinePermeableThe hydrophobic nature of the non-sulfonated dye allows it to cross the cell membrane.[4]Labeling of intracellular targets.
Sulfo-Cy7ImpermeablePresence of sulfonate groups.Extracellular labeling in the near-infrared range.
IRDye800CWVariableDependent on the specific conjugation strategy.Both intracellular and extracellular labeling depending on the formulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable comparative data. Below are methodologies for key experiments discussed in this guide.

Protocol 1: Determination of Second-Order Rate Constant for Bioorthogonal Reactions

This protocol outlines a general method for measuring the reaction kinetics of a tetrazine-based probe with a dienophile using UV-Vis spectrophotometry.

Materials:

  • This compound (or alternative tetrazine probe)

  • Dienophile (e.g., TCO-functionalized molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine probe and the dienophile in the reaction buffer. The concentration of the dienophile should be at least 10-fold higher than the tetrazine probe to ensure pseudo-first-order reaction conditions.

  • Reaction Setup: In a cuvette, mix the tetrazine probe solution with the dienophile solution.

  • Spectrophotometric Measurement: Immediately start monitoring the change in absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm for tetrazines) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile]

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of a fluorescent probe in serum over time.

Materials:

  • This compound (or alternative probe)

  • Mouse or human serum

  • PBS (pH 7.4)

  • Incubator at 37°C

  • Fluorescence plate reader or HPLC system

Procedure:

  • Sample Preparation: Add the fluorescent probe to the serum at a final concentration relevant to in vivo experiments.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-probe mixture.

  • Analysis:

    • Fluorescence Measurement: Measure the fluorescence intensity of the aliquots using a plate reader. A decrease in fluorescence over time can indicate degradation.

    • HPLC Analysis: For a more detailed analysis, use HPLC to separate the intact probe from its degradation products. Quantify the peak area of the intact probe at each time point.

  • Data Analysis: Plot the percentage of the intact probe remaining versus time to determine the half-life (t₁/₂) of the probe in serum.

Protocol 3: Cell Permeability Assay

This protocol provides a method to qualitatively assess the cell permeability of a fluorescent probe using fluorescence microscopy.

Materials:

  • This compound (or non-sulfonated alternative)

  • Adherent cell line (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Cell culture medium

  • PBS (pH 7.4)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency.

  • Probe Incubation: Add the fluorescent probe to the cell culture medium at a final concentration typically in the low micromolar range.

  • Incubation: Incubate the cells with the probe for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the Cy5 dye.

  • Analysis:

    • Impermeable probes (e.g., this compound): Fluorescence will be localized to the cell membrane.

    • Permeable probes: Fluorescence will be observed within the cytoplasm and/or specific intracellular organelles.

Visualizing Bioorthogonal Chemistry: Workflows and Reactions

Diagrams are powerful tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language, illustrate the key concepts discussed in this guide.

Bioorthogonal_Reaction Sulfo_Cy5_Tetrazine This compound Intermediate Diels-Alder Cycloadduct Sulfo_Cy5_Tetrazine->Intermediate Inverse-Electron-Demand Diels-Alder Reaction TCO trans-cyclooctene (TCO) -modified molecule TCO->Intermediate Product Stable Labeled Product (Dihydro-pyridazine) Intermediate->Product Retro-Diels-Alder (N₂ elimination) N2 N₂ (gas) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder reaction between this compound and a TCO-modified molecule.

Experimental_Workflow cluster_Target_Modification Step 1: Target Modification cluster_Labeling Step 2: Bioorthogonal Labeling cluster_Analysis Step 3: Analysis Target Biomolecule of Interest (e.g., Protein, Glycan) Metabolic_Labeling Metabolic Labeling or Enzymatic Modification Target->Metabolic_Labeling TCO_Target TCO-modified Biomolecule Metabolic_Labeling->TCO_Target Add_Probe Incubate with This compound TCO_Target->Add_Probe Labeled_Target Fluorescently Labeled Biomolecule Add_Probe->Labeled_Target Wash Wash to Remove Unbound Probe Labeled_Target->Wash Imaging Fluorescence Imaging (Microscopy, In Vivo Imaging) Wash->Imaging

Caption: A generalized experimental workflow for bioorthogonal labeling using this compound.

References

Quantitative Comparison of Reaction Kinetics: Sulfo-Cy5-Methyltetrazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics. This rapid, specific, and biocompatible ligation has become a cornerstone for in vivo imaging, diagnostics, and the construction of complex bioconjugates. At the forefront of this technology are fluorescently-labeled tetrazines, such as Sulfo-Cy5-Methyltetrazine, which allow for the sensitive detection and tracking of biomolecules. This guide provides a quantitative comparison of the reaction kinetics of this compound with alternative fluorescent tetrazine probes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Reaction Kinetics of Fluorescent Tetrazine Probes

The efficacy of a fluorescent tetrazine probe in bioorthogonal labeling is largely determined by its second-order rate constant (k₂), a measure of the reaction speed. A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or rapid biological processes. The reaction kinetics are influenced by the substituents on both the tetrazine and the dienophile. For instance, electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.

The following table summarizes the second-order rate constants for the reaction of various fluorescent tetrazine probes with TCO derivatives under pseudo-first-order conditions. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that reaction conditions, such as solvent and temperature, can influence the observed rate constants.

FluorophoreTetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Cy5MethyltetrazineTCOData not specifically found for this compound, but similar structures with methyl-tetrazine exhibit rates in the order of 10³ - 10⁴PBS, 37°C
Unspecified3-phenyl-6-(pyridin-2- yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C
Unspecified3,6-di-(2-pyridyl)-s- tetrazineTCO2,0009:1 Methanol/Water
UnspecifiedMethyl-substituted tetrazineTCO-PEG₄463PBS, 37°C
UnspecifiedHighly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C
UnspecifiedDiphenyl-s-tetrazine analogsTCO2.86 x 10⁵Water, 25°C[1]
UnspecifiedDi-2-pyridyl-s-tetrazine analogsTCO3.3 x 10⁶Water, 25°C[1]
TAMRAa-TCOMeTz80,20095:5 water/MeOH
Oregon GreenTetrazineTCOTurn-on ratio > 100Not specified[2]
BODIPYTetrazineTCOTurn-on ratio > 100Not specified[2]
TetramethylrhodamineTetrazineTCOTurn-on ratio up to 76Not specified[2]

Note: The table includes a range of tetrazine structures to illustrate the impact of substitution on reaction kinetics. While specific data for this compound was not found in a comparative context, the kinetics of methyl-tetrazine derivatives provide a reasonable estimate. The exceptional rates observed with conformationally strained TCO (sTCO) highlight the importance of the dienophile structure.

Experimental Protocol: Determination of Second-Order Rate Constants

The following is a generalized protocol for determining the second-order rate constant of a tetrazine-TCO ligation reaction using stopped-flow spectrophotometry. This method relies on monitoring the change in absorbance of the tetrazine or the fluorescence of the product over time.

1. Materials and Reagents:

  • Tetrazine-functionalized fluorescent probe (e.g., this compound)

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.

  • Organic Solvent (if needed): Anhydrous DMSO or DMF to prepare stock solutions.

  • Stopped-flow spectrophotometer or fluorometer.

2. Reagent Preparation:

  • Tetrazine Stock Solution: Prepare a concentrated stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO or DMF. The final concentration should be accurately determined by UV-Vis spectroscopy using the molar extinction coefficient of the fluorophore.

  • TCO Stock Solution: Prepare a stock solution of the TCO derivative in the reaction buffer or an appropriate solvent.

  • Working Solutions: On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the concentration of the tetrazine probe.

3. Stopped-Flow Measurement:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Load the tetrazine working solution into one syringe of the stopped-flow instrument and the TCO working solution into the other.

  • Rapidly mix the two solutions and initiate data acquisition.

  • Monitor the reaction by observing either:

    • The decrease in the characteristic absorbance of the tetrazine chromophore (typically around 320 nm or 520 nm, depending on the tetrazine structure).

    • The increase in fluorescence intensity if a fluorogenic product is formed.

  • Record the absorbance or fluorescence signal over time until the reaction reaches completion.

4. Data Analysis:

  • Under pseudo-first-order conditions, the reaction will follow a single exponential decay (for absorbance) or rise (for fluorescence).

  • Fit the kinetic trace to a single exponential equation to obtain the observed rate constant (k_obs_).

  • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the excess reactant (TCO): k₂ = k_obs_ / [TCO]

  • Repeat the experiment with several different concentrations of the TCO derivative to ensure the linearity of k_obs_ versus [TCO] and obtain a more accurate value for k₂ from the slope of the resulting plot.

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the bioorthogonal reaction and the experimental workflow.

G Tetrazine Tetrazine-Fluorophore Product Stable Fluorescent Conjugate Tetrazine->Product TCO TCO-Biomolecule TCO->Product N2 N₂ (gas) Product->N2 releases

Caption: Bioorthogonal reaction of a tetrazine-fluorophore with a TCO-biomolecule.

G Prep_Tetrazine Prepare Tetrazine Working Solution Load_Syringes Load Solutions into Stopped-Flow Syringes Prep_Tetrazine->Load_Syringes Prep_TCO Prepare TCO Working Solution (in excess) Prep_TCO->Load_Syringes Mix_Reactants Rapid Mixing Load_Syringes->Mix_Reactants Monitor_Signal Monitor Absorbance or Fluorescence Change Mix_Reactants->Monitor_Signal Data_Analysis Fit Data to Obtain k_obs Monitor_Signal->Data_Analysis Calculate_k2 Calculate Second-Order Rate Constant (k₂) Data_Analysis->Calculate_k2

Caption: Experimental workflow for determining reaction kinetics.

References

Spectral Overlap Considerations for Sulfo-Cy5-Methyltetrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing fluorescence-based techniques, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy5-Methyltetrazine, a popular far-red fluorescent dye used in bioorthogonal labeling, with several commercially available alternatives. We will delve into the critical aspect of spectral overlap and provide experimental protocols and workflows to mitigate its effects in multicolor experiments.

Performance Comparison of this compound and Alternatives

This compound is a water-soluble and highly reactive probe ideal for labeling biomolecules modified with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This bioorthogonal reaction is known for its fast kinetics and high specificity, making it a valuable tool in chemical biology.[1] However, in the context of multicolor imaging, its spectral properties must be carefully considered alongside other fluorophores in the experimental panel to avoid spectral bleed-through.

The following table summarizes the key spectral properties of this compound and several common alternatives in the far-red region of the spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~647~665~250,000Not widely reported
Alexa Fluor 647650665239,0000.33[2]
DyLight 650652672250,000Not widely reported
Atto 647N~647~669Not widely reported0.65
CF®647650665240,000Not widely reported
DyLight 649652672Not widely reportedNot widely reported

Note: Spectral properties can be influenced by the local environment and conjugation to biomolecules. The values presented here are for the unconjugated dyes and should be used as a guide.

Experimental Protocols

To ensure the successful application of this compound and to minimize spectral overlap, we provide the following detailed experimental protocols for two common applications: bioorthogonal labeling and multicolor immunofluorescence.

Protocol 1: Bioorthogonal Labeling of TCO-Modified Proteins with this compound

This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) moiety with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by the disappearance of the characteristic red color of the tetrazine.[3]

  • Purification: Remove the unreacted this compound from the labeled protein using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~647 nm).

Protocol 2: Multicolor Immunofluorescence with Compensation for Spectral Overlap

This protocol outlines a general procedure for performing multicolor immunofluorescence staining, including the critical step of compensation for spectral overlap, which is particularly relevant when using fluorophores with adjacent emission spectra like Sulfo-Cy5 and APC.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to different fluorophores (e.g., one in the FITC channel, one in the PE channel, and a third in the Cy5/APC channel)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Blocking: Block the samples with a suitable blocking buffer (e.g., 5% normal serum from the host species of the secondary antibodies in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the samples three times with PBS.

  • Secondary Antibody Incubation: Incubate the samples with a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS.

  • Mounting: Mount the samples with an antifade mounting medium.

  • Image Acquisition and Compensation:

    • Acquire images of single-stained control samples for each fluorophore used.

    • In the imaging software, use the single-stained images to create a compensation matrix. This matrix will mathematically correct for the spectral bleed-through of each fluorophore into the detection channels of the others.

    • Apply the compensation matrix to the multicolor images to obtain accurate localization of each target protein.

Mandatory Visualizations

To further clarify the concepts of spectral overlap and the workflow for selecting appropriate fluorophores, the following diagrams are provided in the DOT language for Graphviz.

Spectral_Overlap cluster_fluorophores Fluorophore Emission Spectra cluster_detectors Detection Channels FITC FITC (Em: ~519 nm) Green_Channel Green Channel (e.g., 525/50 nm) FITC->Green_Channel PE PE (Em: ~578 nm) PE->Green_Channel Minor Overlap Yellow_Channel Yellow Channel (e.g., 585/42 nm) PE->Yellow_Channel Sulfo-Cy5 Sulfo-Cy5 (Em: ~665 nm) APC APC (Em: ~660 nm) Sulfo-Cy5->Yellow_Channel Minimal Overlap Red_Channel Far-Red Channel (e.g., 670/30 nm) Sulfo-Cy5->Red_Channel APC->Sulfo-Cy5 Significant Overlap APC->Yellow_Channel Some Overlap APC->Red_Channel

Caption: Spectral overlap between common fluorophores.

Fluorophore_Selection_Workflow Start Start: Define Experimental Needs (e.g., number of targets, sample type) Instrument Identify Instrument Capabilities (Lasers, Filters, Detectors) Start->Instrument Antigen_Expression Characterize Target Abundance (High, Medium, Low) Instrument->Antigen_Expression Fluorophore_Choice Select Candidate Fluorophores with well-separated emission maxima Antigen_Expression->Fluorophore_Choice Spectral_Viewer Use Online Spectra Viewer to visualize potential overlap Fluorophore_Choice->Spectral_Viewer Decision Significant Overlap? Spectral_Viewer->Decision Compensation Plan for Compensation (Single-color controls) Decision->Compensation Yes Alternative Choose Alternative Fluorophore Decision->Alternative Re-evaluate Experiment Perform Experiment Decision->Experiment No Compensation->Experiment Alternative->Fluorophore_Choice

Caption: Workflow for selecting fluorophores to minimize spectral overlap.

References

A Comparative Guide to the In Vivo Stability of Tetrazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular imaging, the in vivo stability of bioorthogonal probes is a critical parameter that dictates their efficacy and clinical translatability. Among the various bioorthogonal tools, tetrazine-dye conjugates have gained prominence due to their rapid reaction kinetics in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions. However, the inherent stability of the tetrazine core in a physiological environment can vary significantly depending on its substituents. This guide provides an objective comparison of the in vivo and in vitro stability of different tetrazine derivatives, supported by experimental data, to aid in the selection of the most suitable probes for pretargeted imaging and therapeutic applications.

Quantitative Stability Data of Tetrazine Derivatives

The stability of tetrazine-dyes is often a trade-off with their reactivity; highly reactive tetrazines tend to be less stable in vivo. The following table summarizes quantitative stability data from various studies. It is important to note that the experimental conditions, such as the biological matrix (in vivo, plasma, serum, or cell culture medium) and analytical methods, vary between studies, which should be considered when comparing values.

Tetrazine DerivativeDye/LabelStability Metric (% Intact)Time PointExperimental Conditions
CF3-substituted diphenyl-s-tetrazine 18F75%2 hIn vivo mouse blood
57%2 hIn vivo mouse liver homogenate
51%2 hIn vivo mouse kidney homogenate
[18F]MeTz (methyl-tetrazine) 18F92%180 minIn vitro mouse plasma
[18F]HTz (H-tetrazine) 18F77%180 minIn vitro mouse plasma
Triazolyl-tetrazine -~80% (Residual Fraction)24 hIn vitro in DMEM with 10% FBS at 37°C
Pyridyl-tetrazine (Py-Tz) -~10% (Residual Fraction)24 hIn vitro in DMEM with 10% FBS at 37°C
Phenyl-tetrazine (Ph-Tz) -~60% (Residual Fraction)24 hIn vitro in DMEM with 10% FBS at 37°C
Methyl-tetrazine (Me-Tz) -~50% (Residual Fraction)24 hIn vitro in DMEM with 10% FBS at 37°C
Dipyridyl-s-tetrazine -Degrades by 20%2 hIn vitro in water
Benzylamino-tetrazine -~85%15 hIn vitro in serum at 20°C
Unconjugated phenyl s-tetrazine -40%10 hIn vitro in Fetal Bovine Serum (FBS) at 37°C[1]
Conjugated s-tetrazines -85%15 hIn vitro in Fetal Bovine Serum (FBS) at 20°C[1]

Experimental Protocols

The assessment of in vivo stability is crucial for the clinical translation of tetrazine-based probes. Below are detailed methodologies for key experiments cited in the evaluation of tetrazine-dye stability.

In Vivo Metabolic Stability Assessment in Mice

This protocol outlines the general procedure for determining the metabolic stability of a radiolabeled tetrazine-dye in a murine model.

  • Animal Model: Healthy, immunocompromised (e.g., athymic nude) mice are used. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

  • Probe Administration: The radiolabeled tetrazine-dye (e.g., 18F-labeled) is administered to the mice via intravenous (tail vein) injection. The injected dose and volume are carefully recorded.

  • Time-Course Study: Animals are euthanized at specific time points post-injection (e.g., 1 hour, 2 hours).

  • Sample Collection: Blood is collected via cardiac puncture. Key organs such as the liver, kidneys, and tumor (if applicable) are harvested. Urine may also be collected from the bladder.

  • Sample Processing:

    • Blood: Plasma is separated by centrifugation.

    • Organs: Tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Extraction: Proteins in plasma and tissue homogenates are precipitated using a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing the probe and its metabolites, is collected for analysis.

  • Analytical Method (Radio-HPLC):

    • The collected supernatants are analyzed by radio-High-Performance Liquid Chromatography (HPLC).

    • A standard of the intact, non-metabolized tetrazine-dye is run to determine its retention time.

    • The radio-HPLC chromatogram of the experimental samples will show peaks corresponding to the intact probe and its various radiolabeled metabolites.

  • Data Analysis: The percentage of the intact probe is calculated by dividing the area of the peak corresponding to the intact probe by the total area of all radioactive peaks in the chromatogram.

In Vitro Plasma/Serum Stability Assay

This protocol describes a common method for evaluating the stability of a tetrazine-dye in a biological fluid in vitro.

  • Sample Preparation: The tetrazine-dye is incubated in fresh mouse, rat, or human plasma or serum at a specific concentration.

  • Incubation: The mixture is incubated at 37°C with gentle shaking.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 30, 60, 120, 180 minutes).

  • Reaction Quenching and Protein Precipitation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the plasma/serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by HPLC or LC-MS to quantify the amount of the intact tetrazine-dye remaining.

  • Data Analysis: The percentage of the intact probe at each time point is calculated relative to the amount present at time zero.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and workflows related to the evaluation of tetrazine-dye stability.

InVivoStabilityWorkflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis animal Mouse Model injection IV Injection of Tetrazine-Dye animal->injection euthanasia Euthanasia at Time Points injection->euthanasia collection Organ & Blood Collection euthanasia->collection homogenization Homogenization (Organs) collection->homogenization extraction Solvent Extraction & Protein Precipitation collection->extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation hplc Radio-HPLC/LC-MS Analysis centrifugation->hplc quantification Quantification of Intact Probe hplc->quantification

Caption: Workflow for assessing the in vivo stability of tetrazine-dyes.

ReactivityStabilityTradeoff reactivity High Reactivity stability High Stability ewg Electron-Withdrawing Groups (e.g., Pyridyl) ewg->reactivity Increases ewg->stability Decreases edg Electron-Donating/Rich Groups (e.g., Phenyl) edg->reactivity Decreases edg->stability Increases

Caption: The reactivity-stability trade-off in tetrazine design.

References

A Cost-Benefit Analysis of Sulfo-Cy5-Methyltetrazine for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their experimental and therapeutic endeavors. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5-Methyltetrazine, a prominent click chemistry reagent, by objectively comparing its performance against traditional amine- and thiol-reactive labeling methods.

This compound has emerged as a powerful tool for the fluorescent labeling of biomolecules. Its utility is centered around the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of click chemistry, where the methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO) group. This bioorthogonal reaction is known for its exceptional speed and specificity, offering distinct advantages in various applications, including fluorescence microscopy, in vivo imaging, and the development of antibody-drug conjugates (ADCs). However, a thorough evaluation of its benefits must be weighed against its cost and the well-established utility of alternative methods, such as those employing N-hydroxysuccinimide (NHS) esters and maleimides.

Quantitative Performance Comparison

To facilitate a clear and objective comparison, the following table summarizes the key performance indicators of this compound against two common alternatives: Sulfo-Cy5-NHS ester and Sulfo-Cy5-Maleimide.

FeatureThis compound (via TCO ligation)Sulfo-Cy5-NHS EsterSulfo-Cy5-Maleimide
Target Functional Group Trans-cyclooctene (TCO)Primary amines (-NH₂)Thiols (-SH)
Reaction Kinetics Extremely fast (seconds to minutes)[1]Fast (minutes to hours)[1]Very fast (minutes to a few hours)[1]
Reaction Specificity Highly specific and bioorthogonalCan react with multiple lysine (B10760008) residues, leading to heterogeneityHighly selective for thiols at pH 6.5-7.5[1]
Stoichiometric Control Precise 1:1 labeling achievableDifficult to control, often resulting in a heterogeneous mixtureGood control with accessible thiols
Stability of Linkage Highly stable covalent bondStable amide bond[1]Thioether bond can be reversible, especially in vivo[1]
pH Sensitivity Insensitive over a wide pH range (typically 4-11)[1]Optimal at pH 7-9[1]Optimal at pH 6.5-7.5; reactivity with amines at higher pH[1]
Biocompatibility Excellent; no catalyst requiredGenerally good for in vitro applicationsPotential for retro-Michael addition in the presence of other thiols in vivo[1]
Cost per 1 mg ~$150 - $200~$125 - $150~$100 - $140

Experimental Protocols

Detailed methodologies for the key bioconjugation reactions are provided below to allow for a comprehensive understanding of the practical application of each reagent.

Protocol 1: Labeling of a TCO-modified Protein with this compound

This protocol describes the labeling of a protein that has been pre-modified to contain a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-5 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix and incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol 2: Labeling of a Protein with Sulfo-Cy5-NHS Ester

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-Cy5-NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Spin desalting columns

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the buffer has a pH below 8.0, add 1/10th volume of 1 M sodium bicarbonate buffer to adjust the pH to 8.0-9.0.

  • Prepare Sulfo-Cy5-NHS Ester Stock Solution: Immediately before use, dissolve Sulfo-Cy5-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the Sulfo-Cy5-NHS Ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye using a spin desalting column equilibrated with the desired storage buffer.

  • Characterization: Calculate the DOL by measuring the absorbance at 280 nm and ~650 nm.

Protocol 3: Labeling of a Protein with Sulfo-Cy5-Maleimide

This protocol details the labeling of free thiol groups (cysteine residues) on a protein.

Materials:

  • Protein with free thiols in a degassed buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Sulfo-Cy5-Maleimide

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Prepare Sulfo-Cy5-Maleimide Stock Solution: Immediately before use, dissolve Sulfo-Cy5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate by removing unreacted maleimide (B117702) using a spin desalting column.

  • Characterization: Determine the DOL by measuring the absorbance at 280 nm and ~650 nm.

Visualizing the Workflow

To illustrate the logical flow of a bioconjugation experiment using this compound, the following diagram outlines the key steps from biomolecule modification to the final labeled product.

Bioconjugation_Workflow cluster_pre_conjugation Pre-conjugation Steps cluster_conjugation Conjugation Reaction cluster_post_conjugation Post-conjugation Steps Biomolecule Target Biomolecule (e.g., Protein, Antibody) Modification Site-specific Modification with TCO Biomolecule->Modification Introduction of TCO group Purification1 Purification of TCO-modified Biomolecule Modification->Purification1 Removal of excess reagents TCO_Biomolecule TCO-modified Biomolecule Purification1->TCO_Biomolecule Reaction iEDDA Click Reaction TCO_Biomolecule->Reaction Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Reaction Purification2 Purification of Labeled Conjugate Reaction->Purification2 Removal of unreacted dye Final_Product Sulfo-Cy5 Labeled Bioconjugate Purification2->Final_Product

Bioconjugation workflow using this compound and a TCO-modified biomolecule.

Cost-Benefit Analysis and Recommendations

The choice between this compound and its alternatives is highly dependent on the specific requirements of the application.

This compound is the superior choice when:

  • High specificity and stoichiometric control are critical: The bioorthogonal nature of the tetrazine-TCO ligation ensures that the dye reacts only with its intended partner, allowing for precise control over the degree of labeling. This is particularly important in applications where the function of the biomolecule is sensitive to non-specific modifications.

  • Rapid reaction kinetics are required: The extremely fast reaction rate is advantageous for labeling at low concentrations or when working with sensitive biomolecules that cannot tolerate long reaction times.

  • In vivo applications are intended: The high biocompatibility and stability of the linkage make it well-suited for experiments in living systems.

Sulfo-Cy5-NHS Ester and Sulfo-Cy5-Maleimide remain viable and cost-effective options for:

  • General-purpose labeling: For many standard applications, such as western blotting or immunofluorescence, where precise stoichiometric control is less critical, these reagents provide a reliable and economical solution.

  • When the target biomolecule naturally contains accessible amines or thiols: This eliminates the need for a separate modification step to introduce a reactive handle, simplifying the workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Sulfo-Cy5-Methyltetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Sulfo-Cy5-Methyltetrazine, a fluorescent dye and click chemistry reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for specific hazard information. As a general best practice, standard laboratory personal protective equipment (PPE) should be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with the understanding that it is a chemical waste product. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), as chemical waste.

  • This waste stream should be segregated from other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.

  • The container must be in good condition with a secure, tight-fitting lid to prevent spills and evaporation.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

3. Waste Accumulation and Storage:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated and clearly labeled satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition.

  • It is good practice to use secondary containment, such as a larger bin or tray, to mitigate potential leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

Decontamination Procedures

Equipment Decontamination:

  • Initial Cleaning: After use, thoroughly rinse any equipment that has come into contact with this compound with an appropriate solvent in which the compound is soluble (e.g., water, DMSO, DMF). Collect this initial rinse as chemical waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely.

Surface Decontamination (in case of a small spill):

  • Containment: If a small amount of solid or solution is spilled, contain the spill to a small area.

  • Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. For solid spills, gently sweep the material to avoid creating dust.

  • Collection: Carefully collect the absorbed material or swept solid into a designated hazardous waste container.

  • Cleaning: Clean the affected surface with a cloth dampened with soap and water.

  • Waste Disposal: Dispose of all contaminated cleaning materials (e.g., absorbent pads, cloths, gloves) as hazardous chemical waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination start Generate this compound Waste identify_waste Identify as Chemical Waste start->identify_waste decon_needed Decontaminate Equipment and Surfaces? start->decon_needed ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat identify_waste->ppe segregate Segregate from Incompatible Wastes ppe->segregate container Use Labeled, Leak-Proof HDPE Container segregate->container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs no_drain Prohibited: Do NOT Dispose Down Drain or in Regular Trash store->no_drain decon_procedure Follow Decontamination Protocol: 1. Initial Rinse (as waste) 2. Wash with Detergent 3. Final Rinse decon_needed->decon_procedure decon_procedure->container Collect contaminated materials as chemical waste

This compound Disposal Workflow

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key operational parameters based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Category Chemical WasteGeneral Laboratory Safety Standards
Container Type Chemically resistant, leak-proof with a secure lid (e.g., HDPE)General Laboratory Safety Standards
Labeling Requirements "Hazardous Waste", full chemical name, and any other institutional requirementsGeneral Laboratory Safety Standards
Storage Location Designated and labeled satellite accumulation areaGeneral Laboratory Safety Standards
Disposal Method Collection by the institution's Environmental Health and Safety (EHS) department for proper disposal.General Laboratory Safety Standards

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.